Lamotrigine N2-glucuronide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N5O6/c16-5-3-1-2-4(6(5)17)7-12(18)20-15(19)22(21-7)13-10(25)8(23)9(24)11(28-13)14(26)27/h1-3,8-11,13,23-25H,(H4,18,19,20,26,27)/p+1/t8-,9-,10+,11-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVMENHZPOWVGO-XPORZQOISA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C([N+](=N2)C3C(C(C(C(O3)C(=O)O)O)O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C([N+](=N2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N5O6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80158073 | |
| Record name | Lamotrigine 2-N-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80158073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133310-19-7, 135288-68-5 | |
| Record name | 3,5-Diamino-6-(2,3-dichlorophenyl)-2-β-D-glucopyranuronosyl-1,2,4-triazinium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133310-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lamotrigine 2-N-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133310197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lamotrigine N2-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135288685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lamotrigine 2-N-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80158073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LAMOTRIGINE N2-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XO321MNH5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Lamotrigine N2-glucuronide: Chemical Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lamotrigine, a phenyltriazine derivative, is a widely used anti-epileptic drug for the treatment of various seizure types and as a mood stabilizer in bipolar disorder.[1][2] Its clinical efficacy is influenced by its pharmacokinetic profile, which is dominated by hepatic metabolism. The primary metabolic pathway for lamotrigine is glucuronidation, leading to the formation of several metabolites, the most abundant of which is Lamotrigine N2-glucuronide.[2][3] This quaternary ammonium-linked glucuronide is generally considered pharmacologically inactive and is readily excreted in the urine.[2][4]
This technical guide provides a comprehensive overview of this compound, focusing on its chemical structure, physicochemical properties, metabolic pathway, and analytical methodologies for its characterization and quantification. This document is intended to serve as a valuable resource for researchers, medicinal chemists, and drug development professionals involved in the study of lamotrigine metabolism and its clinical implications.
Chemical Identity and Physicochemical Properties
This compound is the major metabolite of lamotrigine, formed by the enzymatic conjugation of glucuronic acid to the N2-position of the triazine ring.[4]
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 3,5-diamino-2-((2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium | [5] |
| CAS Number | 133310-19-7 | [5] |
| Molecular Formula | C₁₅H₁₆Cl₂N₅O₆ | |
| Molecular Weight | 433.22 g/mol | [5] |
| Appearance | Off-White Solid | [6] |
| Melting Point | >180°C (with decomposition) | [6] |
| Solubility | Soluble in Methanol and Water | |
| Storage | Hygroscopic, store at -20°C under an inert atmosphere |
Synthesis of this compound
A detailed, publicly available, step-by-step protocol for the chemical synthesis of this compound is not readily found in the scientific literature. However, based on the synthesis of other N-glucuronides, a plausible synthetic route can be proposed. The Koenigs-Knorr reaction is a classical and widely used method for the formation of glycosidic bonds and can be adapted for N-glucuronidation.
Proposed Synthetic Approach (Koenigs-Knorr Reaction):
The synthesis would likely involve the reaction of lamotrigine with a protected glucuronic acid donor, such as a glucuronyl bromide or acetate, in the presence of a promoter.
Caption: Proposed synthetic workflow for this compound.
Experimental Considerations:
-
Protection of Glucuronic Acid: The hydroxyl and carboxyl groups of the glucuronic acid donor must be protected to prevent side reactions. Acetyl or benzyl groups are commonly used for the hydroxyls, and the carboxyl group is often protected as a methyl ester.
-
Promoter: A heavy metal salt, such as silver carbonate or mercury(II) cyanide, is typically used to activate the glucuronyl donor.
-
Stereoselectivity: The Koenigs-Knorr reaction can yield a mixture of α and β anomers. The stereochemical outcome is influenced by the protecting groups on the glucuronyl donor and the reaction conditions. Anchimeric assistance from a C2-acetyl group typically favors the formation of the 1,2-trans-glycoside (the β-anomer).
-
Deprotection: The final step involves the removal of the protecting groups to yield the final product. This is usually achieved by base-catalyzed hydrolysis (e.g., with sodium methoxide) for acetyl groups and hydrogenolysis for benzyl groups.
Note: The synthesis of N-glucuronides can be challenging due to the nucleophilicity of the nitrogen atom and potential side reactions. The development of a robust and high-yielding synthesis of this compound would require careful optimization of reaction conditions.
Metabolic Pathway: N2-Glucuronidation of Lamotrigine
The primary route of lamotrigine metabolism in humans is direct N-glucuronidation. This Phase II metabolic reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver.
Enzymes Involved:
-
UGT1A4: This is the main enzyme responsible for the N2-glucuronidation of lamotrigine.[7]
-
UGT2B7: This enzyme also contributes to the formation of this compound.[8]
The formation of this compound follows Michaelis-Menten kinetics.[8] The process involves the transfer of a glucuronic acid moiety from the activated donor molecule, uridine 5'-diphospho-glucuronic acid (UDPGA), to the N2-position of the triazine ring of lamotrigine.
Caption: Enzymatic formation of this compound.
Spectroscopic Characterization
Detailed spectroscopic data, particularly high-resolution NMR, are essential for the definitive structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons of the dichlorophenyl ring, the anomeric proton of the glucuronic acid moiety (typically a doublet in the region of 5-6 ppm), and other protons of the sugar ring.
-
¹³C NMR: The spectrum would display signals for the carbon atoms of the lamotrigine core and the glucuronic acid moiety, including the characteristic signal for the carboxyl carbon.
Mass Spectrometry (MS):
Mass spectrometry is a critical tool for the identification and quantification of this compound in biological matrices.
-
Molecular Ion: In positive ion mode electrospray ionization (ESI), this compound typically forms a protonated molecule [M+H]⁺ at m/z 432.0472.[9]
-
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) is used to generate characteristic fragment ions. A common fragmentation pathway for glucuronides is the neutral loss of the glucuronic acid moiety (176 Da), resulting in the formation of the protonated aglycone (lamotrigine) at m/z 256.0151.[9][10] Other characteristic fragment ions from the glucuronide moiety itself can also be observed, such as m/z 175 and 113 in negative ion mode.[11]
Table 2: Key Mass Spectral Data for this compound
| Ion | m/z (Positive Mode) | Description | Source(s) |
| [M+H]⁺ | 432.0472 | Protonated molecular ion | [9] |
| [M-Glucuronic Acid+H]⁺ | 256.0151 | Protonated lamotrigine (aglycone) | [10] |
Analytical Methodologies
The quantification of this compound in biological samples, such as plasma and urine, is crucial for pharmacokinetic studies and therapeutic drug monitoring. The most widely used analytical technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.
Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is a generalized procedure based on published methods.[10]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve ionization.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transition from the precursor ion (m/z 432.0) to a specific product ion (e.g., m/z 256.0) is monitored.[10]
-
3. Data Analysis:
-
The concentration of this compound in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.
Caption: Workflow for the quantification of this compound in plasma.
Pharmacological and Toxicological Profile
Pharmacological Activity:
This compound is widely considered to be a pharmacologically inactive metabolite.[2] The addition of the bulky and polar glucuronic acid moiety significantly alters the physicochemical properties of the parent drug, preventing it from crossing the blood-brain barrier and interacting with its neuronal targets.
Toxicology:
The glucuronidation of lamotrigine is a detoxification pathway, converting the lipophilic parent drug into a more water-soluble and readily excretable compound. As such, this compound is considered to be non-toxic. The toxicity associated with lamotrigine is primarily attributed to the parent drug itself, with potential adverse effects including skin rash, dizziness, and ataxia.
Stability
This compound is a relatively stable metabolite under typical laboratory and physiological conditions. However, as a quaternary ammonium-linked glucuronide, it can be susceptible to hydrolysis, particularly under certain pH conditions.
-
In Plasma: Studies have shown that this compound is stable in human plasma at room temperature for at least 8 hours and for extended periods when stored at -80°C.[2][10] It is also stable through multiple freeze-thaw cycles.[10]
-
pH Stability: While generally stable, N-glucuronides can undergo hydrolysis, especially under acidic or basic conditions, to regenerate the parent drug. This should be a consideration during sample collection, processing, and storage.
Conclusion
References
- Glucuronidation of drugs.
- Simultaneous determination of plasma lamotrigine, this compound and lamotrigine N2-oxide by UHPLC-MS/MS in epileptic p
- [Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry]. PubMed.
- Scheme 18 Characteristic fragmentation of glucuronides in negative...
- Determination of Lamotrigine and its Metabolites in Human Plasma by Liquid Chromatography-Mass Spectrometry.
- Pharmacokinetics, toxicology and safety of lamotrigine in epilepsy. Semantic Scholar.
- Pharmacokinetics of the Recalcitrant Drug Lamotrigine: Identification and Distribution of Metabolites in Cucumber Plants.
- Pharmacokinetics, toxicology and safety of lamotrigine in epilepsy. PubMed.
- Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics. ClinPGx.
- Case Files of the University of California San Francisco Medical Toxicology Fellowship: Lamotrigine Toxicity. NIH.
- Analysis of Lamotrigine and its Glucuronide Metabolite in Water by Liquid Chromatography/ Quadrupole Time-of-Flight Mass Spe. Gilson.
- Pharmacokinetics of the Recalcitrant Drug Lamotrigine: Identification and Distribution of Metabolites in Cucumber Plants.
- Buy this compound | 133310-19-7. Sarchem Labs.
- Lamotrigine. Wikipedia.
- Stability Indicating HPLC Method Development and Validation of Lamotrigine in Bulk and Tablet Dosage Form. Der Pharma Chemica.
- Lamotrigine. Wikipedia.
- ENVIRONMENTAL ASSESSMENT.
- Analysis of lamotrigine and lamotrigine 2-N-glucuronide in guinea pig blood and urine by reserved-phase ion-pairing liquid chrom
- Isolation and characterization of a novel quaternary ammonium-linked glucuronide of lamotrigine. ClinPGx.
- (PDF) In vitro characterization of lamotrigine N2-glucuronidation and the lamotrigine-valproic acid interaction.
- In vitro characterization of lamotrigine N2-glucuronidation and the lamotrigine-valproic acid interaction. PubMed.
- (PDF) Development &Validation of a Stability-indicating HPLC Method for Analysis of Lamotrigine in bulk drug & formulations,.
- An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots. NIH.
- Analysis of Lamotrigine and its Glucuronide Metabolite in Water by Liquid Chromatography/ Quadrupole Time-of-Flight Mass Spe. Gilson.
- UDP-glucuronosyltransferase 1A4-mediated N2-glucuronidation is the major metabolic pathway of lamotrigine in chimeric NOG-TKm30 mice with humanised-livers. PubMed.
- This compound. Axios Research.
- In vitro N-glucuronidation of a novel antiepileptic drug, lamotrigine, by human liver microsomes. PubMed.
- Determination of lamotrigine and its metabolites in human plasma by liquid chrom
- Structures of lamotrigine and this compound.
- This compound.
- This compound | 133310-19-7. ChemicalBook.
- (PDF) Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine.
- This compound CAS#: 133310-19-7. ChemicalBook.
- glucuronide Is the Principal Source of Lamotrigine-Derived Compounds in Wastewater Treatment Plants and Surface W
- 3,5-Diamino-6-(2,3-dichlorophenyl)-2-beta-D-glucopyranuronosyl-1,2,4-triazinium. PubChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of plasma lamotrigine, this compound and lamotrigine N2-oxide by UHPLC-MS/MS in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Human Metabolite Lamotrigine-N(2)-glucuronide Is the Principal Source of Lamotrigine-Derived Compounds in Wastewater Treatment Plants and Surface Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro characterization of lamotrigine N2-glucuronidation and the lamotrigine-valproic acid interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differentiating Isomeric Deprotonated Glucuronide Drug Metabolites via Ion/Molecule Reactions in Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Case Files of the University of California San Francisco Medical Toxicology Fellowship: Lamotrigine Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Purification of Lamotrigine N2-glucuronide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lamotrigine, an anticonvulsant drug, is primarily metabolized in humans via N-glucuronidation to form Lamotrigine N2-glucuronide, its major inactive metabolite.[1] The availability of pure this compound is crucial for a variety of applications in drug development, including its use as a reference standard in metabolic studies, for the quantitative analysis of patient samples, and in toxicological assessments. This guide provides a comprehensive overview of the synthesis and purification of this compound, detailing both enzymatic and chemical approaches. It is designed to equip researchers and scientists with the necessary knowledge to produce and isolate this important metabolite with high purity.
Introduction: The Significance of this compound
Lamotrigine is a phenyltriazine derivative widely used in the treatment of epilepsy and bipolar disorder.[2] Its elimination from the body is predominantly mediated by hepatic metabolism, with the primary route being glucuronidation.[3] The enzyme UDP-glucuronosyltransferase 1A4 (UGT1A4) is the main catalyst for the formation of this compound, with UGT2B7 also contributing to a lesser extent.[4][5] This metabolic pathway involves the covalent attachment of a glucuronic acid moiety to the N2-position of the triazine ring of Lamotrigine, resulting in a more water-soluble compound that can be readily excreted in the urine.[3][6]
Given its central role in Lamotrigine's pharmacokinetics, the ability to synthesize and purify this compound is of significant scientific and clinical interest. Access to a pure standard of this metabolite is essential for:
-
Pharmacokinetic and Drug-Drug Interaction Studies: To accurately quantify the metabolite in biological matrices and understand the factors influencing its formation and elimination.[7]
-
Clinical Monitoring: To investigate the relationship between metabolite levels and clinical outcomes or adverse effects.
-
In Vitro Research: To study the activity of specific UGT isoforms and to screen for potential inhibitors or inducers of Lamotrigine metabolism.[4][8]
Synthesis of this compound: A Tale of Two Approaches
The synthesis of drug glucuronides can be broadly categorized into two main strategies: enzymatic synthesis and chemical synthesis.[9][10] Each approach offers distinct advantages and is suited for different research and development needs.
Enzymatic Synthesis: Mimicking Nature's Pathway
Enzymatic synthesis leverages the catalytic activity of UDP-glucuronosyltransferases (UGTs) to conjugate Lamotrigine with glucuronic acid, mirroring the in vivo metabolic process.[11] This method is highly specific and typically yields the correct stereoisomer of the glucuronide.
The reaction involves the transfer of glucuronic acid from the activated sugar donor, uridine 5'-diphosphoglucuronic acid (UDPGA), to the Lamotrigine substrate, catalyzed by a UGT enzyme.[6]
Experimental Protocol: Enzymatic Synthesis using Human Liver Microsomes or Recombinant UGTs
-
Preparation of the Reaction Mixture: In a microcentrifuge tube, combine the following components:
-
Lamotrigine (substrate) dissolved in a suitable solvent (e.g., methanol or DMSO, final concentration typically in the µM to mM range).
-
Human liver microsomes (HLMs) or recombinant UGT1A4 or UGT2B7 supersomes (as the enzyme source).
-
UDPGA (co-substrate).
-
Magnesium chloride (MgCl₂), which is often required for optimal UGT activity.
-
A suitable buffer to maintain pH (e.g., phosphate buffer, pH 7.4).
-
Alamethicin (a pore-forming agent to disrupt the microsomal membrane and improve UDPGA access to the enzyme).
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 1-4 hours) in a shaking water bath.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the synthesized this compound, for subsequent purification and analysis.
Causality Behind Experimental Choices:
-
Enzyme Source: HLMs provide a mixture of UGTs and other drug-metabolizing enzymes, offering a more physiologically relevant system. Recombinant UGTs, on the other hand, allow for the investigation of a specific enzyme's contribution to the glucuronidation of Lamotrigine.[4][5]
-
Alamethicin: The active site of UGTs is located within the lumen of the endoplasmic reticulum. Alamethicin is used to permeabilize the microsomal vesicles, ensuring that UDPGA can reach the enzyme's active site.
-
Reaction Termination: The addition of a cold organic solvent serves to halt the enzymatic reaction and to precipitate proteins that could interfere with downstream analysis.
Chemical Synthesis: Scalability and Control
Chemical synthesis provides a route to produce larger quantities of this compound, which can be advantageous for extensive preclinical or clinical studies.[12] The Koenigs-Knorr reaction is a classic and widely used method for the formation of glycosidic bonds, including the synthesis of glucuronides.[9]
The Koenigs-Knorr reaction involves the coupling of a glycosyl halide (the glucuronic acid derivative) with an alcohol or, in this case, a nucleophilic nitrogen on the Lamotrigine molecule, in the presence of a promoter.
Generalized Protocol for Chemical Synthesis (Koenigs-Knorr Method)
-
Protection of Lamotrigine: The amino groups of Lamotrigine may need to be selectively protected to ensure that the glucuronic acid moiety is attached to the desired N2-position.
-
Activation of Glucuronic Acid: A protected glucuronic acid derivative is converted into a glycosyl halide (e.g., a bromide or chloride) to make it a good electrophile.
-
Coupling Reaction: The activated glucuronic acid derivative is reacted with the protected Lamotrigine in the presence of a promoter, such as a silver or mercury salt, to facilitate the formation of the N-glucuronide bond.
-
Deprotection: The protecting groups on both the Lamotrigine and glucuronic acid moieties are removed to yield the final this compound.
-
Purification: The crude product is purified using chromatographic techniques to remove unreacted starting materials, byproducts, and isomers.
Causality Behind Experimental Choices:
-
Protecting Groups: The use of protecting groups is a fundamental concept in organic synthesis to ensure regioselectivity. Without them, the glucuronic acid could react with other nucleophilic sites on the Lamotrigine molecule.
-
Glycosyl Halide: The halogen at the anomeric position of the glucuronic acid derivative is a good leaving group, making the anomeric carbon susceptible to nucleophilic attack by the nitrogen atom of Lamotrigine.
-
Promoter: The promoter, typically a heavy metal salt, assists in the departure of the halide leaving group, thereby activating the glycosyl donor for the coupling reaction.
Purification: Isolating the Target Metabolite
Regardless of the synthetic route, purification is a critical step to obtain this compound of high purity. High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for this purpose.[13][14]
High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a powerful tool for isolating and purifying compounds from complex mixtures.[15] The choice of the stationary phase, mobile phase, and detector is crucial for achieving optimal separation.
| Parameter | Typical Choice for this compound | Rationale |
| Stationary Phase | Reversed-phase C18 column | The nonpolar C18 stationary phase effectively retains the relatively nonpolar Lamotrigine and its more polar glucuronide metabolite, allowing for their separation based on differences in polarity. |
| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). | The gradient elution allows for the separation of compounds with a wide range of polarities. The more polar N2-glucuronide will elute earlier than the parent Lamotrigine. |
| Detection | UV detector (monitoring at a wavelength where both Lamotrigine and its metabolite absorb, e.g., around 305 nm) and/or a mass spectrometer (MS).[14] | UV detection provides a general chromatogram, while MS detection offers high sensitivity and selectivity, and provides mass information for peak identification.[16] |
Experimental Protocol: Preparative HPLC Purification
-
Sample Preparation: The crude reaction mixture (from either enzymatic or chemical synthesis) is filtered to remove any particulate matter.
-
Method Development: An analytical HPLC method is first developed to optimize the separation of this compound from the parent drug and any byproducts.
-
Scale-up to Preparative HPLC: The analytical method is scaled up to a preparative HPLC system with a larger column and higher flow rates.
-
Fraction Collection: As the eluent exits the detector, fractions corresponding to the peak of this compound are collected.
-
Purity Analysis: The purity of the collected fractions is assessed using analytical HPLC.
-
Solvent Evaporation: The solvent from the pure fractions is removed, typically by lyophilization or rotary evaporation, to yield the purified this compound as a solid.
Characterization and Quality Control
Once purified, the identity and purity of the this compound must be confirmed. Standard analytical techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To confirm the molecular weight and fragmentation pattern of the metabolite.[7][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the position of the glucuronic acid moiety.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: To determine the purity of the final product.[14]
Conclusion
The synthesis and purification of this compound are essential for advancing our understanding of the metabolism and disposition of Lamotrigine. Both enzymatic and chemical synthesis routes offer viable pathways to obtain this key metabolite. The choice of method will depend on the desired scale of production and the specific research objectives. Meticulous purification, primarily through preparative HPLC, is paramount to ensure the high purity required for its use as an analytical standard and for further scientific investigation. This guide provides a foundational framework for researchers to successfully produce and isolate this compound, thereby facilitating further research into the clinical pharmacology of this important antiepileptic drug.
References
-
Rowland, A., Elliot, D. J., Williams, J. A., Mackenzie, P. I., Dickinson, R. G., & Miners, J. O. (2006). In vitro characterization of lamotrigine N2-glucuronidation and the lamotrigine-valproic acid interaction. Drug Metabolism and Disposition, 34(6), 1055-1062. [Link]
-
Nakajima, M., et al. (2019). UDP-glucuronosyltransferase 1A4-mediated N2-glucuronidation is the major metabolic pathway of lamotrigine in chimeric NOG-TKm30 mice with humanised-livers. Xenobiotica, 49(11), 1336-1344. [Link]
-
Milosheska, D., et al. (2017). Pharmacokinetics of lamotrigine and its metabolite N-2-glucuronide: Influence of polymorphism of UDP-glucuronosyltransferases and drug transporters. British Journal of Clinical Pharmacology, 83(9), 1966-1977. [Link]
-
Lu, D., et al. (2019). Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases. Journal of Agricultural and Food Chemistry, 67(22), 6275-6284. [Link]
-
Hypha Discovery. (n.d.). Glucuronide synthesis. Retrieved from [Link]
-
Reddy, G. S., et al. (2010). Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide. ACS Chemical Neuroscience, 1(3), 237-244. [Link]
-
Milosheska, D., et al. (2017). Pharmacokinetics of lamotrigine and its metabolite N-2-glucuronide: Influence of polymorphism of UDP-glucuronosyltransferases and drug transporters. ResearchGate. [Link]
-
PharmGKB. (n.d.). Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics. Retrieved from [Link]
-
Rowland, A., Elliot, D. J., Williams, J. A., Mackenzie, P. I., Dickinson, R. G., & Miners, J. O. (2006). In vitro characterization of lamotrigine N2-glucuronidation and the lamotrigine-valproic acid interaction. ResearchGate. [Link]
-
Wikipedia. (n.d.). Lamotrigine. Retrieved from [Link]
-
Izumikawa, M., et al. (2016). Biosynthesis of Drug Glucuronide Metabolites in the Budding Yeast Saccharomyces cerevisiae. Molecular Pharmaceutics, 13(7), 2457-2465. [Link]
-
Mitrović, M., et al. (2021). An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots. Molecules, 26(11), 3326. [Link]
-
Spooner, R. A., & Ghadessy, F. J. (2013). Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides. Natural Product Reports, 30(6), 817-841. [Link]
-
JoVE. (n.d.). Phase II Reactions: Glucuronidation. Retrieved from [Link]
-
Spooner, R. A., & Ghadessy, F. J. (2013). Glucuronides from metabolites to medicines: A survey of the in vivo generation, chemical synthesis and properties of glucuronides. ResearchGate. [Link]
-
Oncotarget. (2017). Glucuronidation and UGT isozymes in bladder: new targets for the treatment of uroepithelial carcinomas? Oncotarget, 8(3), 5554-5565. [Link]
-
Argikar, U. A., & Remmel, R. P. (2009). Variation in glucuronidation of lamotrigine in human liver microsomes. Xenobiotica, 39(5), 355-363. [Link]
-
ResearchGate. (n.d.). Utilizing HPLC for Efficient Metabolite Purification. Retrieved from [Link]
-
Koutsouvelis, N., et al. (2024). Determination of lamotrigine in human plasma by HPLC-PDA. Application to forensic samples. Journal of Pharmaceutical and Biomedical Analysis, 243, 115938. [Link]
-
Nakajima, M., et al. (2019). UDP-glucuronosyltransferase 1A4-mediated N2-glucuronidation is the major metabolic pathway of lamotrigine in chimeric NOG-TKm30 mice with humanised-livers. Taylor & Francis Online. [Link]
-
Wilson, I. D., & Plumb, R. S. (2007). High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling. Methods in Molecular Biology, 357, 137-153. [Link]
-
Shimada, T., et al. (2012). Determination of lamotrigine in human plasma using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical Health Care and Sciences, 38(3), 161-166. [Link]
-
Labcompare. (2022). LABTips: Preparative HPLC for Purification Workflows. Retrieved from [Link]
Sources
- 1. Lamotrigine - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Pharmacokinetics of lamotrigine and its metabolite N‐2‐glucuronide: Influence of polymorphism of UDP‐glucuronosyltransferases and drug transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro characterization of lamotrigine N2-glucuronidation and the lamotrigine-valproic acid interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Variation in glucuronidation of lamotrigine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Video: Phase II Reactions: Glucuronidation [jove.com]
- 7. An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 11. oncotarget.com [oncotarget.com]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of lamotrigine in human plasma by HPLC-PDA. Application to forensic samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. labcompare.com [labcompare.com]
- 16. High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of lamotrigine in human plasma using liquid chromatography‐tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Lamotrigine N2-glucuronide by UGT Enzymes
This guide provides a detailed exploration of the metabolic pathway responsible for the formation of lamotrigine N2-glucuronide, a critical step in the clearance of the widely used anticonvulsant and mood-stabilizing drug, lamotrigine. We will delve into the specific UDP-glucuronosyltransferase (UGT) enzymes involved, the kinetics of the reaction, and the robust in-vitro methodologies required to accurately characterize this biotransformation process. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of lamotrigine metabolism.
Introduction: The Central Role of Glucuronidation in Lamotrigine Disposition
Lamotrigine (LTG), a phenyltriazine compound, is an essential medication for the treatment of epilepsy and bipolar disorder.[1][2] Its elimination from the body is predominantly driven by hepatic metabolism, with the major metabolic route being direct N-glucuronidation.[3][4] The primary product, this compound, is a quaternary ammonium glucuronide that is pharmacologically inactive and readily excreted in the urine, accounting for a significant portion of the administered dose.[5][6][7] Understanding the enzymatic basis of this pathway is paramount for predicting drug-drug interactions (DDIs), explaining inter-individual variability in patient response, and ensuring clinical safety and efficacy.
The enzymes responsible for this crucial metabolic step belong to the UDP-glucuronosyltransferase (UGT) superfamily. These Phase II metabolizing enzymes catalyze the transfer of glucuronic acid from the high-energy co-factor uridine 5'-diphospho-glucuronic acid (UDPGA) to a substrate, thereby increasing its water solubility and facilitating its excretion.[8][9][10] For lamotrigine, this conjugation occurs at one of the nitrogen atoms on the triazine ring, a process known as N-glucuronidation.[11]
The Key Enzymatic Players: UGT1A4 and UGT2B7
Extensive research has identified two primary UGT isoforms as the main catalysts for lamotrigine N2-glucuronidation in humans: UGT1A4 and UGT2B7. Their distinct kinetic properties create a complex metabolic profile.
UGT1A4: The High-Capacity, Primary Contributor
UGT1A4 is consistently identified as the principal enzyme responsible for forming this compound.[1][3][5][6] It is highly expressed in the liver and specializes in the N-glucuronidation of substrates with primary, secondary, and tertiary amine functionalities.[11][12] In vitro studies using recombinant human UGT enzymes have unequivocally shown that UGT1A4 exhibits the highest intrinsic clearance for lamotrigine glucuronidation compared to other isoforms.[6][13] This reaction typically follows standard Michaelis-Menten kinetics.[14][15]
UGT2B7: A Low-Affinity Contributor with Atypical Kinetics
While UGT1A4 is the dominant enzyme, UGT2B7 also plays a significant, albeit more complex, role.[5][16] Studies with human liver microsomes (HLMs) have revealed that lamotrigine N2-glucuronidation does not follow simple Michaelis-Menten kinetics. Instead, the data is often best described by a model that combines a Michaelis-Menten component with a Hill component, indicating autoactivation kinetics at lower substrate concentrations.[14][15][17]
Through selective chemical inhibition and studies with recombinant enzymes, it has been demonstrated that UGT1A4 is responsible for the Michaelis-Menten component, while UGT2B7 is responsible for the atypical Hill component.[14][15][17] This dual-enzyme system underscores the complexity of predicting lamotrigine's metabolic fate. The well-documented clinical interaction where valproic acid decreases lamotrigine clearance is primarily due to the inhibition of UGT2B7.[14][15][18]
In-Vitro Characterization: A Methodological Framework
Rationale for Experimental Systems
-
Human Liver Microsomes (HLMs): As a subcellular fraction containing the full complement of UGT enzymes in their native endoplasmic reticulum membrane environment, HLMs provide the most physiologically relevant in-vitro system. They are essential for studying complex kinetics and inhibition interactions.[21]
-
Recombinant UGT Enzymes: These are individual human UGT isoforms expressed in cell lines (e.g., baculovirus-infected insect cells or HEK293 cells).[22] They are indispensable for definitively identifying which specific enzyme(s) can metabolize the drug and for calculating the kinetic parameters for each isoform in isolation.[20][23]
Experimental Workflow for UGT Phenotyping
Detailed Experimental Protocols
The following protocols are provided as a self-validating framework. They include essential controls to ensure the integrity and reproducibility of the results.
Protocol 1: UGT Isoform Screening with Recombinant Enzymes
Objective: To identify which individual UGT isoforms are capable of forming this compound.
Methodology:
-
Prepare Incubation Mixture: On ice, prepare a master mix in microcentrifuge tubes containing the following components per reaction:
-
Tris-HCl Buffer (50 mM, pH 7.4)
-
Magnesium Chloride (MgCl₂) (10 mM)
-
Lamotrigine (substrate, e.g., at a concentration of 100 µM)
-
Alamethicin (a pore-forming agent to disrupt membrane latency, 50 µg/mg protein)
-
Recombinant UGT enzyme (e.g., UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B15; at a final concentration of 0.25 mg/mL)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.
-
Initiate Reaction: Start the glucuronidation reaction by adding the co-factor, UDPGA (final concentration 5 mM).
-
Essential Control: For each enzyme, prepare a parallel incubation without UDPGA. The absence of metabolite formation in this control confirms the reaction is UDPGA-dependent.
-
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 60 minutes). This time should be within the established linear range for metabolite formation.
-
Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile, which precipitates the protein.
-
Sample Processing: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze for the formation of this compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
Protocol 2: Chemical Inhibition in Human Liver Microsomes
Objective: To determine the fractional contribution (fm) of UGT1A4 to lamotrigine N2-glucuronidation in a mixed-isoform system.
Methodology:
-
Prepare HLM Incubation Mixtures: On ice, prepare three sets of reactions using pooled HLMs (final concentration 0.5 mg/mL):
-
Set A (No Inhibitor): HLM, buffer, MgCl₂, alamethicin, lamotrigine.
-
Set B (Inhibitor): HLM, buffer, MgCl₂, alamethicin, lamotrigine, and hecogenin (a selective UGT1A4 inhibitor, e.g., 10 µM).[1][14][15]
-
Set C (Control): HLM, buffer, MgCl₂, alamethicin, lamotrigine, vehicle control (solvent for hecogenin).
-
-
Pre-incubation: Pre-incubate all tubes at 37°C for 10 minutes. This allows the inhibitor to interact with the enzyme before the reaction starts.
-
Initiate Reaction: Start the reactions by adding UDPGA (final concentration 5 mM) to all tubes.
-
Incubation & Termination: Follow steps 4 and 5 from Protocol 1.
-
Sample Processing & Analysis: Follow steps 6 and 7 from Protocol 1.
-
Data Interpretation: Calculate the rate of metabolite formation in each condition. The percent inhibition due to hecogenin is calculated as: % Inhibition = [1 - (Rate with Inhibitor / Rate with Vehicle Control)] * 100 This value represents the contribution of UGT1A4 to lamotrigine N2-glucuronidation under the tested conditions.
Quantitative Data and Kinetic Insights
The kinetic parameters derived from these experiments are essential for understanding the efficiency and capacity of each enzyme.
Sources
- 1. UDP-glucuronosyltransferase 1A4-mediated N2-glucuronidation is the major metabolic pathway of lamotrigine in chimeric NOG-TKm30 mice with humanised-livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. ClinPGx [clinpgx.org]
- 4. Benzoylated Uronic Acid Building Blocks and Synthesis of N-Uronate Conjugates of Lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Studies on induction of lamotrigine metabolism in transgenic UGT1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PharmGKB Summary: Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fiveable.me [fiveable.me]
- 9. Structure and function of uridine diphosphate glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]
- 11. A pharmacogenetics study of the human glucuronosyltransferase UGT1A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Variation in glucuronidation of lamotrigine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro characterization of lamotrigine N2-glucuronidation and the lamotrigine-valproic acid interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of lamotrigine and its metabolite N‐2‐glucuronide: Influence of polymorphism of UDP‐glucuronosyltransferases and drug transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] IN VITRO CHARACTERIZATION OF LAMOTRIGINE N2-GLUCURONIDATION AND THE LAMOTRIGINE-VALPROIC ACID INTERACTION | Semantic Scholar [semanticscholar.org]
- 18. Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions? [ebmconsult.com]
- 19. Phenotyping UDP-Glucuronosyltransferases (UGTs) Involved in Human Drug Metabolism: An Update | Springer Nature Experiments [experiments.springernature.com]
- 20. criver.com [criver.com]
- 21. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Expression and characterization of recombinant human UDP-glucuronosyltransferases (UGTs). UGT1A9 is more resistant to detergent inhibition than other UGTs and was purified as an active dimeric enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. criver.com [criver.com]
A Technical Guide to the Structural Elucidation of Lamotrigine N2-glucuronide Using NMR and MS
This guide provides an in-depth, technically focused methodology for the structural elucidation of Lamotrigine N2-glucuronide, a major metabolite of the anticonvulsant drug Lamotrigine.[1][2][3] We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to unambiguously determine its chemical structure. This document is intended for researchers, scientists, and professionals in drug development who require a robust and validated approach to metabolite identification.
Introduction: The Metabolic Fate of Lamotrigine
Lamotrigine, a phenyltriazine derivative, is primarily metabolized in the liver via glucuronidation, a common phase II biotransformation reaction.[1][4][5] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), conjugates glucuronic acid to the drug molecule, increasing its water solubility and facilitating its excretion.[6][7][8] The major metabolite formed is the this compound, where the glucuronic acid moiety is attached to the N2 position of the triazine ring.[1][2][3][9] Accurate structural confirmation of this metabolite is crucial for understanding the drug's pharmacokinetic profile and ensuring the safety and efficacy of the parent compound.
While other minor metabolites exist, such as the N5-glucuronide and N-oxide, the N2-glucuronide accounts for the majority of the excreted dose.[3][4] The challenge lies in unequivocally distinguishing between the potential N-glucuronide isomers, a task for which a combination of advanced analytical techniques is indispensable.[5][10][11]
The Analytical Imperative: Why a Dual MS and NMR Approach is Essential
While Mass Spectrometry (MS) offers unparalleled sensitivity for detecting and quantifying metabolites, its ability to definitively assign the position of conjugation in isomeric structures can be limited.[8][11] Fragmentation patterns in MS/MS can sometimes be ambiguous for glucuronide isomers.[10] NMR spectroscopy, on the other hand, provides detailed information about the chemical environment of each atom in a molecule, making it the gold standard for structural elucidation.[12][13][14] The synergy of MS for initial identification and molecular weight determination, followed by NMR for unambiguous structural confirmation, constitutes a rigorous and scientifically sound workflow.
Mass Spectrometry Analysis: The First Line of Investigation
High-resolution mass spectrometry (HRMS) is the initial step in identifying potential glucuronide conjugates of Lamotrigine.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: this compound can be synthesized or isolated from in vitro incubations with human liver microsomes.[15][16]
-
Chromatographic Separation: A reverse-phase liquid chromatography (LC) system is employed to separate the metabolite from the parent drug and other potential metabolites. A C18 column with a gradient elution using water and acetonitrile, both containing a small percentage of formic acid to improve ionization, is a common starting point.
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in both positive and negative ion modes should be evaluated. For glucuronides, negative ion mode is often informative, detecting the deprotonated molecule [M-H]⁻.[17]
-
Full Scan Analysis: Acquire full scan mass spectra to determine the accurate mass of the parent ion. The expected monoisotopic mass for Lamotrigine (C₉H₇Cl₂N₅) is 255.0079 g/mol .[18][19] The addition of a glucuronic acid moiety (C₆H₈O₆) results in a mass increase of 176.0321 u. Therefore, the expected mass of this compound (C₁₅H₁₅Cl₂N₅O₆) is 431.0400 g/mol .
-
Tandem MS (MS/MS): Perform fragmentation of the parent ion to obtain characteristic product ions. A key diagnostic fragmentation for glucuronides is the neutral loss of the glucuronic acid moiety (176 u), resulting in a fragment corresponding to the aglycone (Lamotrigine).[7]
-
Data Interpretation and Expected Fragmentation
In negative ion mode MS/MS, the fragmentation of the [M-H]⁻ ion of this compound is expected to show a prominent product ion at m/z 254, corresponding to the deprotonated Lamotrigine aglycone. Other characteristic fragment ions from the glucuronide moiety itself, such as m/z 175 and 113, may also be observed.[17]
| Ion | m/z (Expected) | Description |
| [M-H]⁻ | 430.0322 | Deprotonated this compound |
| [Aglycone-H]⁻ | 254.0001 | Deprotonated Lamotrigine (after neutral loss of 176 u) |
| [Glucuronic acid - H₂O - H]⁻ | 175.0243 | Fragment from the glucuronide moiety |
| [Glucuronic acid - 2H₂O - CO₂ - H]⁻ | 113.0239 | Further fragmentation of the glucuronide moiety |
Note: The observed m/z values may vary slightly depending on the instrument calibration and resolution.
While this MS data strongly suggests the presence of a Lamotrigine glucuronide, it does not definitively confirm the N2-conjugation site.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof
High-field NMR spectroscopy is employed for the unequivocal structural elucidation of the isolated this compound.[20][21] A suite of 1D and 2D NMR experiments is necessary to assign all proton and carbon signals and, crucially, to identify the site of glucuronidation.
Experimental Protocol: NMR Analysis
-
Sample Preparation: The purified this compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or methanol-d₄.
-
NMR Experiments:
-
1D NMR:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the same spin system, crucial for assigning protons on the dichlorophenyl ring and the glucuronic acid moiety.[12]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons attached to protons.[22][23][24][25]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is the key experiment for identifying the linkage between the Lamotrigine and glucuronic acid moieties.[22][23][24][25]
-
-
Data Interpretation and Structural Confirmation
The definitive proof of the N2-conjugation site comes from the analysis of the HMBC spectrum. A long-range correlation will be observed between the anomeric proton (H-1') of the glucuronic acid moiety and the N2-linked carbon of the triazine ring in Lamotrigine.
Expected Key HMBC Correlation for N2-Glucuronide:
A cross-peak will be present between the anomeric proton of the glucuronic acid (typically resonating around 5-6 ppm) and the carbon atom at the 2-position of the triazine ring of Lamotrigine.
The chemical shifts of the protons and carbons in the Lamotrigine moiety will also be affected by the glucuronidation. In particular, the chemical shifts of the atoms near the site of conjugation will show the most significant changes compared to the parent drug.
| Experiment | Purpose | Key Observation for N2-Glucuronide Confirmation |
| ¹H NMR | Proton chemical shifts and multiplicities | Downfield shift of protons near the N2 position. |
| ¹³C NMR | Carbon chemical shifts | Shift in the resonance of the C2 carbon of the triazine ring. |
| COSY | ¹H-¹H correlations | Establishes spin systems of the dichlorophenyl and glucuronide rings. |
| HSQC | ¹H-¹³C one-bond correlations | Assigns carbons directly attached to protons. |
| HMBC | ¹H-¹³C long-range correlations | Crucial cross-peak between the anomeric proton (H-1') of the glucuronide and the C2 carbon of the triazine ring. |
Workflow and Data Integration
Sources
- 1. Lamotrigine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. ClinPGx [clinpgx.org]
- 5. Differentiation of Deprotonated Acyl-, N-, and O-Glucuronide Drug Metabolites by Using Tandem Mass Spectrometry Based on Gas-Phase Ion-Molecule Reactions Followed by Collision-Activated Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UGT2B10 is the Major UDP-Glucuronosyltransferase 2B Isoform Involved in the Metabolism of Lamotrigine and is Implicated in the Drug-Drug Interaction with Valproic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Acyl-, O-, and N- Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography-High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Differentiating Isomeric Deprotonated Glucuronide Drug Metabolites via Ion/Molecule Reactions in Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMR Spectroscopy and Databases for the Identification of Metabolites | Technology Networks [technologynetworks.com]
- 14. Quantitative NMR Methods in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro characterization of lamotrigine N2-glucuronidation and the lamotrigine-valproic acid interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro N-glucuronidation of a novel antiepileptic drug, lamotrigine, by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. Benzoylated Uronic Acid Building Blocks and Synthesis of N-Uronate Conjugates of Lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hyphadiscovery.com [hyphadiscovery.com]
- 22. nmr.oxinst.com [nmr.oxinst.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 25. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
A Technical Guide to Lamotrigine N2-Glucuronide: The Primary Pathway of Lamotrigine Metabolism
Abstract
Lamotrigine (LTG), a phenyltriazine antiepileptic drug, is widely utilized for managing various seizure types and mood disorders.[1][2][3] Unlike many xenobiotics that undergo extensive Phase I oxidative metabolism, lamotrigine's primary elimination route is direct Phase II conjugation.[4][5] This guide provides a detailed examination of its principal metabolic pathway: N2-glucuronidation. We will explore the enzymatic machinery, specifically the UDP-glucuronosyltransferase (UGT) isoforms, responsible for this biotransformation, the pharmacokinetics of the resulting inactive lamotrigine N2-glucuronide (LTG-N2-GLU) metabolite, and the profound clinical implications of this pathway, including significant drug-drug interactions and pharmacogenetic variability. Furthermore, this document outlines robust experimental methodologies for the in vitro characterization of LTG N2-glucuronidation, offering a framework for researchers in drug metabolism and development.
Introduction to Lamotrigine
Lamotrigine is a second-generation antiepileptic drug structurally distinct from other established anticonvulsants.[5][6] Its therapeutic efficacy is primarily attributed to the blockade of voltage-sensitive sodium channels, which stabilizes neuronal membranes and inhibits the presynaptic release of excitatory neurotransmitters like glutamate and aspartate.[4][7][8] This mechanism underpins its broad spectrum of activity against partial and generalized seizures, including those associated with Lennox-Gastaut syndrome.[1][4] Beyond epilepsy, lamotrigine is also a cornerstone maintenance therapy for bipolar I disorder.[1][2]
A key feature of lamotrigine is its pharmacokinetic profile, which is characterized by rapid and complete oral absorption (absolute bioavailability of ~98%) and a linear dose-concentration relationship.[4][6] The drug is moderately bound to plasma proteins (~56%) and is predominantly eliminated via hepatic metabolism.[6][8]
The Central Role of N2-Glucuronidation in Lamotrigine Elimination
The metabolic inactivation of lamotrigine is overwhelmingly dominated by glucuronic acid conjugation.[4] This process accounts for the vast majority of the drug's clearance, with 70-90% of an administered dose recovered in the urine as glucuronide metabolites.[1][2][5][6] The primary product is the pharmacologically inactive this compound, a quaternary ammonium-linked conjugate formed at the N2 position of the triazine ring.[1][4][9] Renal excretion of the unchanged parent drug is minimal, accounting for less than 10% of the dose.[5][10]
Enzymology of N2-Glucuronide Formation
The conjugation of lamotrigine with glucuronic acid is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of Phase II metabolizing enzymes.[11] Extensive research has identified UGT1A4 as the principal enzyme responsible for forming the N2-glucuronide.[1][9][12] However, the enzymatic kinetics are more complex than a single-enzyme system would suggest.
-
Atypical Kinetics: In vitro studies using human liver microsomes (HLMs) have demonstrated that LTG N2-glucuronidation exhibits atypical, biphasic kinetics. This kinetic profile is best described by a model that combines a high-affinity, low-capacity component following Hill kinetics and a low-affinity, high-capacity component following standard Michaelis-Menten kinetics.[13][14]
-
Multi-Enzyme Contribution: The current scientific consensus, based on studies with recombinant UGTs and specific inhibitors, attributes these distinct kinetic components to different UGT isoforms:
-
UGT1A4: This isoform is responsible for the low-affinity, high-capacity Michaelis-Menten component of glucuronidation.[13][14] Its primary role is supported by inhibition studies using hecogenin, a selective UGT1A4 inhibitor, which abolishes this part of the kinetic profile.[12][13][14]
-
UGT2B7: This isoform is believed to mediate the high-affinity, low-capacity Hill component.[13][14] The well-documented clinical interaction between lamotrigine and valproic acid, a known UGT2B7 inhibitor, provides strong in vivo evidence for this enzyme's involvement.[1][13]
-
Other UGTs: While UGT1A4 and UGT2B7 are the major players, other isoforms like UGT1A3 and UGT2B10 may also contribute to a lesser extent.[15][16]
-
Metabolic Pathway Visualization
The conversion of lamotrigine to its primary metabolite is a direct conjugation reaction. The diagram below illustrates this key metabolic step.
Caption: Metabolic conversion of lamotrigine to its inactive N2-glucuronide metabolite.
Pharmacokinetics and Clinical Significance
The heavy reliance on a single metabolic pathway makes lamotrigine susceptible to significant pharmacokinetic variability due to drug interactions, genetic factors, and physiological states.
Pharmacokinetic Parameters
The disposition of lamotrigine is marked by substantial interindividual variability.[10][17] Co-medications are a major source of this variation.
| Parameter | Lamotrigine (Monotherapy) | Lamotrigine (+ Enzyme Inducers¹) | Lamotrigine (+ Valproic Acid) | This compound |
| Half-life (t½) | 22.8 to 37.4 hours[6] | 13.5 to 15 hours[6] | 48.3 to 59 hours[6] | Variable; dependent on renal function |
| Oral Clearance (CL/F) | ~2.3 L/h[10] | Increased[10] | Decreased[10][17] | Primarily renal clearance |
| Primary Enzymes | UGT1A4, UGT2B7[10][13] | UGTs induced[5] | UGTs inhibited[5] | N/A |
| Therapeutic Range | 2.5–15 mg/L[10] | Dose increase often needed | Dose decrease required | N/A (Inactive) |
¹Enzyme inducers include carbamazepine, phenytoin, and phenobarbital.[5][6]
Clinically Important Drug-Drug Interactions (DDIs)
The glucuronidation pathway is a critical locus for DDIs.
-
Inhibition by Valproic Acid (VPA): VPA is a potent inhibitor of UGT enzymes, particularly UGT2B7.[13] Its co-administration can more than double the half-life of lamotrigine, significantly increasing the risk of concentration-dependent adverse effects, including severe rash (e.g., Stevens-Johnson syndrome).[4][6][18] This interaction is so pronounced that lamotrigine dosing recommendations mandate a dose reduction when used with VPA.[4]
-
Induction by Antiepileptics and Hormones:
-
Enzyme-inducing AEDs (e.g., carbamazepine, phenytoin) increase the expression of UGTs, thereby accelerating lamotrigine clearance and reducing its plasma concentrations.[5][6]
-
Estrogen-containing oral contraceptives also induce glucuronidation, which can significantly lower lamotrigine levels. This is particularly relevant during pregnancy, where rising estradiol levels can increase lamotrigine clearance by over 50%, often necessitating dose adjustments to maintain therapeutic efficacy.
-
Paracetamol (Acetaminophen) has been shown to induce lamotrigine glucuronidation, leading to a clinically relevant decrease in lamotrigine exposure (around 20-25%).[19][20]
-
Pharmacogenetics of Lamotrigine Metabolism
Genetic variations in UGT enzymes contribute to the observed interindividual variability in lamotrigine pharmacokinetics.[1][2]
-
UGT1A4 Polymorphisms: The UGT1A4*3 (L48V) polymorphism is associated with increased enzyme activity, leading to faster lamotrigine clearance and lower plasma concentrations.[11][21] Patients carrying this variant may require higher doses to achieve a therapeutic effect.[11]
-
UGT2B7 Polymorphisms: Variants in the UGT2B7 gene have also been linked to altered lamotrigine clearance.[10][22] For example, the UGT2B7 372 GG genotype has been associated with significantly higher clearance rates.[10][22]
Genotyping for these variants may help explain variability in patient response and could be useful for personalizing treatment in certain clinical settings.[10][22]
Experimental Methodologies for Studying N2-Glucuronidation
Characterizing the metabolism of a drug candidate is a cornerstone of drug development. The following section provides a validated protocol for assessing lamotrigine N2-glucuronidation in vitro.
Analytical Quantification
A robust and sensitive analytical method is a prerequisite. Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for simultaneously quantifying lamotrigine and its metabolites in biological matrices like plasma or microsomal incubates.[23] HPLC with UV detection is also a viable, though less sensitive, alternative.[10][24]
Experimental Protocol: In Vitro LTG Glucuronidation Assay
This protocol describes a self-validating system for determining the kinetic parameters of LTG N2-glucuronidation using human liver microsomes (HLMs).
Objective: To determine the Vmax, Km, and intrinsic clearance (CLint) of lamotrigine N2-glucuronidation.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Lamotrigine stock solution (in DMSO or methanol)
-
UDP-glucuronic acid (UDPGA), cofactor
-
Magnesium chloride (MgCl₂), UGT activator
-
Tris-HCl buffer (pH 7.4)
-
Bovine Serum Albumin (BSA), optional activator for UGT2B7[13][14]
-
Termination solution (e.g., ice-cold acetonitrile or perchloric acid)
-
Internal Standard (e.g., isotope-labeled lamotrigine) for LC-MS/MS analysis
Workflow Visualization:
Caption: Experimental workflow for in vitro lamotrigine glucuronidation kinetics.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a master mix of Tris-HCl buffer (50 mM, pH 7.4), MgCl₂ (5 mM), and HLM protein (e.g., 0.5 mg/mL). Keep on ice.
-
Prepare a series of lamotrigine substrate concentrations in the reaction buffer, spanning a range from well below to well above the expected Km values (e.g., 10 µM to 5000 µM).
-
Prepare the cofactor solution containing UDPGA (e.g., 5 mM). Keep on ice.
-
-
Incubation:
-
Aliquot the HLM master mix into microcentrifuge tubes.
-
Add the different lamotrigine concentrations to the tubes.
-
Causality: Pre-incubate the HLM and substrate mixture for 5 minutes at 37°C. This step ensures that the enzyme and substrate reach thermal equilibrium before the reaction is initiated, leading to more accurate kinetic measurements.
-
Initiate the reaction by adding the pre-warmed UDPGA cofactor solution. The final reaction volume is typically 100-200 µL.
-
Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 60 minutes). This time should be within the linear range of metabolite formation, which must be determined in preliminary experiments.
-
-
Termination and Sample Processing:
-
Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard.
-
Causality: The organic solvent precipitates the microsomal proteins, effectively halting all enzymatic activity. The internal standard is crucial for correcting for variability during sample processing and analytical injection.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the concentration of LTG-N2-GLU formed in each reaction.
-
Calculate the reaction velocity (e.g., in pmol/min/mg protein).
-
Plot the velocity against the substrate concentration.
-
Fit the data to the appropriate kinetic model (e.g., Michaelis-Menten, Hill, or a biphasic model) using non-linear regression software to determine kinetic parameters.
-
Conclusion
This compound is the principal, inactive metabolite of lamotrigine, and its formation via UGT1A4 and UGT2B7 represents the rate-limiting step in the drug's elimination.[5] A thorough understanding of this pathway is paramount for drug development professionals and clinicians. The susceptibility of this pathway to potent inhibition (by valproic acid) and induction (by other anticonvulsants and hormones) necessitates careful dose management and patient monitoring. Furthermore, the growing body of evidence on the role of UGT polymorphisms highlights the potential for pharmacogenetic testing to optimize lamotrigine therapy. The experimental frameworks provided herein offer a validated approach for researchers to further investigate the nuances of lamotrigine metabolism and its interactions with other xenobiotics.
References
-
Milosheska, D., et al. (2016). Pharmacokinetics of lamotrigine and its metabolite N‐2‐glucuronide: Influence of polymorphism of UDP‐glucuronosyltransferases and drug transporters. British Journal of Clinical Pharmacology, 82(2), 399-411. [Link]
-
Wikipedia. (n.d.). Lamotrigine. [Link]
-
Rowland, A., et al. (2006). In vitro characterization of lamotrigine N2-glucuronidation and the lamotrigine-valproic acid interaction. Drug Metabolism and Disposition, 34(6), 1055-1062. [Link]
-
PharmGKB. (n.d.). Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics. [Link]
-
Gómez-Pérez, V., & Fagiolino, P. (n.d.). Lamotrigine clinical pharmacokinetics. ClinPGx. [Link]
-
Study.com. (n.d.). Lamotrigine: Mechanism of Action & Pharmacokinetics. [Link]
-
Besag, F. M. (1997). Lamotrigine: Pharmacokinetics. Journal of Child Neurology, 12(Suppl 1), S10-S15. [Link]
-
Whirl-Carrillo, M., et al. (2021). PharmGKB Summary: Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics. Pharmacogenetics and Genomics, 31(8), 171-182. [Link]
-
Rowland, A., et al. (2006). In vitro characterization of lamotrigine N2-glucuronidation and the lamotrigine-valproic acid interaction. ResearchGate. [Link]
-
Obach, R. S., et al. (2021). UGT2B10 is the Major UDP-Glucuronosyltransferase 2B Isoform Involved in the Metabolism of Lamotrigine and is Implicated in the Drug-Drug Interaction with Valproic Acid. Drug Metabolism and Disposition. [Link]
-
Wang, Z., et al. (2024). Population Pharmacokinetics of Lamotrigine and Its N2-Glucuronide Metabolite in Chinese Patients With Epilepsy. Therapeutic Drug Monitoring, 46(5), 649-657. [Link]
-
Ates, H. C., et al. (2021). An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots. Molecules, 26(18), 5649. [Link]
-
Thorn, C. F., et al. (2019). PharmGKB Summary: Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics. Pharmacogenetics and Genomics, 29(6), 147-154. [Link]
-
Gene CYP. (n.d.). How does ultra rapid UGT1A4 metabolism affect dosing of Lamictal (lamotrigine)? [Link]
-
ClinPGx. (n.d.). Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics Literature. [Link]
-
Argikar, S. V., & Remmel, R. P. (2009). Studies on induction of lamotrigine metabolism in transgenic UGT1 mice. Xenobiotica, 39(8), 613-622. [Link]
-
Gulcebi, M. I., et al. (2011). The relationship between UGT1A4 polymorphism and serum concentration of lamotrigine in patients with epilepsy. Epilepsy Research, 95(1-2), 1-8. [Link]
-
Ali, A., et al. (2023). Enhanced Detection of Lamotrigine Through HPLC Methodology in Bioanalysis. Pharmaceutical and Biomedical Research, 9(4), 336-345. [Link]
-
Al-Nukhailan, M. A., et al. (2015). Paracetamol decreases steady-state exposure to lamotrigine by induction of glucuronidation in healthy subjects. British Journal of Clinical Pharmacology, 80(5), 1167-1174. [Link]
-
Shen, M., et al. (2022). Simultaneous determination of plasma lamotrigine, this compound and lamotrigine N2-oxide by UHPLC-MS/MS in epileptic patients. Journal of Pharmaceutical and Biomedical Analysis, 220, 115017. [Link]
-
Al-Nukhailan, M., et al. (2015). Paracetamol decreases steady-state exposure to lamotrigine by induction of glucuronidation in healthy subjects. University of Southern Denmark. [Link]
-
ResearchGate. (n.d.). Structures of lamotrigine and this compound. [Link]
-
Drugs.com. (n.d.). Lamotrigine Disease Interactions. [Link]
-
OUCI. (n.d.). IN VITRO CHARACTERIZATION OF LAMOTRIGINE N2-GLUCURONIDATION AND THE LAMOTRIGINE-VALPROIC ACID INTERACTION. [Link]
-
Nakajima, M., et al. (2021). UDP-glucuronosyltransferase 1A4-mediated N2-glucuronidation is the major metabolic pathway of lamotrigine in chimeric NOG-TKm30 mice with humanised-livers. Xenobiotica, 51(1), 1-10. [Link]
-
Sinz, M. W., & Remmel, R. P. (1991). Analysis of lamotrigine and lamotrigine 2-N-glucuronide in guinea pig blood and urine by reserved-phase ion-pairing liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 571(1-2), 217-230. [Link]
-
National Center for Biotechnology Information. (n.d.). Lamotrigine. PubChem. [Link]
-
ClinPGx. (n.d.). lamotrigine. [Link]
-
Reimers, A., et al. (2016). Lamotrigine and its N2-glucuronide during pregnancy: The significance of renal clearance and estradiol. Epilepsy Research, 124, 60-66. [Link]
-
Milosheska, D., et al. (2016). Pharmacokinetics of lamotrigine and its metabolite N-2-glucuronide: Influence of polymorphism of UDP-glucuronosyltransferases and drug transporters. ResearchGate. [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. PharmGKB Summary: Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lamotrigine | C9H7Cl2N5 | CID 3878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Lamotrigine - Wikipedia [en.wikipedia.org]
- 5. Lamotrigine: Pharmacokinetics - ProQuest [proquest.com]
- 6. ClinPGx [clinpgx.org]
- 7. Lamotrigine: Mechanism of Action & Pharmacokinetics | Study.com [study.com]
- 8. ClinPGx [clinpgx.org]
- 9. Studies on induction of lamotrigine metabolism in transgenic UGT1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of lamotrigine and its metabolite N‐2‐glucuronide: Influence of polymorphism of UDP‐glucuronosyltransferases and drug transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The relationship between UGT1A4 polymorphism and serum concentration of lamotrigine in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. In vitro characterization of lamotrigine N2-glucuronidation and the lamotrigine-valproic acid interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ClinPGx [clinpgx.org]
- 16. UGT2B10 is the Major UDP-Glucuronosyltransferase 2B Isoform Involved in the Metabolism of Lamotrigine and is Implicated in the Drug-Drug Interaction with Valproic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Population Pharmacokinetics of Lamotrigine and Its N2-Glucuronide Metabolite in Chinese Patients With Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lamotrigine Disease Interactions - Drugs.com [drugs.com]
- 19. Paracetamol decreases steady-state exposure to lamotrigine by induction of glucuronidation in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 21. droracle.ai [droracle.ai]
- 22. researchgate.net [researchgate.net]
- 23. Simultaneous determination of plasma lamotrigine, this compound and lamotrigine N2-oxide by UHPLC-MS/MS in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. jhrlmc.com [jhrlmc.com]
The Discovery and Characterization of Lamotrigine N2-glucuronide: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of Lamotrigine N2-glucuronide, the principal metabolite of the anti-epileptic drug Lamotrigine. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the metabolic pathway, enzymatic synthesis, and analytical characterization of this crucial conjugate. By elucidating the causality behind experimental choices and providing detailed, self-validating protocols, this guide serves as a practical resource for laboratories engaged in drug metabolism and pharmacokinetic studies.
Introduction: The Metabolic Fate of Lamotrigine
Lamotrigine, a phenyltriazine derivative, is a widely prescribed anti-epileptic drug effective in the management of various seizure types and bipolar disorder.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is dominated by hepatic metabolism. Unlike many anti-epileptic drugs that undergo oxidative metabolism by cytochrome P450 enzymes, Lamotrigine is primarily eliminated through glucuronidation.[2][3] This metabolic pathway involves the conjugation of glucuronic acid to the Lamotrigine molecule, rendering it more water-soluble and facilitating its renal excretion.[4] Early pharmacokinetic studies in healthy volunteers and patients with epilepsy revealed that the main route of elimination was via a glucuronide conjugate found in the urine.[2]
The primary site of this conjugation is the N2-position of the triazine ring, leading to the formation of this compound.[5][6] This metabolite is the major excretory product, accounting for a significant portion of the administered dose.[6] The enzyme responsible for this biotransformation is primarily UDP-glucuronosyltransferase 1A4 (UGT1A4).[7][8] The activity of UGT1A4 can be influenced by genetic polymorphisms and co-administered drugs, leading to inter-individual variability in Lamotrigine clearance.[8] Understanding the formation and characteristics of this compound is therefore critical for optimizing Lamotrigine therapy and managing drug-drug interactions.
Discovery and Initial Identification
The initial discovery of Lamotrigine's primary metabolic pathway dates back to early clinical pharmacology studies. These investigations demonstrated that Lamotrigine is extensively metabolized, with the majority of the drug being excreted in the urine as a glucuronide conjugate.[2] The definitive identification and structural elucidation of this major metabolite as this compound were subsequently achieved through a combination of analytical techniques.
One of the pivotal studies involved the isolation of the metabolite from the urine of guinea pigs that had been administered Lamotrigine. The choice of an animal model was crucial in obtaining sufficient quantities of the metabolite for detailed structural analysis. The isolated compound was then subjected to a battery of spectroscopic analyses, including mass spectrometry (MS), proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy. The collective data from these analyses unequivocally confirmed the structure as this compound, with the glucuronic acid moiety attached to the N2 position of the triazine ring.
Synthesis of this compound: A Tale of Two Approaches
The availability of a pure standard of this compound is essential for quantitative bioanalysis, pharmacokinetic modeling, and in vitro metabolism studies. Two primary strategies can be employed for its synthesis: enzymatic and chemical.
Enzymatic Synthesis: Mimicking Nature's Pathway
Enzymatic synthesis offers a highly specific and often more straightforward route to obtaining the desired glucuronide, as it recapitulates the biological process. The key component for this approach is the UGT1A4 enzyme.
The primary advantage of enzymatic synthesis is its regioselectivity. Lamotrigine possesses multiple potential sites for glucuronidation, and chemical synthesis can often lead to a mixture of isomers, necessitating complex purification steps. UGT1A4, however, specifically catalyzes the formation of the N2-glucuronide, ensuring the production of the correct isomer.[7][8]
This protocol outlines a general procedure for the enzymatic synthesis of this compound using recombinant human UGT1A4.
Materials:
-
Recombinant human UGT1A4 (commercially available in microsomes or as a purified enzyme)
-
Lamotrigine
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Bovine Serum Albumin (BSA)
-
Saccharolactone (β-glucuronidase inhibitor)
-
Acetonitrile (ACN)
-
Formic acid
-
Water (HPLC grade)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:
-
50 mM Tris-HCl, pH 7.4
-
10 mM MgCl₂
-
0.5 mg/mL BSA
-
10 mM Saccharolactone
-
1 mM Lamotrigine (prepare a stock solution in a suitable solvent like methanol or DMSO and ensure the final solvent concentration is low, typically <1%)
-
Recombinant UGT1A4 (concentration as per manufacturer's recommendation)
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Initiate the reaction by adding UDPGA to a final concentration of 5 mM.
-
Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation. The optimal incubation time should be determined empirically by monitoring the reaction progress.
-
Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing 1% formic acid. This will precipitate the proteins.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Sample Preparation for Purification: Transfer the supernatant to a new tube for purification by preparative HPLC.
Purification:
The synthesized this compound can be purified from the reaction mixture using reversed-phase preparative high-performance liquid chromatography (HPLC).
-
Column: A C18 preparative column is suitable.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is typically used.
-
Detection: UV detection at a wavelength where both Lamotrigine and its glucuronide absorb (e.g., 267 nm).
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Solvent Evaporation: Evaporate the solvent from the collected fractions under vacuum to obtain the purified product.
Chemical Synthesis: A Retrosynthetic Approach
Chemical synthesis provides an alternative route that can be scaled up more readily than enzymatic methods. The Koenigs-Knorr reaction is a classical and widely used method for the formation of glycosidic bonds and can be adapted for N-glucuronidation.[9][10]
While potentially less specific, chemical synthesis offers the advantage of not requiring specialized biological reagents like recombinant enzymes. With careful optimization of protecting groups and reaction conditions, it can be a robust method for producing larger quantities of the metabolite.
This is a proposed synthetic route based on established principles of the Koenigs-Knorr reaction. Optimization of each step would be necessary.
Step 1: Protection of Lamotrigine
Due to the presence of multiple reactive amino groups on the Lamotrigine molecule, selective protection is crucial to direct the glucuronidation to the N2 position. This is the most challenging step and may require significant experimentation. A possible strategy involves the use of a bulky protecting group that preferentially reacts with the less sterically hindered amino groups, leaving the N2 position available for glycosylation.
Step 2: Glycosylation (Koenigs-Knorr Reaction)
-
Glycosyl Donor Preparation: Start with a protected glucuronic acid derivative, typically methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate. This can be synthesized from commercially available glucuronic acid.
-
Coupling Reaction:
-
Dissolve the protected Lamotrigine derivative in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Add a silver salt promoter, such as silver carbonate or silver triflate.
-
Cool the reaction mixture to 0°C or lower.
-
Slowly add a solution of the glycosyl bromide donor in the same solvent.
-
Allow the reaction to proceed at low temperature and then gradually warm to room temperature, monitoring the reaction progress by TLC or LC-MS.
-
-
Work-up: After completion, filter the reaction mixture to remove the silver salts. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Deprotection
-
Removal of Acetyl Groups: The acetyl protecting groups on the glucuronic acid moiety can be removed under basic conditions, for example, using sodium methoxide in methanol (Zemplén deacetylation).
-
Hydrolysis of the Methyl Ester: The methyl ester of the glucuronic acid can be hydrolyzed to the carboxylic acid using a mild base such as lithium hydroxide.
-
Removal of Lamotrigine Protecting Group: The protecting group on the Lamotrigine molecule is removed under conditions that do not affect the newly formed glucuronide linkage. The choice of deprotection conditions will depend on the protecting group used in Step 1.
Purification:
The final product will likely require purification by column chromatography or preparative HPLC to remove any unreacted starting materials, byproducts, and isomeric impurities.
Initial Characterization: Unveiling the Molecular Identity
Once synthesized or isolated, a rigorous characterization is necessary to confirm the identity and purity of this compound. The primary analytical techniques employed for this purpose are mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry: Deciphering the Molecular Weight and Fragmentation
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.
HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₅H₁₅Cl₂N₅O₆), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula.[10]
MS/MS analysis provides valuable structural information by fragmenting the parent ion and analyzing the resulting daughter ions. The fragmentation pattern of this compound is characteristic and can be used for its unambiguous identification. A key fragmentation is the loss of the glucuronic acid moiety (176 Da), resulting in a fragment ion corresponding to the parent Lamotrigine molecule.[11]
Table 1: Key Mass Spectrometric Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₅Cl₂N₅O₆ | [10] |
| Molecular Weight | 432.22 g/mol | [10] |
| [M+H]⁺ (m/z) | 432.04 | [12] |
| Key Fragment Ion (m/z) | 256.0 (Lamotrigine) | [12] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Structure
NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, allowing for the complete elucidation of its structure.
The ¹H NMR spectrum of this compound will show characteristic signals for the protons of both the Lamotrigine and the glucuronic acid moieties. Key diagnostic signals include:
-
Anomeric Proton: A downfield signal for the anomeric proton (H-1') of the glucuronic acid, confirming the formation of the glycosidic bond.
-
Aromatic Protons: Signals corresponding to the protons on the dichlorophenyl ring of Lamotrigine.
-
Glucuronic Acid Protons: A series of signals for the other protons on the glucuronic acid ring.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Key signals include:
-
Anomeric Carbon: The signal for the anomeric carbon (C-1') of the glucuronic acid.
-
Triazine Carbons: Signals for the carbon atoms in the triazine ring of Lamotrigine. An upfield shift of the C-3 carbon of the triazine ring is indicative of glucuronidation at the N-2 position.
-
Aromatic Carbons: Signals for the carbons of the dichlorophenyl ring.
-
Glucuronic Acid Carbons: Signals for the remaining carbons of the glucuronic acid moiety, including the carboxyl carbon.
Conclusion: A Foundation for Further Research
The discovery and characterization of this compound have been pivotal in understanding the metabolism and disposition of Lamotrigine. This technical guide has provided a comprehensive overview of this journey, from its initial identification to detailed protocols for its synthesis and characterization. The methodologies and insights presented herein serve as a valuable resource for researchers in drug metabolism, pharmacology, and analytical chemistry. A thorough understanding of this major metabolite is crucial for the continued safe and effective use of Lamotrigine in clinical practice and for the development of new therapeutic agents with improved pharmacokinetic properties.
Visualizations
Caption: Workflow for the enzymatic synthesis of this compound.
References
-
UDP-glucuronosyltransferase 1A4-mediated N2-glucuronidation is the major metabolic pathway of lamotrigine in chimeric NOG-TKm30 mice with humanised-livers. Xenobiotica. 2021 Oct;51(10):1146-1154. [Link]
-
Human Metabolite Lamotrigine-N2-glucuronide Is the Principal Source of Lamotrigine-Derived Compounds in Wastewater. Amazon S3. [Link]
-
Clinical pharmacology of lamotrigine. PubMed. [Link]
-
Pharmacokinetics of lamotrigine and its metabolite N‐2‐glucuronide: Influence of polymorphism of UDP‐glucuronosyltransferases and drug transporters. PubMed Central. [Link]
-
Studies on induction of lamotrigine metabolism in transgenic UGT1 mice. PMC. [Link]
-
Human Metabolite Lamotrigine-N2-glucuronide Is the Principal Source of Lamotrigine-Derived Compounds in Wastewater Treatment Plants and Surface Water. PubMed. [Link]
-
Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide. NIH. [Link]
-
In vitro characterization of lamotrigine N2-glucuronidation and the lamotrigine-valproic acid interaction. PubMed. [Link]
-
Simultaneous determination of plasma lamotrigine, this compound and lamotrigine N2-oxide by UHPLC-MS/MS in epileptic patients. PubMed. [Link]
-
Isolation of Lamotrigine 2-N-glucuronide from Guinea-pig Urine. Airiti Library. [Link]
-
Lamotrigine: pharmacokinetics. PubMed. [Link]
-
In vitro N-glucuronidation of a novel antiepileptic drug, lamotrigine, by human liver microsomes. PubMed. [Link]
-
Simultaneous determination of plasma lamotrigine, this compound and lamotrigine N2-oxide by UHPLC-MS/MS in epileptic patients. PubMed. [Link]
-
This compound. PACE-L04013. [Link]
-
Pharmacokinetics of the Recalcitrant Drug Lamotrigine: Identification and Distribution of Metabolites in Cucumber Plants. PMC. [Link]
-
Structures of lamotrigine and this compound. ResearchGate. [Link]
-
This compound. Axios Research. [Link]
-
An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots. MDPI. [Link]
Sources
- 1. Pharmacokinetics of lamotrigine and its metabolite N-2-glucuronide: Influence of polymorphism of UDP-glucuronosyltransferases and drug transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacology of lamotrigine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lamotrigine: pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lamotrigine metabolism evidence: Topics by Science.gov [science.gov]
- 8. Pharmacokinetics of lamotrigine and its metabolite N‐2‐glucuronide: Influence of polymorphism of UDP‐glucuronosyltransferases and drug transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. Simultaneous determination of plasma lamotrigine, this compound and lamotrigine N2-oxide by UHPLC-MS/MS in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of UGT2B7 in Lamotrigine N2-Glucuronidation: A Technical Guide for Researchers
Introduction: Unraveling the Metabolic Fate of Lamotrigine
Lamotrigine (LTG), a second-generation antiepileptic drug, has become a cornerstone in the management of epilepsy and bipolar disorder. Its therapeutic success is intrinsically linked to its metabolic pathway, which dictates its efficacy and safety profile. The primary route of lamotrigine elimination from the body is through hepatic metabolism, with less than 10% being excreted unchanged by the kidneys.[1] The key metabolic transformation is N2-glucuronidation, a phase II conjugation reaction that converts the lipophilic lamotrigine into a more water-soluble and readily excretable metabolite, lamotrigine N2-glucuronide.[1][2][3][4][5] This guide provides an in-depth exploration of the crucial role of a specific enzyme, UDP-glucuronosyltransferase 2B7 (UGT2B7), in this critical metabolic process. Understanding the nuances of UGT2B7-mediated lamotrigine glucuronidation is paramount for drug development professionals and researchers aiming to optimize therapeutic outcomes and mitigate adverse drug reactions.
The Enzymatic Machinery: A Closer Look at UGT2B7
UDP-glucuronosyltransferases (UGTs) are a superfamily of enzymes primarily located in the endoplasmic reticulum of liver cells and other tissues.[6][7] They catalyze the transfer of glucuronic acid from the cofactor uridine diphosphate glucuronic acid (UDPGA) to a wide array of substrates, including drugs, xenobiotics, and endogenous compounds.[6][8][9] UGT2B7 is a key isoform within this family, recognized for its broad substrate specificity, which includes opioids, non-steroidal anti-inflammatory drugs (NSAIDs), and steroid hormones.[6][10]
In the context of lamotrigine metabolism, while UGT1A4 is also involved, UGT2B7 plays a significant and distinct role.[1][11][12] In vitro studies using human liver microsomes have revealed that lamotrigine N2-glucuronidation exhibits atypical kinetics, which can be best described by a model that includes both a Michaelis-Menten component, primarily attributed to UGT1A4, and a Hill component.[11][12] Compelling evidence, including inhibition by known UGT2B7 substrates like zidovudine and fluconazole, points to UGT2B7 as the enzyme responsible for this Hill component of lamotrigine N2-glucuronidation.[11][12]
Caption: UGT2B7-mediated N2-glucuronidation of lamotrigine.
Clinical Significance: Why UGT2B7 Matters in Lamotrigine Therapy
The activity of UGT2B7 has profound implications for the pharmacokinetics of lamotrigine, influencing interindividual variability in drug clearance and response. Genetic polymorphisms in the UGT2B7 gene can lead to altered enzyme activity, which in turn affects plasma concentrations of lamotrigine.
Genetic Polymorphisms and Their Impact
Several single nucleotide polymorphisms (SNPs) in the UGT2B7 gene have been identified and studied for their effects on lamotrigine metabolism. These genetic variations can significantly influence the concentration-to-dose ratio (CDR) of lamotrigine, necessitating dose adjustments in certain individuals to maintain therapeutic levels and avoid toxicity.[13]
| UGT2B7 Polymorphism | rsID | Genotype | Observed Effect on Lamotrigine Pharmacokinetics | Reference |
| -161C>T | rs7668258 | TT | Significantly higher concentration-to-dose ratio compared to wild-type (CC) and heterozygous (CT) individuals.[13][14][15] Lower lamotrigine clearance.[1][16] | [1][13][14][15][16] |
| 372A>G | - | GG | Significantly higher lamotrigine clearance compared to the AA genotype.[1][14][16] | [1][14][16] |
| 802C>T (H268Y) | rs7439366 | TT | Associated with a reduced lamotrigine concentration-to-dose ratio during pregnancy.[17][18] | [17][18] |
These findings underscore the potential utility of pharmacogenetic testing for UGT2B7 to personalize lamotrigine therapy.[1][16]
Drug-Drug Interactions: The Valproic Acid Example
A clinically significant drug-drug interaction exists between lamotrigine and valproic acid (VPA), a commonly co-administered antiepileptic drug. Valproic acid is a known inhibitor of UGT enzymes, and its co-administration with lamotrigine can more than double the half-life of lamotrigine, leading to a significant increase in its plasma concentration and a higher risk of adverse effects.[19]
In vitro studies have demonstrated that valproic acid specifically inhibits the UGT2B7-mediated Hill component of lamotrigine N2-glucuronidation, without affecting the UGT1A4-catalyzed Michaelis-Menten component.[11][12] This targeted inhibition of UGT2B7 by valproic acid is the mechanistic basis for this well-documented and clinically important drug interaction.[11][12][14] This necessitates a reduction in the lamotrigine dosage when co-administered with valproic acid to prevent potential toxicity.[19]
Investigating UGT2B7-Mediated Lamotrigine Glucuronidation: An In Vitro Protocol
To elucidate the kinetics and inhibition of UGT2B7-mediated lamotrigine N2-glucuronidation, in vitro assays using recombinant human UGT2B7 are indispensable. The following protocol provides a robust framework for such investigations.
Experimental Workflow
Caption: A typical workflow for an in vitro UGT2B7 assay.
Step-by-Step Methodology
1. Reagent Preparation:
- Incubation Buffer: 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl₂.
- Lamotrigine Stock Solution: Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO or methanol) and dilute to working concentrations in the incubation buffer.
- UDPGA Solution: Prepare a fresh solution of uridine 5'-diphosphoglucuronic acid trisodium salt in water.
- Recombinant Human UGT2B7: Obtain commercially available recombinant human UGT2B7 expressed in a suitable system (e.g., baculovirus-infected insect cells).
- Termination Solution: Acetonitrile or methanol.
- (Optional) Inhibitor Stock Solution: Prepare a stock solution of the inhibitor (e.g., valproic acid) in a suitable solvent.
2. Incubation Reaction Mixture:
- In a microcentrifuge tube, combine the following in order:
- Incubation buffer
- Recombinant human UGT2B7 (final protein concentration typically 0.1-0.5 mg/mL)
- Lamotrigine at various concentrations (to determine kinetic parameters)
- (Optional) Inhibitor at various concentrations (to determine IC₅₀)
- Vortex gently to mix.
3. Pre-incubation:
- Pre-incubate the reaction mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
4. Reaction Initiation:
- Initiate the glucuronidation reaction by adding the UDPGA solution (final concentration typically 2-5 mM).
- Vortex gently to mix.
5. Incubation:
- Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes) in a shaking water bath. The incubation time should be within the linear range of product formation.
6. Reaction Termination:
- Stop the reaction by adding an equal volume of ice-cold termination solution (acetonitrile or methanol). This will precipitate the proteins.
7. Sample Processing:
- Vortex the terminated reaction mixture vigorously.
- Centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a new tube or a 96-well plate for analysis.
8. LC-MS/MS Analysis:
- Quantify the formation of this compound in the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
9. Data Analysis:
- For kinetic studies, plot the rate of product formation against the lamotrigine concentration and fit the data to appropriate kinetic models (e.g., Hill equation) to determine parameters like Vmax, S₅₀, and the Hill coefficient (n).
- For inhibition studies, plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to calculate the IC₅₀ value.
Self-Validating System and Causality:
This protocol incorporates self-validating steps. For instance, running control incubations without UDPGA or without the enzyme will confirm that the formation of the metabolite is dependent on both the cofactor and the active enzyme. Linearity of product formation with respect to time and protein concentration should be established in preliminary experiments to ensure the chosen incubation conditions are appropriate for kinetic analysis. The choice of recombinant UGT2B7 allows for the specific investigation of this isoform's contribution, eliminating confounding activities from other UGTs present in human liver microsomes.
Conclusion: A Critical Player in Lamotrigine Disposition
UGT2B7 is undeniably a critical enzyme in the metabolic disposition of lamotrigine. Its unique kinetic profile, susceptibility to clinically relevant drug-drug interactions, and the impact of its genetic polymorphisms on lamotrigine clearance highlight its importance in both clinical practice and drug development. A thorough understanding of the role of UGT2B7 in lamotrigine N2-glucuronidation empowers researchers to develop safer and more effective therapeutic strategies, paving the way for personalized medicine approaches in the treatment of epilepsy and bipolar disorder.
References
-
Rowland, A., Elliot, D. J., Williams, J. A., Mackenzie, P. I., Dickinson, R. G., & Miners, J. O. (2006). In vitro characterization of lamotrigine N2-glucuronidation and the lamotrigine-valproic acid interaction. Drug Metabolism and Disposition, 34(6), 1055-1062. [Link]
-
Chen, H., Luan, S., & Chen, C. (2018). Meta-analysis of the Influence of UGT Genetic Polymorphisms on Lamotrigine Concentration. Basic & Clinical Pharmacology & Toxicology, 123(5), 609-616. [Link]
-
Petrenaite, V., Sabers, A., & Tomson, T. (2018). UGT polymorphisms and lamotrigine clearance during pregnancy. Epilepsia, 59(7), 1361-1369. [Link]
-
Wikipedia contributors. (2023, December 28). UGT2B7. In Wikipedia, The Free Encyclopedia. [Link]
-
Milosheska, D., Lorber, B., & Grabnar, I. (2016). Pharmacokinetics of lamotrigine and its metabolite N-2-glucuronide: Influence of polymorphism of UDP-glucuronosyltransferases and drug transporters. British Journal of Clinical Pharmacology, 82(4), 964-976. [Link]
-
Rowland, A., Elliot, D. J., Williams, J. A., Mackenzie, P. I., Dickinson, R. G., & Miners, J. O. (2006). In vitro characterization of lamotrigine N2-glucuronidation and the lamotrigine-valproic acid interaction. ResearchGate. [Link]
-
Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., Altman, R. B., & Klein, T. E. (2012). Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics. Pharmacogenetics and genomics, 22(8), 624-627. [Link]
-
Milosheska, D., Lorber, B., & Grabnar, I. (2016). Pharmacokinetics of lamotrigine and its metabolite N-2-glucuronide: Influence of polymorphism of UDP-glucuronosyltransferases and drug transporters. PubMed. [Link]
-
PharmGKB. Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics. [Link]
-
UniProt Consortium. (2024). UGT2B7 - UDP-glucuronosyltransferase 2B7 - Homo sapiens (Human). UniProt. [Link]
-
Bauman, J. N., Liu, L., & Wrighton, S. A. (2005). Udp-glucuronosyltransferase 2b7 is the major enzyme responsible for gemcabene glucuronidation in human liver microsomes. Drug Metabolism and Disposition, 33(9), 1349-1354. [Link]
-
Thorn, C. F., Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Altman, R. B., & Klein, T. E. (2012). PharmGKB summary: lamotrigine pathway, pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 22(8), 624-627. [Link]
-
Tukey, R. H., & Strassburg, C. P. (2001). Human UDP-Glucuronosyltransferase 2B7. Current Drug Metabolism, 2(3), 299-307. [Link]
-
Petrenaite, V., Öhman, I., Jantzen, F. P. T., & Ekström, L. (2022). Effect of UGT1A4, UGT2B7, UGT2B15, UGT2B17 and ABC1B1 polymorphisms on lamotrigine metabolism in Danish patients. Epilepsy Research, 182, 106897. [Link]
-
Rowland, A., Elliot, D. J., Williams, J. A., Mackenzie, P. I., Dickinson, R. G., & Miners, J. O. (2006). in vitro characterization of lamotrigine n2-glucuronidation and the lamotrigine-valproic acid interaction. Semantic Scholar. [Link]
-
Petrenaite, V., Sabers, A., & Tomson, T. (2018). UGT polymorphisms and lamotrigine clearance during pregnancy. ResearchGate. [Link]
-
Miley, M. J., Zielinska, A. K., Keenan, J. E., Bratton, S. M., Radominska-Pandya, A., & Redinbo, M. R. (2007). The crystal structure of human UDP-glucuronosyltransferase 2B7 C-terminal end is the first mammalian UGT target to be revealed. The FEBS journal, 274(7), 1818-1828. [Link]
-
Hexonsynth. (n.d.). Instock: Lamotrigine N2-beta-D-glucuronide. [Link]
-
Chang, C. C., Chuang, Y. J., & Chen, C. H. (2014). Relationship Between UGT1A4 and UGT2B7 Polymorphisms and the Steady-State Plasma Concentrations of Lamotrigine in Patients With Treatment-Resistant Depressive Disorder Receiving Lamotrigine as Augmentation Therapy. Therapeutic Drug Monitoring, 36(5), 623-628. [Link]
-
ResearchGate. (n.d.). Structures of lamotrigine and this compound. [Link]
-
Milosheska, D., Lorber, B., & Grabnar, I. (2016). Pharmacokinetics of lamotrigine and its metabolite N-2-glucuronide: Influence of polymorphism of UDP-glucuronosyltransferases and drug transporters. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 3,5-Diamino-6-(2,3-dichlorophenyl)-2-beta-D-glucopyranuronosyl-1,2,4-triazinium. PubChem. [Link]
-
ResearchGate. (n.d.). Metabolism pathways of lamotrigine. UDPGT: uridine diphosphate glucuronosyltransferase; EPHX: epoxide hydrolase; GSH: glutathione. [Link]
-
Chang, C. C., Chuang, Y. J., & Chen, C. H. (2014). Impact of UGT1A4 and UGT2B7 polymorphisms on lamotrigine plasma concentration in patients with bipolar disorder. Therapeutic Drug Monitoring, 36(5), 623-628. [Link]
-
Sánchez, M. B., Herranz, J. L., Leno, C., Combarros, O., & Arteaga, R. (2010). UGT2B7_-161C > T Polymorphism Is Associated With Lamotrigine Concentration-to-Dose Ratio in a Multivariate Study. Therapeutic Drug Monitoring, 32(4), 450-454. [Link]
-
Dr. Oracle. (2025, August 18). What are the potential interactions with lamotrigine and how should they be managed?[Link]
Sources
- 1. Pharmacokinetics of lamotrigine and its metabolite N‐2‐glucuronide: Influence of polymorphism of UDP‐glucuronosyltransferases and drug transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. hexonsynth.com [hexonsynth.com]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. UGT2B7 - Wikipedia [en.wikipedia.org]
- 7. Human UDP-Glucuronosyltransferase 2B7: Ingenta Connect [ingentaconnect.com]
- 8. uniprot.org [uniprot.org]
- 9. The crystal structure of human UDP-glucuronosyltransferase 2B7 C-terminal end is the first mammalian UGT target to be revealed: the significance for human UGTs from both the 1A and 2B families - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Udp-glucuronosyltransferase 2b7 is the major enzyme responsible for gemcabene glucuronidation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro characterization of lamotrigine N2-glucuronidation and the lamotrigine-valproic acid interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Meta-analysis of the Influence of UGT Genetic Polymorphisms on Lamotrigine Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. PharmGKB Summary: Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of lamotrigine and its metabolite N-2-glucuronide: Influence of polymorphism of UDP-glucuronosyltransferases and drug transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. UGT polymorphisms and lamotrigine clearance during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. droracle.ai [droracle.ai]
Methodological & Application
A Robust and Validated LC-MS/MS Method for the Simultaneous Quantification of Lamotrigine and its Major Metabolite, Lamotrigine N2-glucuronide, in Human Plasma
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of the antiepileptic drug lamotrigine (LTG) and its primary metabolite, lamotrigine N2-glucuronide (LTG-N2-GLU), in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy. The method is validated according to the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines, demonstrating its suitability for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.
Introduction
Lamotrigine is a second-generation antiepileptic drug widely used in the management of epilepsy and bipolar disorder.[1] Its mechanism of action is primarily through the inhibition of voltage-sensitive sodium channels, which stabilizes neuronal membranes and reduces the release of excitatory neurotransmitters like glutamate.[2]
The elimination of lamotrigine is predominantly mediated by hepatic metabolism, with less than 10% of the drug excreted unchanged in the urine.[3] The main metabolic pathway is glucuronidation, leading to the formation of an inactive this compound conjugate (LTG-N2-GLU).[4][5] This biotransformation is primarily catalyzed by the UDP-glucuronosyltransferase (UGT) enzymes, with UGT1A4 being the major contributor, and UGT2B7 and UGT2B10 also playing significant roles.[3][5][6]
The pharmacokinetic profile of lamotrigine exhibits significant interindividual variability, which can be influenced by genetic polymorphisms in UGT enzymes and co-administration of drugs that induce or inhibit these enzymes.[3][7] For instance, co-therapy with valproic acid, a UGT inhibitor, can substantially increase lamotrigine concentrations, while enzyme inducers can decrease them.[8][9] Consequently, monitoring both the parent drug and its major metabolite can provide a more complete picture of an individual's metabolic status, aiding in dose optimization and the early detection of potential drug-drug interactions.[7][8]
This document provides a comprehensive, step-by-step protocol for the quantification of LTG and LTG-N2-GLU in human plasma using LC-MS/MS, designed for reliable performance in a regulated bioanalytical environment.
The Lamotrigine Glucuronidation Pathway
The metabolic conversion of lamotrigine to its N2-glucuronide metabolite is a critical step in its clearance from the body. Understanding this pathway is essential for interpreting pharmacokinetic data.
Sources
- 1. Lamotrigine analysis in serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Pharmacokinetics of lamotrigine and its metabolite N‐2‐glucuronide: Influence of polymorphism of UDP‐glucuronosyltransferases and drug transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lamotrigine - Wikipedia [en.wikipedia.org]
- 5. ClinPGx [clinpgx.org]
- 6. UGT2B10 is the Major UDP-Glucuronosyltransferase 2B Isoform Involved in the Metabolism of Lamotrigine and is Implicated in the Drug-Drug Interaction with Valproic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Simultaneous determination of plasma lamotrigine, this compound and lamotrigine N2-oxide by UHPLC-MS/MS in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimized procedure for lamotrigine analysis in serum by high-performance liquid chromatography without interferences from other frequently coadministered anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The Use of Lamotrigine N2-glucuronide as a Reference Standard in Drug Metabolism Studies
Introduction: The Critical Role of Metabolite Quantification in Drug Development
In the landscape of modern drug development, a thorough understanding of a drug's metabolic fate is not merely a scientific curiosity but a regulatory imperative. The biotransformation of a parent drug into its various metabolites can significantly influence its efficacy, safety, and pharmacokinetic profile. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate comprehensive metabolite profiling to ensure that any major human metabolites are identified and assessed for their pharmacological activity and potential toxicity.[1][2][3][4][5] This necessitates the use of well-characterized reference standards for the accurate quantification of these metabolites.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of Lamotrigine N2-glucuronide as a reference standard in drug metabolism studies. Lamotrigine, an anti-epileptic drug, is extensively metabolized in humans, with this compound being its major, inactive metabolite.[6][7] The primary enzyme responsible for this metabolic pathway is UDP-glucuronosyltransferase 1A4 (UGT1A4).[7][8][9] Given its prevalence, the accurate quantification of this compound is crucial for pharmacokinetic assessments, drug-drug interaction studies, and understanding inter-individual variability in lamotrigine metabolism.[8][10]
This document will delve into the scientific rationale behind utilizing this specific reference standard, provide detailed protocols for its application in both in vitro and in vivo settings, and offer insights into data interpretation, all grounded in established scientific principles and regulatory expectations.
This compound Reference Standard: Properties and Handling
The this compound reference standard is a fully characterized chemical entity essential for the precise and accurate quantification of the metabolite in biological matrices.[11] Its availability from commercial suppliers as a certified reference material ensures its identity, purity, and concentration, which are fundamental for method validation and generating reliable data for regulatory submissions.
| Property | Value | Source |
| Chemical Name | 3,5-Diamino-2-((2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium | [12] |
| CAS Number | 133310-19-7 | [12][13][14] |
| Molecular Formula | C₁₅H₁₅Cl₂N₅O₆ | [11] |
| Molecular Weight | 432.22 g/mol | [11] |
| Storage Conditions | -20°C is recommended for long-term storage. | [14] |
| Purity | Typically >90% or higher, as specified by the supplier's Certificate of Analysis. | [14] |
Handling and Preparation of Stock Solutions:
It is imperative to handle the reference standard with care to maintain its integrity. Upon receipt, store the compound as recommended by the supplier. For creating stock solutions, use a high-purity solvent in which the compound is freely soluble, such as methanol or dimethyl sulfoxide (DMSO). It is advisable to prepare a concentrated primary stock solution, from which working solutions can be prepared by serial dilution. All stock solutions should be stored at low temperatures (e.g., -20°C) in amber vials to prevent degradation. The stability of these solutions should be periodically verified.
Metabolic Pathway of Lamotrigine
The primary metabolic pathway of lamotrigine in humans is N-glucuronidation, leading to the formation of this compound. This reaction is catalyzed predominantly by the UGT1A4 enzyme. Understanding this pathway is crucial for designing relevant in vitro experiments and interpreting clinical data.
Caption: Metabolic pathway of Lamotrigine to this compound.
In Vitro Applications: Enzyme Kinetics and Reaction Phenotyping
In vitro metabolism studies are fundamental for characterizing the metabolic pathways of a drug candidate and assessing its potential for drug-drug interactions.[1][15][16] The this compound reference standard is indispensable for these assays.
Protocol 1: Determination of Enzyme Kinetics for this compound Formation in Human Liver Microsomes
This protocol outlines the steps to determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the formation of this compound.
Objective: To characterize the kinetics of Lamotrigine N-glucuronidation in a human liver microsomal system.
Materials:
-
Lamotrigine
-
This compound reference standard
-
Pooled human liver microsomes (HLMs)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching)
-
Internal standard (e.g., a stable isotope-labeled Lamotrigine or another suitable compound)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Lamotrigine in a suitable solvent (e.g., DMSO).
-
Prepare a series of working solutions of Lamotrigine by diluting the stock solution to achieve final concentrations ranging from approximately 0.1 to 10 times the expected Km value.
-
Prepare a stock solution of the this compound reference standard in a suitable solvent for the preparation of the calibration curve.
-
Prepare the incubation buffer: 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl₂.
-
Prepare the UDPGA cofactor solution in water.
-
-
Incubation:
-
In a 96-well plate, add the incubation buffer, HLM protein (typically 0.1-0.5 mg/mL), and the various concentrations of Lamotrigine.
-
Pre-incubate the plate at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiate the reaction by adding the UDPGA solution (final concentration typically 2-5 mM).
-
Incubate at 37°C with gentle shaking for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a cold quenching solution (e.g., 2 volumes of ACN with 0.1% formic acid and the internal standard).
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 15 minutes) to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Quantify the concentration of this compound formed in each incubation.
-
Plot the reaction velocity (rate of metabolite formation) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
-
Causality Behind Experimental Choices:
-
Pooled HLMs: Using microsomes from multiple donors accounts for inter-individual variability in enzyme expression and activity.[1]
-
UDPGA: This is the essential cofactor for glucuronidation reactions catalyzed by UGTs.
-
MgCl₂: Divalent cations like Mg²⁺ are often required for optimal UGT activity.
-
Linearity Check: It is crucial to ensure that the formation of the metabolite is linear with respect to time and protein concentration to obtain accurate kinetic parameters.
Protocol 2: Reaction Phenotyping to Identify UGT Isoforms Responsible for Lamotrigine Glucuronidation
This protocol uses recombinant human UGT enzymes to identify the specific isoforms involved in this compound formation.
Objective: To determine the contribution of individual UGT isoforms to the metabolism of Lamotrigine.
Materials:
-
Recombinant human UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7, etc.) expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
All other reagents as listed in Protocol 1.
Procedure:
-
Incubation Setup:
-
Follow the same incubation procedure as in Protocol 1, but replace the pooled HLMs with individual recombinant UGT isoforms.
-
Use a fixed, physiologically relevant concentration of Lamotrigine (e.g., close to the Km value determined in HLMs).
-
Ensure that the amount of recombinant enzyme used results in a measurable formation of the metabolite.
-
-
Analysis and Interpretation:
Workflow for In Vitro Metabolism Studies:
Caption: Workflow for in vitro lamotrigine metabolism studies.
In Vivo Applications: Pharmacokinetic and Metabolite Profiling Studies
The this compound reference standard is crucial for quantifying the metabolite in biological samples from preclinical and clinical studies, enabling the determination of key pharmacokinetic parameters.
Protocol 3: Quantification of Lamotrigine and this compound in Human Plasma
This protocol describes the quantitative analysis of Lamotrigine and its major metabolite in plasma samples obtained from clinical study participants.
Objective: To determine the plasma concentration-time profiles of Lamotrigine and this compound.
Materials:
-
Human plasma samples collected at various time points after Lamotrigine administration.
-
Lamotrigine reference standard.
-
This compound reference standard.
-
Internal standard (stable isotope-labeled Lamotrigine and/or this compound are preferred).
-
Protein precipitation or solid-phase extraction (SPE) reagents.
-
LC-MS/MS system.
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a small aliquot of plasma (e.g., 50-100 µL), add the internal standard solution.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol), vortex, and centrifuge.
-
Alternatively, for cleaner samples, use a validated SPE method.
-
Transfer the supernatant or the eluted sample for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of Lamotrigine and this compound.[17][18][21]
-
Prepare calibration curves and quality control (QC) samples by spiking known concentrations of the reference standards into blank plasma.
-
Analyze the clinical samples along with the calibration curve and QC samples in each analytical run.
-
-
Data Analysis:
-
Construct the plasma concentration-time profiles for both Lamotrigine and this compound.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life for both the parent drug and the metabolite.
-
Calculate the metabolite-to-parent drug ratio to assess the extent of metabolism.
-
Self-Validating System: The inclusion of calibration curves and QC samples in each analytical run ensures the accuracy and precision of the data. The use of a stable isotope-labeled internal standard corrects for variations in sample processing and instrument response, making the method robust and reliable.
Conclusion
The this compound reference standard is an indispensable tool for the comprehensive investigation of lamotrigine's metabolism. Its proper use in well-designed in vitro and in vivo studies allows for the accurate quantification of this major metabolite, which is critical for understanding the drug's pharmacokinetics, assessing drug-drug interaction potential, and fulfilling regulatory requirements. The protocols and insights provided in this application note offer a robust framework for researchers to generate high-quality, reliable data in their drug development programs.
References
-
Wikipedia. Lamotrigine. [Link]
-
Hussein, Z., et al. (2017). Pharmacokinetics of lamotrigine and its metabolite N‐2‐glucuronide: Influence of polymorphism of UDP‐glucuronosyltransferases and drug transporters. British Journal of Clinical Pharmacology, 83(4), 819-829. [Link]
-
Axios Research. This compound. [Link]
-
Tanaka, S., et al. (2021). UDP-glucuronosyltransferase 1A4-mediated N2-glucuronidation is the major metabolic pathway of lamotrigine in chimeric NOG-TKm30 mice with humanised-livers. Xenobiotica, 51(10), 1146-1154. [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]
-
Glavin, A., et al. (2021). An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots. Molecules, 26(16), 4998. [Link]
-
PharmGKB. Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics. [Link]
-
Hussein, Z., et al. (2017). Pharmacokinetics of lamotrigine and its metabolite N-2-glucuronide: Influence of polymorphism of UDP-glucuronosyltransferases and drug transporters. British Journal of Clinical Pharmacology, 83(4), 819-829. [Link]
-
Maggs, J. L., et al. (2000). Metabolism of Lamotrigine to a Reactive Arene Oxide Intermediate. Chemical Research in Toxicology, 13(11), 1075-1081. [Link]
-
U.S. Food and Drug Administration. (2006). Guidance for Industry: In Vivo Drug Metabolism/Drug Interaction Studies — Study Design, Data Analysis, and Recommendations for Dosing and Labeling. [Link]
-
Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. [Link]
-
Chefetz, I., et al. (2019). Pharmacokinetics of the Recalcitrant Drug Lamotrigine: Identification and Distribution of Metabolites in Cucumber Plants. Environmental Science & Technology, 53(22), 13133-13141. [Link]
-
ResearchGate. Determination of Lamotrigine and its Metabolites in Human Plasma by Liquid Chromatography-Mass Spectrometry. [Link]
-
ResearchGate. (2006). In vitro characterization of lamotrigine N2-glucuronidation and the lamotrigine-valproic acid interaction. [Link]
-
Semantic Scholar. Population Pharmacokinetics of Lamotrigine and Its N2-Glucuronide Metabolite in Chinese Patients With Epilepsy. [Link]
-
U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]
-
Chen, H., et al. (2009). Up-regulation of UDP-glucuronosyltransferase (UGT) 1A4 by 17beta-estradiol: a potential mechanism of increased lamotrigine elimination in pregnancy. Drug Metabolism and Disposition, 37(9), 1863-1869. [Link]
-
Taylor & Francis Online. (2021). Lamotrigine—A Review of Analytical Methods Developed for Pharmaceutical Formulations and Biological Matrices. [Link]
-
National Institutes of Health. (2009). Up-Regulation of UDP-Glucuronosyltransferase (UGT) 1A4 by 17β-Estradiol: A Potential Mechanism of Increased Lamotrigine Elimination in Pregnancy. [Link]
-
European Medicines Agency. (2012). Guideline on the investigation of drug interactions. [Link]
-
Chromato Scientific. This compound. [Link]
-
ResearchGate. An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots. [Link]
-
ResearchGate. Population Pharmacokinetics of Lamotrigine and Its N2-Glucuronide Metabolite in Chinese Patients With Epilepsy. [Link]
-
PubMed. (2024). Population Pharmacokinetics of Lamotrigine and Its N2-Glucuronide Metabolite in Chinese Patients With Epilepsy. [Link]
-
National Institutes of Health. Lamotrigine. [Link]
-
Soars, M. G., et al. (2002). In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance. Journal of Pharmacology and Experimental Therapeutics, 301(1), 382-390. [Link]
-
Future Science. (2012). A Tiered Approach to Address Regulatory Drug Metabolite-Related Issues in Drug Development. [Link]
-
Pharmaffiliates. This compound. [Link]
-
Regulations.gov. (2020). Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. [Link]
-
PubMed. (2002). Biosynthesis of drug glucuronides for use as authentic standards. [Link]
-
European Medicines Agency. (2010). Guideline on the Investigation of Bioequivalence. [Link]
-
National Institutes of Health. (2001). In vitro–in vivo correlations for drugs eliminated by glucuronidation: Investigations with the model substrate zidovudine. [Link]
-
National Institutes of Health. (2014). Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide. [Link]
-
BioIVT. Drug Metabolism Assays. [Link]
-
MDPI. (2011). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. [Link]
-
National Institutes of Health. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. [Link]
-
Hypha Discovery. Glucuronide synthesis. [Link]
-
Charles River Laboratories. (2021). New Assays to Assess Drug-Drug Interactions. [Link]
-
Hypha Discovery. (2021). Late-stage Synthesis of N-glucuronide Metabolites. [Link]
-
European Medicines Agency. Clinical pharmacology and pharmacokinetics. [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites. [Link]
Sources
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. bspublications.net [bspublications.net]
- 3. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. Lamotrigine - Wikipedia [en.wikipedia.org]
- 7. ClinPGx [clinpgx.org]
- 8. Pharmacokinetics of lamotrigine and its metabolite N‐2‐glucuronide: Influence of polymorphism of UDP‐glucuronosyltransferases and drug transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UDP-glucuronosyltransferase 1A4-mediated N2-glucuronidation is the major metabolic pathway of lamotrigine in chimeric NOG-TKm30 mice with humanised-livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of lamotrigine and its metabolite N-2-glucuronide: Influence of polymorphism of UDP-glucuronosyltransferases and drug transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | Axios Research [axios-research.com]
- 12. chromatoscientific.com [chromatoscientific.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. sussex-research.com [sussex-research.com]
- 15. fda.gov [fda.gov]
- 16. bioivt.com [bioivt.com]
- 17. An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Note: A Deep Dive into the In Vitro Enzyme Kinetics of Lamotrigine N2-Glucuronide Formation
Audience: Researchers, scientists, and drug development professionals in the fields of pharmacology, drug metabolism, and toxicology.
Abstract: This document provides a comprehensive technical guide for studying the in vitro enzyme kinetics of lamotrigine N2-glucuronidation, a critical pathway in the metabolism of this widely used anti-epileptic drug. We will explore the underlying enzymatic mechanisms, detail robust experimental protocols, and offer insights into data analysis and interpretation. This guide is designed to equip researchers with the necessary knowledge to conduct self-validating experiments that yield high-quality, reproducible data for drug development and interaction studies.
Introduction: The Significance of Lamotrigine Glucuronidation
Lamotrigine (LTG), a second-generation anti-epileptic drug, is extensively metabolized in humans, with the primary route of elimination being glucuronidation.[1] The major metabolite, an inactive N2-glucuronide (LTG-N2-GLU), is formed through the covalent attachment of glucuronic acid to one of the nitrogen atoms on the triazine ring.[2] This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).[3][4]
Understanding the kinetics of this metabolic pathway is paramount for several reasons:
-
Predicting Pharmacokinetic Variability: Inter-individual differences in UGT activity, often due to genetic polymorphisms, can lead to significant variations in lamotrigine clearance and exposure, impacting both efficacy and the risk of adverse events.[5]
-
Drug-Drug Interaction (DDI) Potential: Co-administered drugs can inhibit or induce UGT enzymes, altering lamotrigine plasma concentrations. A well-documented example is the interaction with valproic acid (VPA), which can significantly increase lamotrigine levels by inhibiting its glucuronidation.[6][7][8]
-
Regulatory Requirements: Regulatory bodies often require detailed in vitro metabolism data to assess a new drug candidate's metabolic fate and DDI risk.[9]
This guide will focus on the in vitro characterization of the UGT enzymes responsible for lamotrigine N2-glucuronide formation and the determination of their kinetic parameters.
The Key Enzymatic Players: A Multi-UGT Effort
The formation of this compound is not the work of a single enzyme but rather a collaborative effort of several UGT isoforms.
-
UGT1A4: This is widely considered the primary enzyme responsible for lamotrigine N2-glucuronidation.[3][5][10] Studies using recombinant UGT1A4 have demonstrated its significant catalytic activity towards lamotrigine.[6][7][8]
-
UGT2B7: This isoform also plays a role, though its contribution has been described as exhibiting atypical, non-Michaelis-Menten kinetics.[6][7][8] The clinically significant interaction with valproic acid is believed to stem from the inhibition of UGT2B7.[6][7][8]
-
UGT2B10: More recent research has identified UGT2B10 as another significant contributor to lamotrigine N2-glucuronidation, potentially playing a role in the drug-drug interaction with valproic acid.[11][12]
-
UGT1A3: This isoform is considered a minor contributor to the overall glucuronidation of lamotrigine.[5][13]
The interplay of these enzymes, particularly the combination of Michaelis-Menten kinetics from UGT1A4 and more complex kinetics from UGT2B7, leads to an overall atypical kinetic profile in human liver microsomes (HLMs).[6][7][8]
Visualizing the Metabolic Pathway
Caption: Lamotrigine is primarily metabolized to its inactive N2-glucuronide by several UGT isoforms.
Experimental Design: A Step-by-Step Protocol
A robust in vitro study of lamotrigine glucuronidation kinetics requires careful planning and execution. The following protocols are designed to be self-validating by incorporating appropriate controls and providing a clear rationale for each step.
Materials and Reagents
A comprehensive list of necessary materials is provided below. It is crucial to use high-quality reagents to ensure data integrity.
| Reagent/Material | Supplier Recommendations | Purpose |
| Lamotrigine | Sigma-Aldrich, Toronto Research Chemicals | Substrate |
| Lamotrigine-N2-glucuronide | Toronto Research Chemicals | Analytical Standard |
| Pooled Human Liver Microsomes (HLMs) | Corning, Sekisui XenoTech | Enzyme Source (mixed isoforms) |
| Recombinant UGTs (1A4, 2B7, 2B10, 1A3) | Corning, Sekisui XenoTech | Enzyme Source (single isoform) |
| UDP-glucuronic acid (UDPGA) | Sigma-Aldrich | Co-factor |
| Magnesium Chloride (MgCl₂) | Sigma-Aldrich | UGT enzyme activator |
| Tris-HCl Buffer (pH 7.4) | Thermo Fisher Scientific | Reaction Buffer |
| Hecogenin | Sigma-Aldrich | Selective UGT1A4 inhibitor |
| Zidovudine | Sigma-Aldrich | UGT2B7 substrate/inhibitor |
| Desloratadine | Sigma-Aldrich | Selective UGT2B10 inhibitor |
| Acetonitrile (ACN) with 0.1% Formic Acid | Thermo Fisher Scientific | Quenching solution/Mobile phase |
| Methanol (MeOH) | Thermo Fisher Scientific | Stock solution solvent |
| Purified Water | Millipore Milli-Q system |
Protocol 1: Determination of Kinetic Parameters in Human Liver Microsomes
This protocol aims to determine the apparent Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) in a mixed-enzyme system.
Rationale: HLMs provide a physiologically relevant in vitro system that contains a mixture of UGT enzymes at their native abundance. The atypical kinetics observed in HLMs reflect the combined activity of multiple UGT isoforms.[6][7]
Step-by-Step Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of lamotrigine in methanol.
-
Prepare a 50 mM stock solution of UDPGA in purified water.
-
Prepare a 1 M stock solution of MgCl₂ in purified water.
-
Prepare a 0.5 M Tris-HCl buffer (pH 7.4).
-
-
Incubation Mixture Preparation (on ice):
-
In a microcentrifuge tube, combine the following to achieve the final concentrations in a 200 µL reaction volume:
-
Pooled HLMs (final concentration 0.5 mg/mL)
-
Tris-HCl buffer (final concentration 50 mM)
-
MgCl₂ (final concentration 5 mM)
-
Lamotrigine (a range of final concentrations, e.g., 10, 50, 100, 250, 500, 1000, 2000, 5000 µM)
-
-
Prepare a negative control for each lamotrigine concentration without UDPGA.
-
-
Initiation of Reaction:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding UDPGA (final concentration 5 mM).
-
-
Incubation:
-
Incubate at 37°C for a predetermined linear time (e.g., 60 minutes). The linearity of metabolite formation with time and protein concentration should be established in preliminary experiments.
-
-
Termination of Reaction:
-
Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).
-
-
Sample Processing:
-
Vortex the samples and centrifuge at 14,000 x g for 10 minutes to pellet the protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Analytical Quantification:
-
Quantify the formation of this compound using a validated LC-MS/MS method.[1] A standard curve of the metabolite is required for accurate quantification.
-
-
Data Analysis:
-
Plot the rate of metabolite formation (V) against the substrate concentration ([S]).
-
Due to the atypical kinetics, fit the data to a model that combines Michaelis-Menten and Hill equations.[6][7][8]
-
Equation: V = (Vₘₐₓ₁ * [S]) / (Kₘ + [S]) + (Vₘₐₓ₂ * [S]ⁿ) / (S₅₀ⁿ + [S]ⁿ)
-
-
Use non-linear regression software (e.g., GraphPad Prism) to determine the kinetic parameters.
-
Protocol 2: Reaction Phenotyping with Recombinant UGTs and Chemical Inhibition
This protocol identifies the specific UGT isoforms responsible for lamotrigine glucuronidation.
Rationale: Using individual recombinant UGTs allows for the unambiguous assignment of metabolic activity to a specific enzyme.[9] Chemical inhibition in HLMs provides complementary evidence to confirm the involvement of specific UGTs.[9]
Step-by-Step Procedure:
-
Recombinant UGT Screening:
-
Follow the procedure outlined in Protocol 1, but replace HLMs with individual recombinant UGTs (e.g., UGT1A4, UGT2B7, UGT2B10, UGT1A3) at a fixed protein concentration (e.g., 0.1 mg/mL).
-
Use a fixed, high concentration of lamotrigine (e.g., 1 mM) to screen for activity.
-
-
Kinetic Analysis of Key Recombinant UGTs:
-
Chemical Inhibition in HLMs:
-
Follow the procedure in Protocol 1 using a lamotrigine concentration near the apparent Kₘ.
-
In separate incubations, pre-incubate the HLM mixture with a selective inhibitor for 10 minutes before adding lamotrigine.
-
Compare the rate of metabolite formation in the presence and absence of each inhibitor to calculate the percent inhibition.
-
Visualizing the Experimental Workflow
Caption: A generalized workflow for in vitro enzyme kinetic studies of lamotrigine glucuronidation.
Data Interpretation and Expected Outcomes
The combination of these protocols provides a comprehensive understanding of lamotrigine N2-glucuronidation kinetics.
Expected Kinetic Parameters:
The following table summarizes representative kinetic values from the literature. Note that values can vary between laboratories and batches of reagents.
| Enzyme Source | Kinetic Model | Apparent Kₘ (µM) | Reference |
| Human Liver Microsomes | Michaelis-Menten Component | ~2234 | [6] |
| Human Liver Microsomes | Hill Component (S₅₀) | ~1869 | [6] |
| Recombinant UGT1A4 | Michaelis-Menten | ~1558 | [6][7] |
Interpreting Inhibition Data:
-
Significant inhibition by hecogenin confirms the major role of UGT1A4 .
-
Inhibition by valproic acid points to the involvement of UGT2B7 .
-
Inhibition by desloratadine indicates a contribution from UGT2B10 .
By integrating the data from HLM and recombinant UGT experiments, a clear picture of the relative contributions of each enzyme to lamotrigine metabolism can be established. This information is crucial for building predictive models of in vivo pharmacokinetics and for assessing the risk of drug-drug interactions.
Conclusion: Towards a Predictive Understanding
The in vitro study of this compound formation is a multi-faceted process that requires a thorough understanding of the enzymes involved and the application of robust experimental protocols. By employing a combination of human liver microsomes, recombinant enzymes, and selective inhibitors, researchers can accurately characterize the kinetics of this critical metabolic pathway. The insights gained from these studies are invaluable for drug development, enabling the prediction of clinical pharmacokinetics and the safe and effective use of lamotrigine in diverse patient populations.
References
-
Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics. ClinPGx.[Link]
-
Rowland, A., et al. (2006). In vitro characterization of lamotrigine N2-glucuronidation and the lamotrigine-valproic acid interaction. Drug Metabolism and Disposition, 34(6), 1055-1062. [Link]
-
In vitro characterization of lamotrigine N2-glucuronidation and the lamotrigine-valproic acid interaction. ResearchGate.[Link]
-
Mataušić, A., et al. (2022). An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots. Pharmaceuticals, 15(10), 1238. [Link]
-
Pohl, L. R. (1993). The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies. Toxicologic pathology, 21(2), 192-198. [Link]
-
Argikar, U. A., & Remmel, R. P. (2009). Studies on induction of lamotrigine metabolism in transgenic UGT1 mice. Xenobiotica, 39(12), 940-951. [Link]
-
Miners, J. O., et al. (2017). Phenotyping UDP-Glucuronosyltransferases (UGTs) Involved in Human Drug Metabolism: An Update. Methods in molecular biology (Clifton, N.J.), 1632, 3-17. [Link]
-
In vitro characterization of lamotrigine n2-glucuronidation and the lamotrigine-valproic acid interaction. Semantic Scholar.[Link]
-
Žigart, N., et al. (2018). Pharmacokinetics of lamotrigine and its metabolite N-2-glucuronide: Influence of polymorphism of UDP-glucuronosyltransferases and drug transporters. British journal of clinical pharmacology, 84(1), 134-145. [Link]
-
Tang, L. W. T., et al. (2024). UGT2B10 is the Major UDP-Glucuronosyltransferase 2B Isoform Involved in the Metabolism of Lamotrigine and is Implicated in the Drug-Drug Interaction with Valproic Acid. The AAPS journal, 26(6), 107. [Link]
-
Chen, S., et al. (2009). Up-regulation of UDP-glucuronosyltransferase (UGT) 1A4 by 17beta-estradiol: a potential mechanism of increased lamotrigine elimination in pregnancy. Drug Metabolism and Disposition, 37(9), 1841-1847. [Link]
-
UGT2B10 is the Major UDP-Glucuronosyltransferase 2B Isoform Involved in the Metabolism of Lamotrigine and is Implicated in the Drug-Drug Interaction with Valproic Acid. ResearchGate.[Link]
-
UGT Inhibition, Induction and Phenotyping Assays. Charles River Laboratories.[Link]
-
Magdalou, J., et al. (1992). In vitro N-glucuronidation of a novel antiepileptic drug, lamotrigine, by human liver microsomes. The Journal of pharmacology and experimental therapeutics, 260(3), 1166-1173. [Link]
-
Argikar, U. A., & Remmel, R. P. (2009). Variation in glucuronidation of lamotrigine in human liver microsomes. Xenobiotica, 39(4), 326-333. [Link]
Sources
- 1. An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro N-glucuronidation of a novel antiepileptic drug, lamotrigine, by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on induction of lamotrigine metabolism in transgenic UGT1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenotyping UDP-Glucuronosyltransferases (UGTs) Involved in Human Drug Metabolism: An Update | Springer Nature Experiments [experiments.springernature.com]
- 5. ClinPGx [clinpgx.org]
- 6. In vitro characterization of lamotrigine N2-glucuronidation and the lamotrigine-valproic acid interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] IN VITRO CHARACTERIZATION OF LAMOTRIGINE N2-GLUCURONIDATION AND THE LAMOTRIGINE-VALPROIC ACID INTERACTION | Semantic Scholar [semanticscholar.org]
- 9. criver.com [criver.com]
- 10. Up-regulation of UDP-glucuronosyltransferase (UGT) 1A4 by 17beta-estradiol: a potential mechanism of increased lamotrigine elimination in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UGT2B10 is the Major UDP-Glucuronosyltransferase 2B Isoform Involved in the Metabolism of Lamotrigine and is Implicated in the Drug-Drug Interaction with Valproic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Variation in glucuronidation of lamotrigine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-based assays for studying Lamotrigine N2-glucuronide transport
Application Notes & Protocols
Topic: Cell-based Assays for Elucidating the Transport Mechanisms of Lamotrigine N2-glucuronide
Abstract
Lamotrigine (LTG) is a widely prescribed antiepileptic drug, primarily eliminated through hepatic metabolism to its main, inactive metabolite, this compound (LTG-glu). The clearance of this metabolite is a critical determinant of LTG's overall pharmacokinetic profile and is subject to significant inter-individual variability. Membrane transporters are hypothesized to play a pivotal role in the disposition of LTG-glu, mediating its efflux from hepatocytes into blood and bile, and its subsequent renal excretion. Understanding these transport mechanisms is crucial for predicting drug-drug interactions (DDIs) and personalizing therapy. This document provides a comprehensive guide with detailed protocols for two robust cell-based assay platforms designed to investigate and characterize the transport of this compound: (1) an uptake assay using transporter-overexpressing HEK293 cells for specific transporter substrate identification, and (2) a bidirectional transport assay using polarized Caco-2 cell monolayers to assess directional flux and identify involvement of efflux transporters.
Scientific Introduction & Rationale
Lamotrigine is a second-generation antiepileptic drug used for both focal and generalized seizures.[1] Its metabolism is predominantly hepatic, with over 75% of a dose being converted to the this compound metabolite via UDP-glucuronosyltransferases (UGTs), mainly UGT1A4 and UGT2B7.[1][2][3] This major metabolite is then excreted in the urine.[1] The processes governing the movement of LTG-glu from the liver into circulation and its final elimination are key to the drug's disposition.
Membrane transporters, broadly classified into the Solute Carrier (SLC) and ATP-Binding Cassette (ABC) superfamilies, are critical proteins that control the passage of xenobiotics, including drugs and their metabolites, across cellular barriers.[4]
-
SLC transporters generally facilitate the uptake of compounds into cells (influx).
-
ABC transporters are typically primary active efflux pumps that move substrates out of cells, a process crucial for cellular detoxification and limiting drug exposure.[5]
There is evidence suggesting that both Lamotrigine and its metabolites interact with several transporters, including ABCB1 (P-glycoprotein), ABCG2 (BCRP), and ABCC family members (MRPs), which could mediate their efflux.[6][7][8] Similarly, the SLC transporter SLC22A1 (OCT1) has been implicated in Lamotrigine's disposition.[1][6] Characterizing the interaction of LTG-glu with these transporters is essential, as genetic polymorphisms or co-administered drugs that inhibit or induce these transporters could significantly alter LTG-glu clearance, leading to variability in Lamotrigine exposure and response.[1][9]
This guide details two complementary in vitro assays that provide a robust framework for identifying the specific transporters involved in LTG-glu disposition.
Essential Reagents & Equipment
Table 1: Key Reagents and Materials
| Reagent/Material | Recommended Source/Specification | Purpose |
| This compound | Commercially available standard (e.g., Sarchem Labs, Axios Research)[10][11] | Test article |
| Lamotrigine | USP Reference Standard | Parent drug control |
| Known Transporter Substrates | E.g., Estradiol-17β-glucuronide (OATP1B1), Digoxin (P-gp), Prazosin (BCRP) | Positive controls |
| Known Transporter Inhibitors | E.g., Rifamycin SV (OATPs), Verapamil (P-gp), Ko143 (BCRP)[8] | Mechanistic validation |
| Cell Lines | HEK293 (parental), HEK293-transfected (e.g., OATP1B1, BCRP), Caco-2 | In vitro models |
| Cell Culture Media & Reagents | DMEM, MEM, FBS, Trypsin-EDTA, Non-Essential Amino Acids, Penicillin-Streptomycin | Cell maintenance |
| Permeable Supports | Transwell® or equivalent (0.4 µm pore size) for 24-well plates[12] | Caco-2 monolayer culture |
| Transport Buffers | Hanks’ Balanced Salt Solution (HBSS) with HEPES | Assay medium |
| Analytical Equipment | LC-MS/MS System | Quantification of analytes |
| Lab Equipment | Cell culture incubator, biosafety cabinet, TEER meter, plate reader, centrifuge | Standard laboratory use |
Protocol 1: Uptake Assay in Transporter-Overexpressing Cells
Objective & Principle
This protocol aims to identify whether LTG-glu is a substrate of a specific uptake or efflux transporter by using Human Embryonic Kidney 293 (HEK293) cells stably transfected to overexpress a single transporter protein.[13][14] The core principle is to compare the rate of LTG-glu accumulation in these specialized cells against that in mock-transfected (control) cells, which lack the transporter. A significantly higher accumulation in the overexpressing cells indicates that LTG-glu is a substrate.
Experimental Workflow
Caption: Workflow for LTG-glu uptake assay in HEK293 cells.
Detailed Methodology
A. Cell Culture and Seeding
-
Culture HEK293-mock and HEK293-transporter cells according to supplier recommendations, typically in DMEM with 10% FBS and selection antibiotics. Do not allow cells to exceed passage number 20-25 for optimal performance.[15][16]
-
Two days before the assay, trypsinize the cells and perform a cell count.
-
Seed the cells into 24-well plates at a density of 2 x 10⁵ cells/well. Ensure even distribution for a consistent monolayer.
-
Incubate at 37°C, 5% CO₂ for 48 hours. The cells should be 90-95% confluent on the day of the experiment.
B. Uptake Assay Procedure
-
Prepare transport buffer (HBSS buffered with 10 mM HEPES, pH 7.4) and pre-warm to 37°C.
-
Prepare stock solutions of LTG-glu and inhibitors in DMSO. The final DMSO concentration in the assay should be ≤0.5%. Prepare working solutions by diluting stocks into the transport buffer.
-
Aspirate the culture medium from the wells. Gently wash the cell monolayer twice with 1 mL of pre-warmed transport buffer.
-
Add 200 µL of transport buffer (with or without inhibitor) to each well and pre-incubate for 10 minutes at 37°C.
-
Initiate the uptake by aspirating the pre-incubation buffer and adding 200 µL of the LTG-glu working solution.
-
Incubate for the desired time points (e.g., 1, 5, 15 minutes) at 37°C. Rationale: A time-course experiment is crucial to ensure initial uptake rates are measured (i.e., linear phase).
-
Terminate the transport by rapidly aspirating the dosing solution and immediately washing the monolayer three times with 1 mL of ice-cold transport buffer. Rationale: Ice-cold buffer instantly stops transporter activity and removes extracellular compound.
C. Sample Processing and Analysis
-
After the final wash, add 200 µL of cell lysis buffer (e.g., RIPA buffer or 70% methanol with an internal standard for LC-MS/MS) to each well.
-
Incubate on a plate shaker for 15 minutes to ensure complete lysis.
-
Transfer the lysate to a 96-well plate or microcentrifuge tubes.
-
Use a small aliquot (10-20 µL) for protein concentration determination using a BCA or similar protein assay.
-
Analyze the remaining lysate for LTG-glu concentration using a validated LC-MS/MS method.[2][17]
Data Analysis & Interpretation
-
Calculate Uptake: Convert the measured LTG-glu concentration (e.g., in ng/mL) to the amount in pmol per well.
-
Normalize to Protein: Divide the amount of LTG-glu by the total protein content (mg) in the corresponding well to get pmol/mg protein.
-
Calculate Uptake Rate: For time-course experiments, plot the normalized uptake (pmol/mg) against time (min). The slope of the initial linear portion of the curve represents the uptake rate (pmol/mg protein/min).
-
Determine Net Transport: Subtract the uptake rate in mock cells from the uptake rate in transporter-expressing cells.
-
Net Transport Rate = RateTransporter - RateMock
-
-
Calculate Uptake Ratio (UR): For single time-point experiments, the ratio is calculated as:
-
Uptake Ratio = UptakeTransporter / UptakeMock
-
Table 2: Example Data Interpretation for Uptake Assay
| Cell Line | LTG-glu Uptake (pmol/mg protein at 5 min) | Uptake Ratio (UR) | Interpretation |
| HEK293-Mock | 15.2 | - | Basal, non-specific uptake/binding |
| HEK293-OATP1B1 | 48.6 | 3.2 | Positive Substrate. UR ≥ 2 is a common criterion indicating active transport.[13] |
| HEK293-OATP1B3 | 16.1 | 1.1 | Negative. No significant transport above background. |
Protocol 2: Bidirectional Transport Assay in Caco-2 Monolayers
Objective & Principle
This assay evaluates the directional transport of LTG-glu across a polarized cellular monolayer, which mimics the intestinal epithelium.[18][19] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into polarized enterocytes that form tight junctions and express a variety of clinically relevant transporters, particularly apical efflux transporters like P-gp and BCRP.[20][21] By measuring transport from the apical (A) to basolateral (B) side versus the basolateral (B) to apical (A) side, we can determine the net flux and calculate an efflux ratio (ER). An ER significantly greater than 1 suggests active efflux.
Experimental Workflow
Caption: Workflow for LTG-glu bidirectional transport assay.
Detailed Methodology
A. Caco-2 Monolayer Culture
-
Seed Caco-2 cells onto 24-well Transwell™ inserts (e.g., 0.4 µm pore size polycarbonate membrane) at a density of 6 x 10⁴ cells/cm².
-
Culture the cells for 19-21 days in a humidified incubator at 37°C and 5% CO₂. Change the medium in both apical (0.4 mL) and basolateral (0.6 mL) compartments every 2-3 days.
-
Rationale: This extended culture period is essential for the cells to differentiate into a polarized monolayer with well-formed tight junctions and stable transporter expression.
B. Monolayer Integrity Verification
-
On the day of the experiment, measure the Transepithelial Electrical Resistance (TEER) of each insert using a voltohmmeter. TEER values should be >300 Ω·cm².
-
Perform a Lucifer Yellow (LY) permeability assay. Add LY to the apical side and measure its appearance on the basolateral side after 1 hour. The apparent permeability (Papp) of LY should be <1.0 x 10⁻⁶ cm/s.
-
Rationale: These two checks are a self-validating system, confirming that the cell monolayer is intact and that paracellular leakage is minimal. Inserts that fail these criteria must be excluded.
C. Transport Experiment
-
Gently wash the monolayers twice with pre-warmed transport buffer (HBSS, pH 7.4).
-
Equilibrate the cells by adding fresh transport buffer to both compartments and incubating for 30 minutes at 37°C.
-
Prepare the LTG-glu dosing solution (e.g., 5 µM) in transport buffer.
-
To start the assay, aspirate the buffer and add the dosing solution to the donor compartment and fresh buffer to the receiver compartment.
-
A-to-B transport: Add 0.4 mL of dosing solution to the apical side and 0.6 mL of buffer to the basolateral side.
-
B-to-A transport: Add 0.6 mL of dosing solution to the basolateral side and 0.4 mL of buffer to the apical side.
-
-
Incubate the plates at 37°C on an orbital shaker (e.g., 50 rpm).
-
At designated time points (e.g., 30, 60, 90, 120 min), take a sample from the receiver compartment. Replace the volume with fresh, pre-warmed buffer. Also, take a sample from the donor compartment at the beginning (T₀) and end (Tfinal) of the experiment.
D. Sample Analysis
-
Analyze all samples for LTG-glu concentration using a validated LC-MS/MS method.
Data Analysis & Interpretation
-
Calculate Apparent Permeability (Papp): The Papp value (in cm/s) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the steady-state flux (rate of appearance in the receiver compartment, in mol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration in the donor compartment (mol/cm³).
-
-
-
Calculate Efflux Ratio (ER): The ER is the ratio of permeability in the secretory (B-to-A) direction to the absorptive (A-to-B) direction.
-
Efflux Ratio = Papp(B-A) / Papp(A-B)
-
Table 3: Example Data Interpretation for Bidirectional Transport Assay
| Parameter | Digoxin (P-gp Substrate) | Propranolol (Passive Diffusion) | LTG-glu (Example Data) | Interpretation |
| Papp(A-B) (x 10⁻⁶ cm/s) | 0.2 | 25.0 | 0.5 | Low absorptive permeability. |
| Papp(B-A) (x 10⁻⁶ cm/s) | 5.8 | 26.5 | 3.5 | Higher permeability in the efflux direction. |
| Efflux Ratio (ER) | 29.0 | 1.1 | 7.0 | Positive Efflux Substrate. An ER ≥ 2 is a strong indicator of active efflux, likely mediated by an apically-expressed ABC transporter.[21] |
Conclusion
The cell-based assays detailed in this guide provide a robust, tiered approach to investigating the transport mechanisms of this compound. The uptake assay using overexpressing cell lines serves as a powerful tool for identifying specific SLC or ABC transporters that interact with the metabolite. The bidirectional transport assay in Caco-2 cells provides functional data on directional flux, which is critical for understanding the compound's potential for intestinal absorption and the impact of efflux transporters like P-gp and BCRP. Together, the data generated from these protocols will provide crucial insights into the disposition of Lamotrigine, helping to explain pharmacokinetic variability and predict potential drug-drug interactions, ultimately contributing to the safer and more effective use of this important medication.
References
-
Milosheska, D., et al. (2016). Pharmacokinetics of lamotrigine and its metabolite N‐2‐glucuronide: Influence of polymorphism of UDP‐glucuronosyltransferases and drug transporters. British Journal of Clinical Pharmacology. Available at: [Link]
-
Wikipedia. (n.d.). Lamotrigine. Available at: [Link]
-
Garnett, W. R. (1997). Lamotrigine: pharmacokinetics. Journal of Child Neurology. Available at: [Link]
-
Besag, F. M. C. (2004). Pharmacokinetics, toxicology and safety of lamotrigine in epilepsy. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]
-
Garnett, W. R. (1997). Lamotrigine: pharmacokinetics. PubMed. Available at: [Link]
-
Volak, L. P., et al. (2020). An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots. National Institutes of Health. Available at: [Link]
-
S, S., Kumar, L., & Verma, R. (2021). Lamotrigine—A Review of Analytical Methods Developed for Pharmaceutical Formulations and Biological Matrices. Taylor & Francis Online. Available at: [Link]
-
S, S., Kumar, L., & Verma, R. (2022). Summary of - lamotrigine—a review of analytical methods developed for pharmaceutical formulations and biological matrices. Impressions@MAHE. Available at: [Link]
-
PharmGKB. (n.d.). Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics. Available at: [Link]
-
Admescope. (n.d.). Permeability and Transporters. Available at: [Link]
-
ResearchGate. (n.d.). Determination of Lamotrigine and its Metabolites in Human Plasma by Liquid Chromatography-Mass Spectrometry. Available at: [Link]
-
ResearchGate. (n.d.). Modified bidirectional permeability assay with Caco-2 cells. Available at: [Link]
-
Hubatsch, I., et al. (2007). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Ovid. Available at: [Link]
-
Sharma, P., et al. (2010). Validation of cell-based OATP1B1 assays to assess drug transport and the potential for drug-drug interaction to support regulatory submissions. PubMed. Available at: [Link]
-
Krüger, N., et al. (2021). A Bidirectional Permeability Assay for beyond Rule of 5 Compounds. PMC. Available at: [Link]
-
PharmGKB. (n.d.). Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics. Available at: [Link]
-
PharmGKB. (n.d.). Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics - Literature. Available at: [Link]
-
Unagami, Y., et al. (2024). Effect of Genetic Polymorphisms of ABCB1, ABCG2, and SLC22A1 on the Steady-State Plasma Concentrations of Lamotrigine in Treatment-Resistant Depressed Patients Treated With Lamotrigine Augmentation Therapy. PubMed. Available at: [Link]
-
Milosheska, D., et al. (2016). Pharmacokinetics of lamotrigine and its metabolite N-2-glucuronide: Influence of polymorphism of UDP-glucuronosyltransferases and drug transporters. ClinPGx. Available at: [Link]
-
ResearchGate. (n.d.). Pharmacokinetics of lamotrigine and its metabolite N-2-glucuronide: Influence of polymorphism of UDP-glucuronosyltransferases and drug transporters. Available at: [Link]
-
Römermann, K., et al. (2015). The antiepileptic drug lamotrigine is a substrate of mouse and human breast cancer resistance protein (ABCG2). PubMed. Available at: [Link]
-
Corradi, V., et al. (2021). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology. Available at: [Link]
-
iGEM. (n.d.). HEK293 cells. Available at: [Link]
-
Chaudhary, S., et al. (2012). Overexpressing Human Membrane Proteins in Stably Transfected and Clonal Human Embryonic Kidney 293S Cells. PMC. Available at: [Link]
-
Axios Research. (n.d.). This compound. Available at: [Link]
-
Nakajima, A., et al. (2020). UDP-glucuronosyltransferase 1A4-mediated N2-glucuronidation is the major metabolic pathway of lamotrigine in chimeric NOG-TKm30 mice with humanised-livers. Taylor & Francis Online. Available at: [Link]
-
Rowland, A., et al. (2006). In vitro characterization of lamotrigine N2-glucuronidation and the lamotrigine-valproic acid interaction. PubMed. Available at: [Link]
-
Ubigene. (2025). Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols. Available at: [Link]
-
protocols.io. (2026). Protocol to generate stable cell line using HEK293 Flp-ln TREx cells. Available at: [Link]
-
Liptak, P., et al. (2024). The Role of ABCB1, ABCG2, and SLC Transporters in Pharmacokinetic Parameters of Selected Drugs and Their Involvement in Drug–Drug Interactions. MDPI. Available at: [Link]
-
Pharmaron. (n.d.). Transporter Assays. Available at: [Link]
-
BioIVT. (n.d.). Drug Transporter Assays. Available at: [Link]
-
ResearchGate. (n.d.). Overexpressing Human Membrane Proteins in Stably Transfected and Clonal Human Embryonic Kidney 293S Cells. Available at: [Link]
Sources
- 1. Pharmacokinetics of lamotrigine and its metabolite N‐2‐glucuronide: Influence of polymorphism of UDP‐glucuronosyltransferases and drug transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro characterization of lamotrigine N2-glucuronidation and the lamotrigine-valproic acid interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pharmaron.com [pharmaron.com]
- 6. ClinPGx [clinpgx.org]
- 7. ClinPGx [clinpgx.org]
- 8. The antiepileptic drug lamotrigine is a substrate of mouse and human breast cancer resistance protein (ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | Axios Research [axios-research.com]
- 11. sarchemlabs.com [sarchemlabs.com]
- 12. Drug transport assays | Sigma-Aldrich [sigmaaldrich.com]
- 13. Validation of cell-based OATP1B1 assays to assess drug transport and the potential for drug-drug interaction to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Overexpressing Human Membrane Proteins in Stably Transfected and Clonal Human Embryonic Kidney 293S Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. static.igem.org [static.igem.org]
- 16. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. admescope.com [admescope.com]
- 19. A Bidirectional Permeability Assay for beyond Rule of 5 Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ovid.com [ovid.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
High-resolution mass spectrometry for metabolite identification of lamotrigine
Application Notes and Protocols
Abstract
This document provides a comprehensive guide to the identification and structural elucidation of lamotrigine (LTG) metabolites using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). Lamotrigine, an antiepileptic drug with a narrow therapeutic index, undergoes extensive metabolism, making the characterization of its biotransformation products crucial for understanding its pharmacokinetics, potential toxicities, and inter-individual variability.[1][2] This guide details field-proven protocols for sample preparation from biological matrices, optimized LC-HRMS data acquisition strategies, and a systematic workflow for data processing to confidently identify known and novel metabolites. The methodologies described herein leverage the high mass accuracy and sensitivity of HRMS platforms like Orbitrap and Q-TOF to move beyond simple quantification to detailed structural characterization.[3][4][5]
Introduction: The Rationale for Metabolite Profiling
Lamotrigine is primarily metabolized in the liver via Phase II glucuronidation, with the major product being the inactive lamotrigine-2-N-glucuronide (LTG-N2-GLU).[6][7][8] However, minor pathways, including N-oxidation, N-methylation, and the formation of a reactive arene oxide intermediate, also contribute to its biotransformation.[8][9][10] These minor pathways are of significant interest as reactive intermediates can potentially lead to idiosyncratic adverse reactions.[8][10]
High-Resolution Mass Spectrometry (HRMS) is the definitive analytical tool for such investigations. Its ability to provide mass measurements with high accuracy (typically < 5 ppm error) allows for the confident determination of elemental compositions for precursor and product ions.[4] When coupled with tandem mass spectrometry (MS/MS), HRMS provides rich structural information based on fragmentation patterns, enabling the precise localization of metabolic modifications on the parent drug structure.
This application note presents a self-validating system, from sample collection to final metabolite identification, designed for researchers in drug metabolism, pharmacology, and clinical toxicology.
Lamotrigine Metabolic Pathways
A foundational understanding of lamotrigine's biotransformation is essential for targeted metabolite hunting. The primary metabolic reactions involve conjugation and oxidation, catalyzed by specific enzyme families.
-
N-Glucuronidation (Major Pathway): This is the principal clearance route for lamotrigine. Uridine-diphosphate-glucuronosyltransferase enzymes, particularly UGT1A4 and UGT2B7, catalyze the addition of a glucuronic acid moiety to one of the amino groups on the triazine ring, forming the 2-N-glucuronide and, to a lesser extent, the 5-N-glucuronide.[6][7][8]
-
N-Oxidation (Minor Pathway): This reaction results in the formation of lamotrigine-N-oxide, a minor metabolite detected in human urine.[8][11]
-
N-Methylation (Minor Pathway): A small fraction of lamotrigine can be methylated, though this is considered a very minor pathway in humans.[8][11]
-
Arene Oxide Formation (Minor Pathway): Cytochrome P450 enzymes can catalyze the epoxidation of the dichlorophenyl ring to form a reactive arene oxide intermediate.[10][12] This electrophilic species can be detoxified by conjugation with glutathione (GSH), leading to the formation of glutathione adducts and downstream mercapturic acid derivatives.[8][10]
Comprehensive Experimental Workflow
The successful identification of metabolites is contingent on a meticulously executed workflow. Each stage is designed to preserve the integrity of the analytes and maximize the quality of the data generated for subsequent analysis.
Caption: Overall workflow for lamotrigine metabolite identification.
Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)
Rationale: While protein precipitation is a faster alternative, SPE provides a superior cleanup by removing salts, phospholipids, and other endogenous interferences that can cause ion suppression and contaminate the LC-MS system.[1] This protocol is optimized for plasma to ensure high recovery of both the parent drug and its more polar metabolites.
Materials:
-
Plasma samples (stored at -80°C)
-
SPE Cartridges: Mixed-mode cation exchange (e.g., Strata-X-C)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide solution (5%)
-
Purified water (18.2 MΩ·cm)
-
SPE vacuum manifold
Step-by-Step Methodology:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice. Vortex to ensure homogeneity.[13]
-
To 500 µL of plasma, add 1.5 mL of 4% phosphoric acid in water. Vortex for 30 seconds. This step precipitates proteins and adjusts the pH to ensure lamotrigine (a weak base) is positively charged.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Place SPE cartridges on the manifold.
-
Condition with 2 mL of methanol, followed by 2 mL of purified water. Do not allow the cartridges to dry out. This step activates the stationary phase.
-
-
Sample Loading:
-
Load the entire supernatant from Step 1 onto the conditioned SPE cartridge. Apply a slow, consistent vacuum to allow for efficient binding of the analytes.
-
-
Washing (Interference Removal):
-
Wash the cartridge with 1 mL of 2% formic acid in water.
-
Wash the cartridge with 1 mL of methanol. This two-step wash removes highly polar interferences and less-retained nonpolar compounds, respectively.
-
Dry the cartridge under high vacuum for 5-10 minutes to remove residual wash solvents.
-
-
Elution:
-
Elute the analytes with 2 mL of 5% ammonium hydroxide in a methanol:acetonitrile (30:70, v/v) mixture.[7] The basic pH neutralizes the charged analytes, releasing them from the sorbent.
-
Collect the eluate in a clean collection tube.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dry residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex and transfer to an LC vial for analysis.
-
Protocol 2: LC-HRMS Analysis
Rationale: Chromatographic separation is essential to resolve isobaric metabolites and separate analytes from matrix components before they enter the mass spectrometer. A reversed-phase C18 column with a gradient elution provides robust separation for lamotrigine and its metabolites, which span a range of polarities. Positive mode Electrospray Ionization (ESI+) is selected due to the basic nature of the triazine ring, which is readily protonated.
Instrumentation & Consumables:
-
LC System: UPLC or HPLC system capable of binary gradient elution.
-
Column: Reversed-phase C18 column (e.g., Gemini C18, 150 x 2.1 mm, 3.0 µm).[3]
-
HRMS System: Orbitrap (e.g., Q Exactive) or Q-TOF mass spectrometer.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Step-by-Step Methodology:
-
LC Conditions:
-
Column Temperature: 40°C
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
-
HRMS Conditions (Data-Dependent Acquisition - DDA):
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Scan Range (m/z): 70 - 750
-
Full MS Scan (MS1):
-
Resolution: 70,000
-
AGC Target: 1e6
-
Maximum IT: 100 ms
-
-
Data-Dependent MS/MS Scan (MS2):
-
Resolution: 17,500[3]
-
AGC Target: 1e5
-
TopN: 10 (fragments the 10 most intense ions from the MS1 scan)
-
Isolation Window: 2.0 m/z
-
Collision Energy: Stepped Normalized Collision Energy (NCE) of 20, 30, 40 eV
-
Dynamic Exclusion: 15 seconds (prevents re-fragmentation of the same ion)
-
-
Protocol 3: Data Processing and Metabolite Identification
Rationale: The identification of metabolites from complex HRMS data requires a systematic approach. This workflow combines automated feature detection with manual, knowledge-based spectral interpretation. The high mass accuracy of the instrument is the cornerstone of this process, enabling the generation of highly confident elemental formulae.
Caption: Workflow for processing HRMS data for metabolite ID.
Step-by-Step Methodology:
-
Feature Detection: Process raw data files using software like MZmine, MS-DIAL, or vendor-specific software.[14][15] This step, known as "peak picking," converts the raw data into a list of mass features, each defined by an accurate m/z, retention time, and intensity.
-
Putative Metabolite Searching: Compare the feature lists from dosed samples against control (blank matrix) samples. Search for masses corresponding to the parent drug plus expected biotransformations (see Table 1). This can be done using automated metabolite prediction tools or manual data filtering.
-
Elemental Formula Generation: For each candidate metabolite ion, use the accurate mass (< 5 ppm error) and the distinctive isotopic pattern of lamotrigine (due to its two chlorine atoms) to generate a unique and confident elemental formula.[3][16]
-
MS/MS Spectral Interpretation: This is the most critical step for structural elucidation.
-
Compare the MS/MS fragmentation pattern of a metabolite to that of the parent lamotrigine standard.
-
Conserved Fragments: Fragments that are identical between the parent and the metabolite confirm that part of the molecule is unchanged.
-
Mass-Shifted Fragments: Fragments in the metabolite's spectrum that show a mass shift corresponding to the metabolic modification (e.g., a shift of +176.032 Da for glucuronidation) help to pinpoint the location of the modification.
-
For example, if a fragment containing the triazine ring is shifted but a fragment of the dichlorophenyl ring is not, the modification likely occurred on the triazine ring.
-
-
Confidence Assignment: Assign a confidence level to each identification based on established standards.[3] For example, Level 1 is a confirmed structure matched with an authentic reference standard, while Level 2 is a probable structure based on strong MS/MS evidence and library matching.
Expected Lamotrigine Metabolites
The following table summarizes the key metabolites of lamotrigine that can be targeted using this LC-HRMS workflow.
| Metabolite | Metabolic Reaction | Mass Shift (Da) | Theoretical [M+H]⁺ (m/z) |
| Lamotrigine (Parent) | - | - | 256.0097 |
| Lamotrigine-2-N-glucuronide | Glucuronidation | +176.0321 | 432.0418 |
| Lamotrigine-N-oxide | Oxidation | +15.9949 | 272.0046 |
| N-Methyl Lamotrigine | Methylation | +14.0157 | 270.0254 |
| Lamotrigine Arene Oxide | Epoxidation | +15.9949 | 272.0046 |
| Lamotrigine-GSH Conjugate | Glutathione Conjugation | +307.0832 | 563.0929 |
Conclusion
The combination of robust sample preparation, high-resolution liquid chromatography, and advanced mass spectrometry provides a powerful platform for the comprehensive metabolic profiling of lamotrigine. The protocols detailed in this application note offer a reliable and systematic approach to detect, identify, and structurally characterize both major and minor metabolites. This level of detailed analysis is indispensable for advancing our understanding of drug disposition, investigating mechanisms of toxicity, and supporting the development of safer and more effective therapeutic strategies in drug development and clinical practice.
References
-
Mashiach, A., et al. (2021). Pharmacokinetics of the Recalcitrant Drug Lamotrigine: Identification and Distribution of Metabolites in Cucumber Plants. Environmental Science & Technology. Available at: [Link]
-
Lu, W., & Uetrecht, J. P. (2007). Possible bioactivation pathways of lamotrigine. Drug Metabolism and Disposition. Available at: [Link]
-
Maggs, J. L., et al. (2000). Metabolism of Lamotrigine to a Reactive Arene Oxide Intermediate. Chemical Research in Toxicology. Available at: [Link]
-
Cajka, T., & Fiehn, O. (2017). Development of a Liquid Chromatography–High Resolution Mass Spectrometry Metabolomics Method with High Specificity for Metabolite Identification Using All Ion Fragmentation Acquisition. Analytical Chemistry. Available at: [Link]
-
Milosheska, D., et al. (2022). PharmGKB summary: Lamotrigine pathway, pharmacokinetics and pharmacodynamics. ResearchGate. Available at: [Link]
-
Whirl-Carrillo, M., et al. Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics. PharmGKB. Available at: [Link]
-
Various Authors. (2024). How to identify the metabolites from LC-HRMS peaks if there is no library provided? ResearchGate. Available at: [Link]
-
Du, X., et al. (2023). Evaluating LC-HRMS metabolomics data processing software using FAIR principles for research software. PMC. Available at: [Link]
-
Shaha, P. V., et al. (2018). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences. Available at: [Link]
-
Shah, G., et al. (2012). Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study. Journal of Chromatography B. Available at: [Link]
-
Mashiach, A., et al. (2021). Pharmacokinetics of the Recalcitrant Drug Lamotrigine: Identification and Distribution of Metabolites in Cucumber Plants. PMC. Available at: [Link]
-
Kushwaha, A., & Singh, S. K. (2020). High-Resolution Mass Spectrometry in Metabolite Identification. ResearchGate. Available at: [Link]
-
Rmandić, M., et al. (2021). An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots. Pharmaceuticals. Available at: [Link]
-
Rmandić, M., et al. (2021). An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots. MDPI. Available at: [Link]
-
Amarah, J., & Al-Gburi, M. H. (2023). Determination of Antiepileptics in Biological Samples—A Review. PMC. Available at: [Link]
-
Asadi, M., et al. (2022). New Method for the Determination of Lamotrigine in Human Saliva Using SPE-LC-DAD. Molecules. Available at: [Link]
-
JASEM. Antiepileptic Drugs LC-MS/MS Analysis Kit. JASEM. Available at: [Link]
-
Haste, L., et al. (2020). A Rapid LC-MS-MS Method for the Quantitation of Antiepileptic Drugs in Urine. Journal of Analytical Toxicology. Available at: [Link]
-
Camacho-Hernández, P. A., et al. (2022). Lamotrigine Extraction and Quantification by UPLC-DAD in Plasma from Patients with Bipolar Disorder. PMC. Available at: [Link]
-
Thorn, C. F., et al. Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics. PharmGKB. Available at: [Link]
-
Johansen, M., & Rasmussen, B. B. (2004). Determination of lamotrigine and its metabolites in human plasma by liquid chromatography-mass spectrometry. Therapeutic Drug Monitoring. Available at: [Link]
-
Nishino, T., et al. (2019). Determination of lamotrigine in human plasma using liquid chromatography-tandem mass spectrometry. Neuropsychopharmacology Reports. Available at: [Link]
Sources
- 1. Determination of Antiepileptics in Biological Samples—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jasem.com.tr [jasem.com.tr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijpras.com [ijpras.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ClinPGx [clinpgx.org]
- 9. Possible bioactivation pathways of lamotrigine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Determination of lamotrigine and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluating LC-HRMS metabolomics data processing software using FAIR principles for research software - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of the Recalcitrant Drug Lamotrigine: Identification and Distribution of Metabolites in Cucumber Plants - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Understanding the Challenge: Lamotrigine and its N2-Glucuronide Metabolite
Welcome to the Technical Support Center for the bioanalysis of Lamotrigine and its primary metabolite, Lamotrigine N2-glucuronide. As Senior Application Scientists, we understand the nuances and challenges of developing and validating robust LC-MS/MS methods for these analytes in complex biological matrices. This guide is structured to provide you with both foundational knowledge and practical, field-proven solutions to common issues, with a special focus on overcoming matrix effects.
Lamotrigine (LTG) is an antiepileptic drug that is extensively metabolized in the body, primarily through glucuronidation, to form this compound (LTG-N2-GLU).[1][2] The accurate quantification of both the parent drug and its major metabolite is crucial for pharmacokinetic studies and therapeutic drug monitoring.[3][4][5] However, the polar nature of the glucuronide metabolite and the complexity of biological matrices like plasma and urine can lead to significant analytical challenges, most notably matrix effects.
Matrix effects, the alteration of ionization efficiency by co-eluting endogenous components, can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the assay.[6][7] This guide will walk you through identifying, understanding, and mitigating these effects to ensure the integrity of your bioanalytical data.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions researchers often have when setting up an LC-MS/MS method for Lamotrigine and its N2-glucuronide.
Q1: What are the typical precursor and product ions for Lamotrigine and this compound in positive electrospray ionization (ESI) mode?
When developing your MRM method, starting with established mass transitions is key. Based on published literature, here are the commonly used transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Lamotrigine (LTG) | 256.0 | 144.9 |
| This compound (LTG-N2-GLU) | 432.1 | 256.0 |
| Lamotrigine-13C3 (Internal Standard) | 259.1 | 144.8 |
| Table 1: Commonly used MRM transitions for Lamotrigine and its N2-glucuronide metabolite.[8] |
It is always recommended to optimize these transitions on your specific mass spectrometer to ensure maximum sensitivity.
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) highly recommended for this analysis?
A SIL-IS, such as Lamotrigine-13C3, is the gold standard for quantitative LC-MS/MS analysis.[9][10][11][12][13] Here’s why it is crucial for this application:
-
Compensates for Matrix Effects : A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[6] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects is normalized, leading to more accurate and precise quantification.[8]
-
Corrects for Extraction Variability : The SIL-IS mimics the analyte during sample preparation, correcting for any inconsistencies in extraction recovery.
Q3: What are the regulatory expectations for assessing matrix effects during method validation?
Regulatory bodies like the FDA and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH) M10 guideline, have stringent requirements for the evaluation of matrix effects.[14][15][16][17][18] The core principles include:
-
Assessing Multiple Lots : You must evaluate matrix effects using at least six different lots of the biological matrix (e.g., plasma) to account for inter-individual variability.[15][18]
-
Quantitative Evaluation : The matrix factor (MF) should be calculated to assess the degree of ion suppression or enhancement. The internal standard should normalize this effect.
-
Precision and Accuracy : The coefficient of variation (CV) of the results from the different lots should not exceed 15%.[15]
Troubleshooting Guide: A Deeper Dive into Overcoming Matrix Effects
When you encounter significant matrix effects, a systematic troubleshooting approach is necessary. This section provides detailed protocols and the scientific rationale behind them.
Issue 1: Significant Ion Suppression Observed for this compound
Cause: The high polarity of the N2-glucuronide metabolite often leads to its early elution from reversed-phase columns, where it can co-elute with highly polar endogenous matrix components like phospholipids. These phospholipids are notorious for causing ion suppression in ESI.
Workflow for Diagnosing and Mitigating Ion Suppression
Caption: A logical workflow for addressing ion suppression.
Step-by-Step Mitigation Protocols
1. Chromatographic Optimization:
The goal is to achieve chromatographic separation between the analyte and the interfering matrix components.
-
Protocol:
-
Gradient Modification: Start with a shallow gradient at the beginning of the run to allow for the elution of highly polar interferences before the analyte. For example, hold the initial mobile phase composition (e.g., 95% aqueous) for a longer duration.
-
Column Chemistry: Consider using a column with a different stationary phase. A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer alternative selectivity for polar and aromatic compounds like Lamotrigine and its metabolite.
-
Mobile Phase Additives: Ensure the mobile phase contains an appropriate modifier, such as 0.1% formic acid, to promote good peak shape and consistent ionization.
-
2. Advanced Sample Preparation:
Simple protein precipitation is often insufficient for removing phospholipids.[7][19] More rigorous sample cleanup is necessary.
-
Solid-Phase Extraction (SPE) Protocol:
-
Sorbent Selection: A mixed-mode cation exchange SPE sorbent is highly effective for Lamotrigine and its metabolite, as they are basic compounds.[1] This allows for a strong retention of the analytes while enabling the washing away of neutral and acidic interferences.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample (e.g., diluted 1:1 with 2% phosphoric acid).
-
Washing:
-
Wash 1: 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash 2: 1 mL of methanol to remove less polar, non-basic interferences.
-
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C and reconstitute in the initial mobile phase.
This multi-step wash protocol is critical for removing a broad range of interferences, thereby significantly reducing matrix effects.[6]
-
-
Liquid-Liquid Extraction (LLE) Protocol:
-
pH Adjustment: Adjust the pH of the plasma sample to basic (e.g., pH 9-10) with ammonium hydroxide. This ensures that Lamotrigine is in its neutral, more organic-soluble form. The glucuronide will remain more polar.
-
Solvent Extraction: Add a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) and vortex thoroughly.
-
Separation: Centrifuge to separate the aqueous and organic layers.
-
Collection and Evaporation: Collect the organic layer, evaporate to dryness, and reconstitute.
Note: LLE may show lower recovery for the highly polar N2-glucuronide metabolite compared to SPE.
-
Issue 2: Inconsistent Results Across Different Patient Samples
Cause: Inter-individual variability in patient plasma (e.g., lipemic or hemolyzed samples) can lead to inconsistent matrix effects.[16]
Self-Validating System: The Matrix Effect Evaluation Protocol
This protocol, aligned with ICH M10 guidelines, helps ensure your method is robust across different patient populations.[14][15][17]
-
Source Matrix: Obtain at least six different sources of blank human plasma. If possible, include lipemic and hemolyzed plasma.[16]
-
Prepare Two Sets of Samples:
-
Set 1 (Neat Solution): Spike the analytes at low and high QC concentrations in the mobile phase.
-
Set 2 (Post-Extraction Spiked): Extract the six blank plasma lots. After extraction, spike the analytes into the clean extracts at the same low and high QC concentrations.
-
-
Analysis and Calculation:
-
Analyze both sets of samples.
-
Calculate the Matrix Factor (MF) for each lot: MF = (Peak Area in Post-Extraction Spiked Sample) / (Peak Area in Neat Solution)
-
Calculate the Internal Standard (IS) Normalized MF: IS-Normalized MF = MF_analyte / MF_IS
-
-
Acceptance Criteria:
-
The CV of the IS-Normalized MF across the six lots should be ≤15%.[15]
-
Passing this test provides a high degree of confidence that your method is free from significant and variable matrix effects.
Visualizing the Analytical Workflow
Caption: The bioanalytical workflow from sample to result.
This technical guide provides a framework for addressing the common yet complex issue of matrix effects in the analysis of Lamotrigine and its N2-glucuronide. By understanding the underlying causes and implementing systematic troubleshooting and robust validation protocols, you can develop reliable and accurate LC-MS/MS methods.
References
- Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024). Vertex AI Search.
- An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots. (2024).
- ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency.
- An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots. (n.d.). MDPI.
- ICH HARMONISED GUIDELINE GUIDELINE for BIOANALYTICAL METHOD VALID
- ICH M10 guideline: validation of bioanalytical methods. (n.d.). Kymos.
- Bioanalytical Method Validation - Guidance for Industry. (2018). FDA.
- An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots. (2024). PubMed.
- An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots. (n.d.). Scilit.
- An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots. (n.d.). NIH.
- Matrix Effects and Ion Suppression in LC-MS: Essential Str
- Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study. (n.d.). PMC - NIH.
- Determination of lamotrigine in human plasma using liquid chromatography‐tandem mass spectrometry. (n.d.). PMC - NIH.
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.).
- Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. (n.d.). Sigma-Aldrich.
- Simultaneous determination of plasma lamotrigine, this compound and lamotrigine N2-oxide by UHPLC-MS/MS in epileptic p
- Analysis of lamotrigine and lamotrigine 2-N-glucuronide in guinea pig blood and urine by reserved-phase ion-pairing liquid chrom
- Rapid and sensitive LC-MS/MS method for quantification of lamotrigine in human plasma: Application to a human pharmacokinetic study. (2025).
- Managing the Unpredictable: Mechanistic Analysis and Clinical Recommendations for Lamotrigine Treatment after Bari
- Lamotrigine and its N2-glucuronide during pregnancy: The significance of renal clearance and estradiol. (2025).
- Pharmacokinetics of lamotrigine and its metabolite N‐2‐glucuronide: Influence of polymorphism of UDP‐glucuronosyltransferases and drug transporters. (n.d.). PubMed Central.
- Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.).
- Lamotrigine. (n.d.). Wikipedia.
- Lamotrigine-13C2,15N | Stable Isotope. (n.d.). MedchemExpress.com.
- Drug Standards. (n.d.).
- Stable Isotope Standards for Clinical Mass Spectrometry. (n.d.). Chemie Brunschwig.
- Stable Isotopes for Mass Spectrometry. (2011).
Sources
- 1. An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lamotrigine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. longdom.org [longdom.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Simultaneous determination of plasma lamotrigine, this compound and lamotrigine N2-oxide by UHPLC-MS/MS in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. isotope.com [isotope.com]
- 12. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 13. ckisotopes.com [ckisotopes.com]
- 14. worldwide.com [worldwide.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. capa.org.tw [capa.org.tw]
- 17. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 18. fda.gov [fda.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of Lamotrigine N2-glucuronide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the chromatographic analysis of Lamotrigine N2-glucuronide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving optimal peak shape during HPLC analysis. This compound, a primary metabolite of lamotrigine, presents unique analytical challenges due to its chemical properties. It is significantly more polar than its parent compound and possesses both a basic triazine moiety and an acidic carboxylic acid group from the glucuronide conjugate. This zwitterionic nature makes its chromatographic behavior highly sensitive to analytical conditions, often leading to suboptimal peak shapes that can compromise resolution, accuracy, and precision.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you might encounter. We will delve into the scientific principles behind these problems and provide systematic, step-by-step protocols to resolve them.
FAQ 1: My this compound peak is tailing. What's causing this and how do I fix it?
Peak tailing, where the latter half of the peak is broader than the front half, is the most common peak shape issue in reversed-phase HPLC.[1] It is a critical problem because it can obscure smaller, nearby peaks and lead to inaccurate peak integration.[2]
The Science Behind the Tailing
For a molecule like this compound, peak tailing in reversed-phase chromatography is most often caused by unwanted secondary interactions between the analyte and the stationary phase.
-
Silanol Interactions: Standard silica-based C18 columns have residual, unreacted silanol groups (Si-OH) on their surface.[3] These silanols are acidic (pKa ≈ 3.5-4.5) and can become ionized (Si-O⁻) at mobile phase pH levels above 4.[1][2] The basic amine functional groups in the lamotrigine structure can become protonated (positively charged) and then interact strongly with these negatively charged silanols via a secondary ion-exchange mechanism.[3][4] This mixed-mode retention leads to significant peak tailing because some analyte molecules are held more strongly than others.[1]
-
Mass Overload: Injecting too much sample can saturate the stationary phase, leading to a non-linear relationship between the analyte concentration in the mobile and stationary phases, which can cause tailing.[5]
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause the analyte band to spread before and after the column, contributing to peak asymmetry.[2][4]
Systematic Troubleshooting Protocol
Follow this logical workflow to diagnose and resolve peak tailing. Start with the simplest and most common causes related to the mobile phase before moving to hardware or column changes.
Caption: Troubleshooting workflow for peak tailing.
Step-by-Step Methodologies:
-
Optimize Mobile Phase pH:
-
Action: The most effective way to reduce silanol interactions is to operate at a low pH.[1][4] Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.0 using an additive like 0.1% formic acid or trifluoroacetic acid (TFA). This ensures the silanol groups are fully protonated (neutral), eliminating the primary cause of secondary retention for basic analytes.[1]
-
Causality: At low pH, the Si-OH groups are not ionized, so they cannot electrostatically attract the protonated lamotrigine moiety.
-
-
Increase Buffer Strength or Add a Competing Base:
-
Action: If operating at a mid-range pH is necessary, increase the buffer concentration (e.g., phosphate buffer) to 25-50 mM.[4] Alternatively, add a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase.[6]
-
Causality: A higher buffer concentration can help mask some residual silanol activity. A competing base like TEA will preferentially bind to the active silanol sites, effectively shielding the analyte from these interactions.
-
-
Evaluate and Change the Column:
-
Action: If mobile phase adjustments are insufficient, the column itself is likely the issue. Switch to a column known to have minimal silanol activity.
-
Recommended Columns:
-
High-purity, End-capped Columns: Modern "Type B" silica columns are treated to cap most residual silanols, significantly reducing tailing for basic compounds.[1][2]
-
Polar-Embedded or AQ Columns: These columns have a polar group embedded near the base of the alkyl chain. This feature provides shielding of silanol groups and makes the column compatible with highly aqueous mobile phases, which is beneficial for retaining polar metabolites like glucuronides.[2][7][8]
-
Hybrid Particle Columns: These columns are made of a silica-organic hybrid material, offering excellent stability across a wider pH range (e.g., 2-12), allowing you to work at high pH where basic analytes are neutral and silanols are ionized but effectively deactivated.
-
-
FAQ 2: Why is my peak splitting into two or showing a shoulder?
Split peaks are a clear indication of a multi-pathway problem, where a single analyte population is separated into two or more bands as it travels through the system.
The Science Behind Split Peaks
-
Sample Solvent Incompatibility: This is a very common cause. If the sample is dissolved in a solvent that is significantly stronger (more organic content in reversed-phase) than the mobile phase, the sample band will not load onto the column in a tight, uniform band.[9][10] Parts of the analyte band travel prematurely down the column with the strong solvent plug, causing severe distortion and splitting.[11][12]
-
Physical Column Issues: A partially blocked inlet frit or a void (a channel or depression) in the stationary phase bed at the column inlet can split the sample stream into two different flow paths, which then recombine later, causing a split or doubled peak.[5][13] If this is the cause, all peaks in the chromatogram will typically be affected.[5][13]
-
pH Near Analyte pKa: For an ionizable compound like this compound, if the mobile phase pH is very close to one of its pKa values, the analyte can exist as a mixture of its ionized and non-ionized forms. These two forms can have slightly different retention times, resulting in a broadened or split peak.[14][15][16]
Systematic Troubleshooting Protocol
Caption: Troubleshooting workflow for split peaks.
Step-by-Step Methodologies:
-
Match the Sample Solvent to the Mobile Phase:
-
Protocol: Prepare your sample by dissolving it directly in the initial mobile phase composition. If sample solubility is an issue, dissolve it in a minimal amount of a stronger solvent (e.g., methanol) and then dilute it with the mobile phase.
-
Validation: A correctly prepared sample solvent should have an elution strength lower than or equal to the mobile phase.[9] This ensures the analyte band is tightly focused at the head of the column upon injection.
-
-
Inspect the Column Inlet:
-
Protocol: If all peaks are split, suspect a blockage. First, disconnect the column and reverse it. Flush it to waste with mobile phase at a low flow rate (check the manufacturer's instructions before reversing). This can sometimes dislodge particulates from the inlet frit.[5] If this fails, the column may have a void or a permanently clogged frit and should be replaced.[13]
-
Prevention: Always filter your samples and mobile phases to prevent particulates from reaching the column. Using a guard column is also a highly effective way to protect the analytical column.[5][17]
-
-
Adjust Mobile Phase pH Away from pKa:
-
Protocol: The pKa of the carboxylic acid on the glucuronide moiety is typically around 3-4, while the pKa values for the lamotrigine base are different. Operating the mobile phase very close to one of these pKa values can cause issues.[15][16] Adjust the pH to be at least 1.5-2 pH units away from the pKa. For this compound, a pH of <3 is often a good starting point to ensure the carboxylic acid is protonated and the basic groups are also protonated, leading to a single, stable cationic form.
-
FAQ 3: My peak is fronting (a "shark fin" shape). What should I do?
Peak fronting is less common than tailing but indicates a significant problem with sample load or solubility.
The Science Behind Peak Fronting
-
Column Overload: This is the most frequent cause. When the concentration of the analyte is too high in the sample, it saturates the accessible binding sites on the stationary phase at the column inlet. The excess, unbound analyte travels faster down the column, eluting earlier and creating the characteristic "shark fin" shape.[3]
-
Poor Sample Solubility: If the analyte is not readily soluble in the mobile phase, it can temporarily precipitate at the head of the column when the sample solvent mixes with the mobile phase. The precipitated sample then slowly re-dissolves as more mobile phase passes, creating a distorted, fronting peak.
Systematic Troubleshooting Protocol
| Step | Action | Rationale |
| 1 | Perform a Dilution Series | Prepare and inject samples at 1/2, 1/10, and 1/100 of the original concentration. |
| 2 | Analyze the Result | If the peak shape becomes symmetrical at lower concentrations, the problem is column overload .[3] The solution is to reduce the sample concentration or injection volume for all future analyses. |
| 3 | Check Sample Solubility | If dilution does not fix the fronting, the issue is likely poor solubility . Ensure your sample is fully dissolved in the injection solvent. If possible, use the mobile phase as the sample solvent. If a stronger organic solvent is needed for initial dissolution, ensure the final concentration is low enough to be soluble when it mixes with the mobile phase on the column. |
References
-
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from Chrom Tech website. URL: [Link]
-
Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions. Retrieved from Separation Science website. URL: [Link]
-
Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved from Shimadzu website. URL: [Link]
-
Gritti, F., & Guiochon, G. (2006). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. Journal of Chromatography A, 1119(1-2), 20–28. URL: [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from SCION Instruments website. URL: [Link]
-
Siddiqui, A. A., et al. (2024). Enhanced Detection of Lamotrigine Through HPLC Methodology in Bioanalysis. BioMed Research International. URL: [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions website. URL: [Link]
-
The LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from LCGC International website. URL: [Link]
-
Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved from Phenomenex website. URL: [Link]
-
Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Application News No. 01-00269-EN. URL: [Link]
-
Shimadzu. (2023). Important Hints for Daily Use of HPLC 3. Abnormal peak shape (Effect of sample solvent and others). [Video]. YouTube. URL: [Link]
-
ResearchGate. (2013). When using HPLC, how do you deal with split peaks? [Forum Discussion]. URL: [Link]
-
Zhou, Y., et al. (2024). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. Journal of Chromatography A, 1725, 464819. URL: [Link]
-
Element Lab Solutions. (n.d.). Sample Diluent Effects in HPLC. Retrieved from Element Lab Solutions website. URL: [Link]
- Wankhede, S. B., et al. (2016). Stability Indicating HPLC Method Development and Validation of Lamotrigine in Bulk and Tablet Dosage Form. Der Pharma Chemica, 8(19), 239-247.
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
-
Siddiqui, A. A., et al. (2024). Enhanced Detection of Lamotrigine Through HPLC Methodology in Bioanalysis. BioMed Research International. URL: [Link]
-
Journal of Chemical Health Risks. (2025). Development and Validation a Method for Estimation of Lamotrigine using RP-HPLC. URL: [Link]
- Shaikh, A. S., et al. (2016). Simple, rapid and highly sensitive HPLC method for measurement of Lamotrigine in human plasma and its clinical applications. Pakistan Journal of Pharmaceutical Sciences, 29(6), 2245-2250.
- YMC. (n.d.). HPLC Troubleshooting Guide.
-
Waters. (n.d.). What column is a good choice for metabolomics studies? Retrieved from Waters website. URL: [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from GL Sciences website. URL: [Link]
-
Element Lab Solutions. (2023). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from Element Lab Solutions website. URL: [Link]
-
ResearchGate. (2015). Development and validation of a new HPLC method for determination of lamotrigine and related compounds in tablet formulations. [Publication]. URL: [Link]
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
-
Gatti, G., et al. (2007). Rapid HPLC Analysis of the Antiepileptic Lamotrigine and Its Metabolites in Human Plasma. Journal of Separation Science, 30(14), 2249-55. URL: [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from Moravek website. URL: [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from Aurigene website. URL: [Link]
- Ristovska, N., et al. (2021). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 67(1), 59-66.
- Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
-
MicroSolv. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from MicroSolv website. URL: [Link]
- Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC.
-
National Institutes of Health. (2024). Determination of lamotrigine in human plasma by HPLC-PDA. Application to forensic samples. Retrieved from NIH website. URL: [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Rapid HPLC analysis of the antiepileptic lamotrigine and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 9. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 14. HPLC故障排除指南 [sigmaaldrich.cn]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Enhancing the Sensitivity of Lamotrigine N2-Glucuronide Detection in Biofluids
Welcome to the technical support center dedicated to overcoming the challenges associated with the sensitive and accurate quantification of Lamotrigine N2-glucuronide in biological matrices. This resource is designed for researchers, scientists, and drug development professionals who are actively engaged in bioanalytical studies involving Lamotrigine and its primary metabolite. Here, we will delve into the intricacies of method development, troubleshooting common issues, and providing field-proven insights to enhance the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection important?
A1: Lamotrigine (LTG) is an anti-epileptic drug that is primarily metabolized in the liver into an inactive metabolite, this compound (LTG-N2-GLU), through a process called glucuronidation.[1][2] This process is mainly catalyzed by the enzyme UDP-glucuronosyltransferase 1A4 (UGT1A4), with some contribution from UGT2B7.[2][3][4] The resulting LTG-N2-GLU is then predominantly excreted in the urine.[1][2]
Accurate quantification of LTG-N2-GLU is crucial for several reasons:
-
Pharmacokinetic (PK) Studies: Monitoring the metabolite-to-parent drug ratio can provide insights into an individual's metabolic activity, which can be influenced by genetic factors or co-administered drugs that induce or inhibit UGT enzymes.[5]
-
Therapeutic Drug Monitoring (TDM): While the therapeutic range for LTG is established, understanding the metabolite levels can help differentiate between issues of patient compliance and altered metabolism.[5]
-
Drug Development: Regulatory agencies like the FDA and EMA have guidelines regarding the assessment of drug metabolites to ensure their safety and to understand their potential for drug-drug interactions.[6][7][8][9]
Q2: What are the main challenges in detecting this compound in biofluids?
A2: The primary challenges in the bioanalysis of LTG-N2-GLU stem from its physicochemical properties and the complex nature of biological matrices.
-
High Polarity: As a glucuronide conjugate, LTG-N2-GLU is significantly more water-soluble than its parent drug, Lamotrigine.[10] This high polarity can make it difficult to extract efficiently from aqueous biofluids using traditional liquid-liquid extraction (LLE) methods and can also lead to poor retention on standard reversed-phase liquid chromatography (LC) columns.
-
Matrix Effects: Biological fluids like plasma, serum, and urine contain a multitude of endogenous compounds (e.g., salts, lipids, proteins) that can interfere with the ionization of LTG-N2-GLU in the mass spectrometer source, leading to ion suppression or enhancement.[11][12][13][14] This can significantly impact the accuracy and precision of quantification. Electrospray ionization (ESI) is particularly susceptible to these effects.[13][14]
-
Analyte Stability: N-glucuronides can be susceptible to hydrolysis, especially under certain pH and temperature conditions, which could lead to the back-conversion of the metabolite to the parent drug, resulting in inaccurate quantification.[10]
-
Availability of Reference Standards: Pure, well-characterized reference standards of LTG-N2-GLU are necessary for accurate quantification but may not always be readily available commercially.[15][16]
Q3: Which analytical technique is most suitable for the sensitive detection of this compound?
A3: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for the sensitive and selective quantification of Lamotrigine and its metabolites in biological matrices.[5][17][18]
-
High Sensitivity and Selectivity: UPLC-MS/MS offers exceptional sensitivity, allowing for the detection of low concentrations of the analyte. The use of Multiple Reaction Monitoring (MRM) provides high selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and a stable isotope-labeled internal standard (SIL-IS).[19][20]
-
Rapid Analysis: UPLC systems provide better resolution and faster analysis times compared to conventional HPLC systems.[17]
While HPLC with UV detection has been used, it generally lacks the sensitivity and selectivity required for robust quantification of metabolites at low concentrations in complex biological samples.[3][21][22]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the analysis of this compound.
Problem 1: Low or No Signal for this compound
Possible Cause A: Inefficient Sample Extraction
-
Explanation: Due to its high polarity, LTG-N2-GLU may not be efficiently extracted from the aqueous biofluid using non-polar organic solvents in a liquid-liquid extraction (LLE). Protein precipitation (PPT) alone might not be sufficient to remove interfering matrix components.[11][14]
-
Troubleshooting Steps:
-
Switch to Solid-Phase Extraction (SPE): SPE is often the preferred method for cleaning up and concentrating polar analytes from complex matrices.[14][17][23] Mixed-mode or polymeric reversed-phase SPE cartridges can provide better retention and recovery for polar compounds.
-
Optimize LLE Conditions: If LLE must be used, consider using more polar extraction solvents or adjusting the pH of the sample to optimize the partitioning of the analyte into the organic phase.[24]
-
Evaluate Protein Precipitation: While simple, PPT with solvents like acetonitrile or methanol can be effective.[21] However, it may result in significant matrix effects.[11] Ensure the ratio of precipitation solvent to sample is optimized (typically 3:1 or 4:1) and that the precipitation occurs at a cold temperature to maximize protein removal.
-
Possible Cause B: Poor Chromatographic Retention
-
Explanation: The high polarity of LTG-N2-GLU can lead to it eluting in or near the solvent front on traditional C18 reversed-phase columns, where matrix effects are often most pronounced.[25]
-
Troubleshooting Steps:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar analytes.
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds.[26] It uses a polar stationary phase and a mobile phase with a high organic content.
-
Optimize Mobile Phase: For reversed-phase chromatography, using a mobile phase with a lower initial organic content and a shallow gradient can improve retention. The addition of a small amount of an ion-pairing agent to the mobile phase can also enhance the retention of polar, ionizable compounds, though this can sometimes lead to ion suppression in the MS.[22]
-
Problem 2: High Signal Variability and Poor Reproducibility
Possible Cause A: Significant Matrix Effects
-
Explanation: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte and internal standard, leading to inconsistent results.[13][27] This is a common issue in bioanalysis, particularly with ESI.[11][13]
-
Troubleshooting Steps:
-
Improve Sample Cleanup: As mentioned above, a more rigorous sample preparation method like SPE is highly effective at reducing matrix effects compared to simple "dilute-and-shoot" or protein precipitation methods.[14][25]
-
Optimize Chromatography: Ensure that LTG-N2-GLU is chromatographically separated from the regions of major ion suppression. This can be achieved by adjusting the gradient profile or using a different column chemistry.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Lamotrigine-¹³C₃,d₃) is the most effective way to compensate for matrix effects.[17][23] Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will experience similar extraction recovery and ionization suppression/enhancement, thus providing more accurate and precise quantification.
-
Evaluate Different Ionization Sources: If available, compare the performance of Electrospray Ionization (ESI) with Atmospheric Pressure Chemical Ionization (APCI). APCI is often less susceptible to matrix effects for certain compounds.[14]
-
Possible Cause B: Analyte Instability
-
Explanation: this compound, being an N-glucuronide, can be unstable and may hydrolyze back to the parent drug under certain conditions (e.g., improper pH, elevated temperature, or enzymatic activity in the sample).[10]
-
Troubleshooting Steps:
-
Control Sample pH: Ensure that samples are collected and processed in a manner that maintains a stable pH, typically neutral or slightly acidic, to minimize hydrolysis.[24] Buffering the samples immediately after collection may be necessary.
-
Maintain Cold Chain: Keep biological samples on ice during processing and store them at -80°C for long-term stability.[28] Conduct freeze-thaw stability experiments to assess the impact of sample handling.[23]
-
Inhibit Enzymatic Activity: If hydrolysis due to residual enzyme activity is suspected, consider adding an enzyme inhibitor to the collection tubes, although this is less common for N-glucuronides compared to acyl glucuronides.
-
Problem 3: Inaccurate Quantification
Possible Cause A: Lack of an Appropriate Internal Standard
-
Explanation: Using a structural analog as an internal standard can lead to inaccuracies because it may not behave identically to the analyte during sample preparation and ionization.
-
Troubleshooting Steps:
Possible Cause B: Incorrect Calibration Curve Preparation
-
Explanation: The calibration standards must be prepared in the same biological matrix as the unknown samples to account for matrix effects.
-
Troubleshooting Steps:
-
Use Matrix-Matched Calibrators: Prepare your calibration curve by spiking known concentrations of the analyte and internal standard into the same blank biological matrix (e.g., human plasma, urine) as your study samples.[23]
-
Verify the Quality of the Blank Matrix: Ensure that the blank matrix is free of any interfering peaks at the retention times of the analyte and internal standard.
-
Experimental Protocols & Data
Optimized UPLC-MS/MS Method for this compound
This protocol is a starting point and should be optimized and validated for your specific application and instrumentation.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of the internal standard working solution (e.g., Lamotrigine-¹³C₃,d₃ in methanol). Vortex briefly.
-
Conditioning: Condition a mixed-mode SPE plate/cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE plate/cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of a suitable elution solvent (e.g., 5% formic acid in acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
UPLC-MS/MS Conditions
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| MRM Transitions | Lamotrigine: m/z 256.0 > 211.0LTG-N2-GLU: m/z 432.2 > 256.1Lamotrigine-¹³C₃,d₃ (IS): m/z 262.1 > 217.1 |
Note: The exact MRM transitions should be optimized for your specific instrument.
Data Interpretation: Assessing Matrix Effects
A quantitative assessment of matrix effects is a critical component of method validation.
| Method | Description | Acceptance Criteria |
| Post-Extraction Addition | Compare the response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat solution. | The matrix factor should be between 0.85 and 1.15. |
| Post-Column Infusion | A solution of the analyte is continuously infused into the MS while a blank, extracted matrix sample is injected onto the LC. Dips or peaks in the baseline indicate regions of ion suppression or enhancement. | Helps to identify chromatographic regions to avoid. |
Visualizations
Lamotrigine Metabolism Pathway
Caption: Major metabolic pathway of Lamotrigine to its N2-glucuronide metabolite.
Troubleshooting Workflow for Low Analyte Signal
Caption: A logical workflow for troubleshooting low signal intensity of LTG-N2-GLU.
References
-
Lamotrigine - Wikipedia. Wikipedia. [Link]
-
Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290–1294. [Link]
-
Milosheska, D., Labachevski, N., Trontelj, J., Grabnar, I., & Vovk, T. (2020). An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots. Molecules, 25(21), 5089. [Link]
-
Identifying and Overcoming Matrix Effects in Drug Discovery and Development. ResearchGate. [Link]
-
Stahnke, H., Schueler, J., & Prinsloo, P. (2012). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Analytical & Bioanalytical Techniques, S5, 002. [Link]
-
Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics. PharmGKB. [Link]
-
Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290–1294. [Link]
-
Milosheska, D., Labachevski, N., Trontelj, J., Grabnar, I., & Vovk, T. (2016). Pharmacokinetics of lamotrigine and its metabolite N-2-glucuronide: Influence of polymorphism of UDP-glucuronosyltransferases and drug transporters. British Journal of Clinical Pharmacology, 82(2), 349–361. [Link]
-
De Zwart, L., Gijsen, M., van der Heijden, J., & de Boer, T. (2016). Best Practices for Metabolite Quantification in Drug Development: Updated Recommendation from The European Bioanalysis Forum. Bioanalysis, 8(12), 1297–1305. [Link]
-
Roskar, R., & Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. In Tandem Mass Spectrometry - Applications and Principles. IntechOpen. [Link]
-
De Zwart, L., Gijsen, M., van der Heijden, J., & de Boer, T. (2016). Best practices for metabolite quantification in drug development: updated recommendation from the European Bioanalysis Forum. Bioanalysis, 8(12), 1297–1305. [Link]
-
Peters, F. T. (2010). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Journal of Analytical Toxicology, 34(7), 381–389. [Link]
-
Obach, R. S. (2013). A Tiered Approach to Address Regulatory Drug Metabolite-Related Issues in Drug Development. The AAPS Journal, 15(3), 647–655. [Link]
-
lamotrigine. PharmGKB. [Link]
-
Roskar, R., & Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. SciSpace. [Link]
-
Milosheska, D., Labachevski, N., Trontelj, J., Grabnar, I., & Vovk, T. (2016). Pharmacokinetics of lamotrigine and its metabolite N-2-glucuronide: Influence of polymorphism of UDP-glucuronosyltransferases and drug transporters. ResearchGate. [Link]
-
Shah, G., Sanyal, M., & Shrivastav, P. S. (2011). Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study. Journal of Pharmaceutical Analysis, 1(1), 47–56. [Link]
-
Metabolite quantification recommendation - fit for purpose. European Bioanalysis Forum. [Link]
-
Ji, Q. C., El-Shourbagy, T. A., & Taylor, L. (2013). Meeting Report: Metabolites in Safety Testing (MIST) Symposium—Safety Assessment of Human Metabolites: What's REALLY Necessary to Ascertain Exposure Coverage in Safety Tests? The AAPS Journal, 15(3), 633–646. [Link]
-
Milosheska, D., Labachevski, N., Trontelj, J., Grabnar, I., & Vovk, T. (2020). An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots. ResearchGate. [Link]
-
Milosheska, D., Labachevski, N., Trontelj, J., Grabnar, I., & Vovk, T. (2020). An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots. MDPI. [Link]
-
Comparison of HPLC-DAD and UPLC-MS/MS in monitoring serum concentration of lamotrigine. ResearchGate. [Link]
-
Simultaneous determination of plasma lamotrigine, this compound and lamotrigine N2-oxide by UHPLC-MS/MS in epileptic patients. ResearchGate. [Link]
-
de Lima Benzi, J. R., Rocha, A., Colombari, J. C., Pego, A. M. G., Melli, P. P. D. S., Duarte, G., & Lanchote, V. L. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women. Journal of Pharmaceutical and Biomedical Analysis, 235, 115635. [Link]
-
Kushnir, M. M., Komaromy-Hiller, G., & Striley, C. A. (1998). Determination of lamotrigine in biologic materials by a simple and rapid liquid chromatographic method. Therapeutic Drug Monitoring, 20(2), 189–194. [Link]
-
Milosheska, D., Labachevski, N., Trontelj, J., Grabnar, I., & Vovk, T. (2016). Pharmacokinetics of lamotrigine and its metabolite N-2-glucuronide: Influence of polymorphism of UDP-glucuronosyltransferases and drug transporters. British Journal of Clinical Pharmacology, 82(2), 349–361. [Link]
-
Sinz, M. W., & Remmel, R. P. (1991). Analysis of lamotrigine and lamotrigine 2-N-glucuronide in guinea pig blood and urine by reserved-phase ion-pairing liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 571(1-2), 217–230. [Link]
-
Wang, X., Zhou, Y., & Chen, X. (2022). Simultaneous determination of plasma lamotrigine, this compound and lamotrigine N2-oxide by UHPLC-MS/MS in epileptic patients. Journal of Pharmaceutical and Biomedical Analysis, 220, 115003. [Link]
-
Rowland, A., Elliot, D. J., Williams, J. A., Mackenzie, P. I., Dickinson, R. G., & Miners, J. O. (2006). In vitro characterization of lamotrigine N2-glucuronidation and the lamotrigine-valproic acid interaction. Drug Metabolism and Disposition, 34(6), 1055–1062. [Link]
-
This compound. Axios Research. [Link]
-
Zonja, B., Delgado, A., Pérez, S., & Barceló, D. (2016). Human metabolite lamotrigine-N2-glucuronide is the principal source of lamotrigine-derived compounds in WWTPs and surface water. Environmental Science & Technology, 50(3), 1138–1147. [Link]
-
Workflow for the selective identification of glucuronidated metabolites... ResearchGate. [Link]
-
Southam, A. D., Weber, R. J. M., Engel, J., Jones, M. R., & Viant, M. R. (2017). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. The Analyst, 142(15), 2795–2804. [Link]
-
Structures of lamotrigine and this compound. ResearchGate. [Link]
-
Milosheska, D., Labachevski, N., Trontelj, J., Grabnar, I., & Vovk, T. (2020). An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots. Molecules, 25(21), 5089. [Link]
-
Rowland, A., Elliot, D. J., Williams, J. A., Mackenzie, P. I., Dickinson, R. G., & Miners, J. O. (2006). in vitro characterization of lamotrigine n2-glucuronidation and the lamotrigine-valproic acid interaction. Semantic Scholar. [Link]
-
Rowland, A., Elliot, D. J., Williams, J. A., Mackenzie, P. I., Dickinson, R. G., & Miners, J. O. (2006). (PDF) In vitro characterization of lamotrigine N2-glucuronidation and the lamotrigine-valproic acid interaction. ResearchGate. [Link]
-
Jian, W., Edom, R. W., & Weng, N. (2005). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America, 23(8), 740–751. [Link]
-
Zonja, B., Delgado, A., Pérez, S., & Barceló, D. (2016). Human Metabolite Lamotrigine-N(2)-glucuronide Is the Principal Source of Lamotrigine-Derived Compounds in Wastewater Treatment Plants and Surface Water. Environmental Science & Technology, 50(3), 1138–1147. [Link]
Sources
- 1. Lamotrigine - Wikipedia [en.wikipedia.org]
- 2. ClinPGx [clinpgx.org]
- 3. Pharmacokinetics of lamotrigine and its metabolite N‐2‐glucuronide: Influence of polymorphism of UDP‐glucuronosyltransferases and drug transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro characterization of lamotrigine N2-glucuronidation and the lamotrigine-valproic acid interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Best practices for metabolite quantification in drug development: updated recommendation from the European Bioanalysis Forum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. e-b-f.eu [e-b-f.eu]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Meeting Report: Metabolites in Safety Testing (MIST) Symposium—Safety Assessment of Human Metabolites: What’s REALLY Necessary to Ascertain Exposure Coverage in Safety Tests? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound | Axios Research [axios-research.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Simultaneous determination of plasma lamotrigine, this compound and lamotrigine N2-oxide by UHPLC-MS/MS in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Determination of lamotrigine in biologic materials by a simple and rapid liquid chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Analysis of lamotrigine and lamotrigine 2-N-glucuronide in guinea pig blood and urine by reserved-phase ion-pairing liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Liquid chromatography tandem mass spectrometry method for the estimation of lamotrigine in human plasma: Application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 26. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) [pubs.rsc.org]
- 27. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
Lamotrigine N2-glucuronide degradation pathways and prevention
This technical support guide is designed for researchers, scientists, and drug development professionals actively working with lamotrigine and its primary metabolite, Lamotrigine N2-glucuronide (LTG-N2-G). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address common challenges encountered during experimental workflows. Our focus is on ensuring the stability and accurate quantification of LTG-N2-G, a critical aspect of pharmacokinetic and metabolic studies.
Introduction to this compound Stability
Lamotrigine (LTG) is an antiepileptic drug primarily metabolized in the liver via glucuronidation to form this compound (LTG-N2-G), an inactive metabolite that is then excreted in the urine.[1][2] The stability of this N-glucuronide conjugate is a crucial pre-analytical variable that can significantly impact the accuracy of its quantification in biological matrices. Unlike the more commonly studied O-glucuronides, N-glucuronides can exhibit unique stability profiles. LTG-N2-G is susceptible to degradation through both chemical and enzymatic pathways, leading to the potential underestimation of its true concentration and misinterpretation of metabolic data. Understanding these degradation pathways is paramount for developing robust analytical methods and ensuring data integrity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: What are the primary degradation pathways of this compound?
A1: this compound primarily degrades through two main pathways:
-
Abiotic Hydrolysis: This non-enzymatic degradation is pH-dependent and occurs under neutral to basic conditions (pH > 7).[3] It involves the hydrolysis of the amidine and guanidine moieties of the lamotrigine structure, leading to the formation of specific transformation products.[3] Acidic conditions can also lead to the cleavage of the N-glucuronide bond, reverting the metabolite back to the parent drug, lamotrigine.[4]
-
Enzymatic Hydrolysis: This pathway is mediated by β-glucuronidase enzymes, which are present in various biological matrices, including plasma, urine, and tissues, as well as from bacterial sources in the gut.[4] These enzymes can cleave the glucuronide moiety, releasing the parent lamotrigine. However, N-glucuronides are generally less susceptible to enzymatic hydrolysis compared to O-glucuronides, and the efficiency of this process can vary depending on the source of the β-glucuronidase.[4]
-
Oxidation: Studies have also identified an oxidation product of the glucuronide moiety of LTG-N2-G, particularly in environmental samples, suggesting that oxidative degradation pathways may also be relevant under certain conditions.[5][6]
Q2: What are the known degradation products of this compound?
A2: The primary degradation product of LTG-N2-G via hydrolysis is the parent drug, lamotrigine .[3] Under neutral to basic conditions, abiotic hydrolysis can also lead to the formation of other transformation products resulting from the cleavage of the amidine and guanidine rings.[3] High-resolution mass spectrometry has been used to identify these degradation products.[3] Additionally, an oxidized form of the glucuronide moiety has been reported.[5][6]
Q3: At what pH is this compound most stable?
A3: N-glucuronides are generally most stable in a slightly acidic to neutral pH range. For LTG-N2-G, degradation is more pronounced at a pH greater than 7.[3] Therefore, maintaining a pH between 4 and 6.5 during sample collection, processing, and storage is recommended to minimize abiotic hydrolysis.
Q4: How does temperature affect the stability of this compound?
A4: As with most chemical reactions, the rate of LTG-N2-G degradation increases with temperature. Therefore, it is crucial to keep biological samples on ice during processing and to store them at low temperatures (ideally -80°C) for long-term stability. One study demonstrated that LTG-N2-G in plasma is stable for at least 80 days at -80°C.
Part 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Low or undetectable levels of LTG-N2-G in samples where it is expected. | 1. Degradation during sample collection and handling. | - Immediate Cooling: Place blood samples on ice immediately after collection. For urine, collect in cooled containers. This slows down both enzymatic and chemical degradation. - pH Adjustment: For plasma, use collection tubes containing an anticoagulant and a pH stabilizer (e.g., citrate buffer) to maintain a slightly acidic pH. For urine, consider adding a buffer to adjust the pH to below 7.0. |
| 2. Degradation during storage. | - Optimal Storage Temperature: Store plasma and urine samples at -80°C immediately after processing. Avoid repeated freeze-thaw cycles.[7] - Confirm Storage Conditions: Ensure that freezers are maintaining the correct temperature and that samples were not inadvertently left at room temperature for extended periods. | |
| 3. Enzymatic degradation by β-glucuronidases. | - Use of Inhibitors: Add a β-glucuronidase inhibitor, such as saccharic acid-1,4-lactone, to your samples immediately after collection. This is particularly important for urine samples which can have high bacterial β-glucuronidase activity.[8] | |
| High variability in LTG-N2-G concentrations between replicate samples or across a study. | 1. Inconsistent sample handling procedures. | - Standardize Protocols: Ensure all personnel are following a standardized and validated protocol for sample collection, processing, and storage. - Time to Processing: Minimize and standardize the time between sample collection and processing/freezing. |
| 2. Matrix effects in the analytical method (e.g., LC-MS/MS). | - Method Validation: A thorough validation of the analytical method is crucial to identify and mitigate matrix effects. This should include assessments of selectivity, accuracy, precision, and stability in the specific biological matrix.[9] - Use of an Internal Standard: Employ a stable isotope-labeled internal standard for LTG-N2-G to compensate for variability in extraction recovery and matrix-induced ion suppression/enhancement. | |
| Appearance of unexpected peaks in the chromatogram corresponding to potential degradation products. | 1. Sample degradation has occurred. | - Peak Identification: Use high-resolution mass spectrometry to identify the unexpected peaks. Compare their mass-to-charge ratios with known degradation products of lamotrigine and LTG-N2-G.[3] - Review Sample History: Investigate the handling and storage history of the affected samples to identify any deviations from the standard protocol that could have led to degradation. |
| 2. In-source fragmentation/degradation in the mass spectrometer. | - Optimize MS Conditions: The N-glucuronide bond can be labile under certain mass spectrometry conditions. Optimize the ion source parameters (e.g., temperature, voltages) to minimize in-source fragmentation of LTG-N2-G back to lamotrigine. |
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments related to the handling and analysis of this compound.
Protocol 1: Collection and Processing of Human Plasma for LTG-N2-G Analysis
Objective: To collect and process human plasma samples in a manner that preserves the integrity of LTG-N2-G.
Materials:
-
Vacutainer tubes containing K2EDTA and a citrate buffer (to maintain acidic pH).
-
Refrigerated centrifuge.
-
Pipettes and sterile, polypropylene microcentrifuge tubes.
-
Ice bath.
-
-80°C freezer.
-
β-glucuronidase inhibitor (e.g., saccharic acid-1,4-lactone) solution.
Procedure:
-
Blood Collection: Collect whole blood into pre-chilled K2EDTA tubes containing a citrate buffer.
-
Immediate Cooling: Immediately place the collected blood tubes in an ice bath.
-
(Optional but Recommended) Addition of Inhibitor: If enzymatic degradation is a significant concern, add the β-glucuronidase inhibitor to the whole blood sample immediately after collection.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C.
-
Plasma Aliquoting: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to pre-chilled, labeled polypropylene microcentrifuge tubes.
-
Storage: Immediately store the plasma aliquots at -80°C until analysis.
Protocol 2: Stability Assessment of LTG-N2-G in a Biological Matrix
Objective: To evaluate the stability of LTG-N2-G under various conditions to establish appropriate sample handling and storage procedures, in accordance with FDA and EMA guidelines.[6][10]
Materials:
-
Blank biological matrix (e.g., human plasma, urine).
-
This compound analytical standard.
-
Validated LC-MS/MS method for the quantification of LTG-N2-G.
-
Incubators/water baths set to various temperatures (e.g., room temperature, 37°C).
-
pH meter and buffers for pH adjustment.
Procedure:
-
Spiking: Spike the blank biological matrix with a known concentration of LTG-N2-G.
-
Establish Baseline (T=0): Immediately analyze a set of aliquots to determine the initial concentration of LTG-N2-G.
-
Incubation Conditions: Aliquot the spiked matrix and expose them to various conditions to be tested:
-
Freeze-Thaw Stability: Subject aliquots to multiple freeze-thaw cycles (e.g., three cycles of freezing at -80°C and thawing at room temperature).
-
Short-Term (Bench-Top) Stability: Keep aliquots at room temperature for varying durations (e.g., 4, 8, 24 hours).
-
Long-Term Stability: Store aliquots at different temperatures (e.g., -20°C and -80°C) for extended periods (e.g., 1, 3, 6 months).
-
pH Stability: Adjust the pH of aliquots to different levels (e.g., 4, 7, 9) and incubate for a set period.
-
-
Analysis: At the end of each incubation period, analyze the samples using the validated LC-MS/MS method.
-
Data Evaluation: Compare the mean concentration of LTG-N2-G in the test samples to the baseline concentration. The analyte is considered stable if the mean concentration is within ±15% of the baseline.
Part 4: Visualizations
Diagram 1: Degradation Pathways of this compound
Caption: Major degradation pathways of this compound.
Diagram 2: Recommended Workflow for Sample Handling to Ensure LTG-N2-G Stability
Caption: Workflow for stabilizing this compound in samples.
References
- Zonja, B., Delgado, A., Abad, J. L., Pérez, S., & Barceló, D. (2016). Abiotic amidine and guanidine hydrolysis of lamotrigine-N2-glucuronide and related compounds in wastewater: The role of pH and N2-substitution on reaction kinetics.
- Milosheska, D., et al. (2016). Pharmacokinetics of lamotrigine and its metabolite N-2-glucuronide: Influence of polymorphism of UDP-glucuronosyltransferases and drug transporters. British Journal of Clinical Pharmacology, 82(4), 955-968.
- Zonja, B., et al. (2016). Human Metabolite Lamotrigine-N2-glucuronide Is the Principal Source of Lamotrigine-Derived Compounds in Wastewater Treatment Plants and Surface Water. Environmental Science & Technology, 50(1), 154-164.
-
PharmGKB. Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics. [Link]
-
Milosheska, D., et al. (2017). Pharmacokinetics of lamotrigine and its metabolite N-2-glucuronide: Influence of polymorphism of UDP-glucuronosyltransferases and drug transporters. Request PDF. [Link]
-
Zonja, B., et al. (2016). Human metabolite lamotrigine-N2-glucuronide is the principal source of lamotrigine-derived compounds in WWTPs and surface water. Request PDF. [Link]
-
GlaxoSmithKline. (2022). HIGHLIGHTS OF PRESCRIBING INFORMATION: LAMICTAL. [Link]
- Beck, O., et al. (2006). Determination of Lamotrigine and its Metabolites in Human Plasma by Liquid Chromatography-Mass Spectrometry. Therapeutic Drug Monitoring, 28(5), 603-607.
- Paz, A., et al. (2016). Pharmacokinetics of the Recalcitrant Drug Lamotrigine: Identification and Distribution of Metabolites in Cucumber Plants. Environmental Science & Technology, 50(23), 12899-12907.
-
PharmGKB. (2022). PharmGKB Summary: Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics. PMC. [Link]
- Nakajima, M., et al. (2019). UDP-glucuronosyltransferase 1A4-mediated N2-glucuronidation is the major metabolic pathway of lamotrigine in chimeric NOG-TKm30 mice with humanised-livers. Xenobiotica, 49(12), 1461-1468.
- Rowland, A., et al. (2006). In vitro characterization of lamotrigine N2-glucuronidation and the lamotrigine-valproic acid interaction. Drug Metabolism and Disposition, 34(6), 1055-1062.
-
Hypha Discovery. (2021). N-glucuronidation: the human element. [Link]
-
National Center for Biotechnology Information. (2023). Lamotrigine. StatPearls. [Link]
- Vovk, T., et al. (2024). An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots. Pharmaceuticals, 17(4), 449.
- Skopp, G., et al. (2004). An investigation of the stability of free and glucuronidated 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid in authentic urine samples. Journal of Analytical Toxicology, 28(1), 35-40.
-
PharmGKB. Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics. [Link]
-
Vovk, T., et al. (2024). An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots. National Institutes of Health. [Link]
-
PharmGKB. Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics. [Link]
- Evans, C., et al. (2012). Evaluation of glucuronide metabolite stability in dried blood spots. Bioanalysis, 4(1), 39-48.
-
Vovk, T., et al. (2024). An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots. MDPI. [Link]
- Zenser, T. V., et al. (2002). Glucuronidation of benzidine and its metabolites by cDNA-expressed human UDP-glucuronosyltransferases and pH stability of glucuronides. Drug Metabolism and Disposition, 30(7), 802-807.
-
Zonja, B., et al. (2015). Human Metabolite Lamotrigine-N2-glucuronide Is the Principal Source of Lamotrigine-Derived Compounds in Wastewater Treatment Plants and Surface Water. Environmental Science & Technology. [Link]
- Nishikawa, M., et al. (2020). Determination of lamotrigine in human plasma using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical Health Care and Sciences, 6, 12.
-
Paz, A., et al. (2016). Pharmacokinetics of the Recalcitrant Drug Lamotrigine: Identification and Distribution of Metabolites in Cucumber Plants. National Institutes of Health. [Link]
- Calafat, A. M., et al. (2018). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. Environmental Health Perspectives, 126(2), 027006.
- Al-Majdoub, Z. M., et al. (2020). Therapeutic significance of β-glucuronidase activity and its inhibitors: A review. European Journal of Medicinal Chemistry, 187, 111921.
-
U.S. Food and Drug Administration. (2000). NDA 20241 (S032), NDA 20764 (S025) Lamictal PWR. [Link]
- Concheiro, M., et al. (2024). Determination of lamotrigine in human plasma by HPLC-PDA. Application to forensic samples. Journal of Analytical Toxicology.
- De Vooght, E., et al. (2021). Factors Compromising Glucuronidase Performance in Urine Drug Testing Potentially Resulting in False Negatives. Journal of Analytical Toxicology, 45(7), 711-720.
-
Masaryk University. (2023). Non-invasive therapeutic drug monitoring: LC-MS validation for lamotrigine quantification in dried blood spot and oral fluid/saliva. Neuroscience Hub. [Link]
-
Al-Majdoub, Z. M., et al. (2020). Therapeutic significance of β-glucuronidase activity and its inhibitors: A review. National Institutes of Health. [Link]
-
De Vooght, E., et al. (2021). Factors Compromising Glucuronidase Performance in Urine Drug Testing Potentially Resulting in False Negatives. National Institutes of Health. [Link]
- Tunc, I. (2020). Stabilization of b-Glucuronidase by Immobilization in Magnetic-Silica Hybrid Supports.
- Lebel, D., et al. (2018). Assessing the stability of lamotrigine dispersible/chewable tablets when stored in blister punch cards. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 223-230.
- Lu, H., & Li, C. (2018). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Drug Metabolism and Disposition, 46(11), 1636-1647.
-
Hypha Discovery. N-glucuronide metabolites. [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Human Metabolite Lamotrigine-N(2)-glucuronide Is the Principal Source of Lamotrigine-Derived Compounds in Wastewater Treatment Plants and Surface Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots [mdpi.com]
- 10. gskpro.com [gskpro.com]
Technical Support Center: Synthesis and Purification of Lamotrigine N2-glucuronide
Introduction
Welcome to the technical support center for the synthesis and purification of Lamotrigine N2-glucuronide. Lamotrigine (LTG) is a widely used antiepileptic drug, and its primary route of metabolism in humans is through glucuronidation to form the inactive N2-glucuronide conjugate.[1][2] This metabolite is crucial for various pharmacokinetic, drug-drug interaction, and toxicology studies. However, its synthesis and purification present several distinct challenges, including regioselectivity, product instability, and analytical separation from isomers and the parent drug.[3][4]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of working with this important metabolite.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of this compound in a question-and-answer format.
Question 1: My enzymatic synthesis is producing very low yields of the N2-glucuronide. What are the likely causes and how can I improve the yield?
Answer: Low yield is a common problem in the enzymatic synthesis of this compound. The primary causes are often related to suboptimal enzyme selection, reaction conditions, or substrate inhibition.
-
Enzyme Selection and Specificity: Lamotrigine is primarily metabolized by UDP-glucuronosyltransferase (UGT) 1A4 to form the N2-glucuronide.[1][5][6] While other isoforms like UGT2B7 and UGT2B10 also contribute, UGT1A4 is the most efficient catalyst for this specific reaction.[7][8][9] Ensure you are using a high-quality, active UGT1A4 enzyme preparation (e.g., recombinant human UGT1A4 expressed in a suitable system). Using liver microsomes can also be effective, but be aware that they contain a mixture of UGTs, which may lead to the formation of other minor glucuronide isomers (e.g., N5-glucuronide).[1][6]
-
Causality of Reaction Conditions: The efficiency of the UGT1A4-catalyzed reaction is highly dependent on the reaction environment.
-
pH: UGTs typically have an optimal pH range of 7.4-7.8. Deviations outside this range can significantly reduce enzyme activity.
-
Cofactor Concentration: The reaction requires UDP-glucuronic acid (UDPGA) as a sugar donor. Ensure UDPGA is present in sufficient molar excess (typically 2-5 fold) relative to the Lamotrigine concentration. However, excessively high concentrations of UDPGA can sometimes be inhibitory.
-
Magnesium Chloride (MgCl₂): This is a common activator for UGT enzymes. Its inclusion in the reaction buffer at a concentration of 5-10 mM can enhance enzyme activity.
-
Detergent Activation: The activity of UGTs in microsomal preparations can often be increased by the addition of a mild detergent, such as alamethicin, to permeabilize the microsomal membrane and improve UDPGA access to the enzyme's active site.
-
-
Substrate Inhibition: At high concentrations, Lamotrigine itself can cause substrate inhibition, reducing the overall reaction rate. If you are using a high starting concentration of Lamotrigine, try reducing it and running the reaction for a longer period. It is advisable to perform a substrate titration experiment to determine the optimal Lamotrigine concentration for your specific enzyme system.
Question 2: I am having difficulty separating the this compound from the parent drug and potential N5-glucuronide isomer using HPLC. What purification strategy do you recommend?
Answer: Chromatographic separation of Lamotrigine and its glucuronide metabolites is challenging due to their similar polarities. A robust HPLC method is essential for successful purification.
-
Column and Mobile Phase Selection:
-
Reversed-Phase Chromatography: This is the most common approach. A C18 or C8 column is a good starting point.[10]
-
Ion-Pairing Chromatography: For enhanced separation of the polar glucuronide from the parent drug, consider using an ion-pairing reagent. Sodium dodecyl sulfate (SDS) has been successfully used as an ion-pairing reagent in a reversed-phase HPLC method to separate Lamotrigine and its N2-glucuronide.[11]
-
Mobile Phase pH: The pH of the mobile phase is critical. A slightly acidic mobile phase (e.g., using phosphoric acid or formic acid to achieve a pH of 2-3) will ensure that the carboxylic acid group of the glucuronide is protonated, which can improve peak shape and retention on a reversed-phase column.[11]
-
-
Gradient Elution: An isocratic elution may not provide sufficient resolution. A shallow gradient of an organic solvent (e.g., acetonitrile or methanol) in an acidic aqueous buffer is highly recommended. This will allow for the elution of the more polar glucuronide first, followed by the parent Lamotrigine.
-
Detection: Lamotrigine and its glucuronide have a strong UV absorbance. Detection at approximately 277 nm or 305 nm is suitable for monitoring the separation.[11][12] For unambiguous peak identification, especially when developing the method, coupling the HPLC system to a mass spectrometer (LC-MS) is invaluable for confirming the molecular weights of the eluting compounds.[13]
| Parameter | Recommendation | Rationale |
| HPLC Column | C18 or C8 (e.g., 4.6 x 150 mm, 5 µm) | Good retention and separation for moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid or 50 mM Phosphoric Acid (pH ~2.2) | Ensures protonation of the glucuronide, improving peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier for elution from the reversed-phase column. |
| Optional Additive | 10 mM Sodium Dodecyl Sulfate (SDS) | Acts as an ion-pairing reagent to improve separation.[11] |
| Elution | Gradient (e.g., 5% to 60% B over 20 minutes) | Provides better resolution than isocratic elution. |
| Detection | UV at ~277 nm or ~305 nm; Mass Spectrometry (MS) for confirmation | Allows for sensitive detection and definitive identification.[11][12][13] |
Question 3: My purified this compound appears to be degrading upon storage. What are the stability issues and how can I prevent degradation?
Answer: N-glucuronides, particularly quaternary ammonium glucuronides like that of Lamotrigine, can be susceptible to hydrolysis, especially under non-neutral pH conditions.[3][4]
-
pH Stability: The C-N bond of the N-glucuronide is labile and can be cleaved by hydrolysis. This degradation is accelerated at both acidic and basic pH. For storage, it is critical to maintain the purified product in a neutral buffer (pH ~7.0-7.4). If the compound was purified using an acidic mobile phase, it should be neutralized or lyophilized and stored as a solid.
-
Temperature: As with most chemical compounds, degradation rates increase with temperature. For long-term storage, it is recommended to store the purified this compound, either as a lyophilized powder or in a neutral buffer, at -20°C or, ideally, at -80°C.
-
Enzymatic Degradation: If the sample is not sufficiently pure and contains residual β-glucuronidase activity (a potential contaminant from biological synthesis systems), this can lead to enzymatic cleavage of the glucuronide. Ensure that the purification process effectively removes all protein contaminants.
Storage Recommendations:
-
After purification, pool the relevant fractions.
-
If an acidic mobile phase was used, consider a buffer exchange to a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) or neutralization followed by lyophilization.
-
Store the final product as a solid or in a neutral aqueous solution in small aliquots at -80°C to minimize freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is the difference between chemical and enzymatic synthesis of this compound?
A1: Both methods have distinct advantages and disadvantages.
-
Enzymatic Synthesis: This method utilizes UGT enzymes (typically recombinant UGT1A4) to conjugate Lamotrigine with UDPGA.[7] Its primary advantage is regioselectivity, as UGT1A4 specifically targets the N2 position, minimizing the formation of other isomers.[6] However, challenges include enzyme cost and activity, the need for cofactors, and potentially lower yields.
-
Chemical Synthesis: This approach involves reacting a protected glucuronic acid derivative (like a glucuronosyl bromide) with Lamotrigine.[14][15] Chemical synthesis can be more readily scaled up and does not require specialized biological reagents.[16] However, it often suffers from a lack of regioselectivity, leading to a mixture of N2, N1, and N5-glucuronides that require extensive purification. The reaction conditions can also be harsh, potentially leading to product degradation.[15] A study by Esmurziev et al. (2012) demonstrated a successful chemical synthesis with a 41% yield of the N2-glucuronide using methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate.[16]
Q2: Why is UGT1A4 the primary enzyme for Lamotrigine N2-glucuronidation?
A2: UGT1A4 is the major enzyme responsible for Lamotrigine N2-glucuronidation in humans.[1][5][6] This specificity is determined by the three-dimensional structure of the enzyme's active site, which accommodates the Lamotrigine molecule in an orientation that favors the nucleophilic attack from the N2-amino group onto the UDP-glucuronic acid donor molecule. While other UGTs like UGT1A3 and UGT2B7 show some minor activity, UGT1A4 is kinetically the most efficient.[1][7] Genetic polymorphisms in the UGT1A4 gene can significantly alter the rate of Lamotrigine metabolism, affecting therapeutic outcomes in patients.[17][18]
Q3: Can I use animal-derived liver microsomes for the synthesis?
A3: Yes, but with a significant caveat. There are major species differences in Lamotrigine metabolism. While liver microsomes from humans, marmosets, and rabbits show substantial N2-glucuronidation activity, those from mice, rats, and monkeys show much lower activity.[6] In mice, for example, the primary metabolite is Lamotrigine N2-oxide, not the N2-glucuronide.[6] Therefore, for producing the human-relevant metabolite, human liver microsomes or recombinant human UGT1A4 are the most appropriate choices.
Experimental Protocols & Visualizations
Protocol 1: Enzymatic Synthesis of this compound
This protocol is a starting point and may require optimization.
-
Prepare Reaction Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4, containing 5 mM MgCl₂.
-
Reaction Mixture Setup: In a microcentrifuge tube, combine the following in order:
-
Reaction Buffer
-
Lamotrigine (from a stock solution in DMSO; final DMSO concentration should be <1%) to a final concentration of 200 µM.
-
Recombinant Human UGT1A4 (e.g., 0.1 mg/mL final concentration).
-
Alamethicin (if using microsomes; 50 µg/mg of microsomal protein).
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add UDP-glucuronic acid (UDPGA) to a final concentration of 2 mM.
-
Incubation: Incubate at 37°C for 2-4 hours with gentle shaking.
-
Stop Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Clarification: Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Analysis: Analyze the supernatant by HPLC or LC-MS to determine the conversion rate before proceeding to purification.
Visual Workflow: Synthesis to Purification
Caption: Competing glucuronidation pathways of Lamotrigine.
References
- Vertex AI Search Result, citing multiple sources on UGT1A4's role in Lamotrigine metabolism.
- ClinPGx. (n.d.). Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics. PharmGKB.
- Gül, et al. (2011). The relationship between UGT1A4 polymorphism and serum concentration of lamotrigine in patients with epilepsy. Basic & Clinical Pharmacology & Toxicology.
- Wikipedia. (2024). Lamotrigine.
- GeneSight. (2017). Get to know a gene: UGT1A4.
- Rowland, A., et al. (2006). In vitro characterization of lamotrigine N2-glucuronidation and the lamotrigine-valproic acid interaction. Drug Metabolism and Disposition.
- Hypha Discovery. (n.d.). Late-stage Synthesis of N-glucuronide Metabolites.
- Hypha Discovery. (n.d.). N-glucuronide metabolites.
- Shirasaka, Y., et al. (2020). UDP-glucuronosyltransferase 1A4-mediated N2-glucuronidation is the major metabolic pathway of lamotrigine in chimeric NOG-TKm30 mice with humanised-livers. Xenobiotica.
- Esmurziev, A. M., et al. (2012).
- Miles, G. D., et al. (2011). Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide. ACS Chemical Neuroscience.
- Semantic Scholar. (n.d.). in vitro characterization of lamotrigine n2-glucuronidation and the lamotrigine-valproic acid interaction.
- Poon, M. K., & Cheng, K. F. (1991). Analysis of lamotrigine and lamotrigine 2-N-glucuronide in guinea pig blood and urine by reserved-phase ion-pairing liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis.
- Esmurziev, A. M., et al. (2012).
- Tang, L. W. T., et al. (2024). UGT2B10 is the Major UDP-Glucuronosyltransferase 2B Isoform Involved in the Metabolism of Lamotrigine and is Implicated in the Drug-Drug Interaction with Valproic Acid. The AAPS Journal.
- Pungerčar, F., et al. (2021). An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots. Pharmaceuticals.
- ResearchGate. (n.d.). Structures of lamotrigine and this compound.
- Ali, A., et al. (2024). Enhanced Detection of Lamotrigine Through HPLC Methodology in Bioanalysis. Cureus.
- Stachulski, A. V., & Jenkins, G. N. (2013). Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides.
- González-Mariño, I., et al. (2024). Determination of lamotrigine in human plasma by HPLC-PDA. Application to forensic samples. Revista de Toxicología.
- Stachulski, A. V., & Jenkins, G. N. (2013). Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides.
- Gačić, J., et al. (2017). Pharmacokinetics of lamotrigine and its metabolite N-2-glucuronide: Influence of polymorphism of UDP-glucuronosyltransferases and drug transporters. British Journal of Clinical Pharmacology.
- ResearchGate. (n.d.). An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots.
- Shirasaka, Y., et al. (2020). UDP-glucuronosyltransferase 1A4-mediated N2-glucuronidation is the major metabolic pathway of lamotrigine in chimeric NOG-TKm30 mice with humanised-livers. Xenobiotica.
- Gačić, J., et al. (2017). Pharmacokinetics of lamotrigine and its metabolite N-2-glucuronide: Influence of polymorphism of UDP-glucuronosyltransferases and drug transporters. British Journal of Clinical Pharmacology.
- Der Pharma Chemica. (n.d.). Process for producing 6-(2, 3-dichlorophenyl)-1, 2, 4-triazine 3,5-diamine (Lamotrigine)
- Goldstein, M., et al. (2017). Pharmacokinetics of the Recalcitrant Drug Lamotrigine: Identification and Distribution of Metabolites in Cucumber Plants. Environmental Science & Technology.
- Google Patents. (1996).
- Pharmaffili
- Scilit. (n.d.).
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Lamotrigine - Wikipedia [en.wikipedia.org]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. droracle.ai [droracle.ai]
- 6. UDP-glucuronosyltransferase 1A4-mediated N2-glucuronidation is the major metabolic pathway of lamotrigine in chimeric NOG-TKm30 mice with humanised-livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro characterization of lamotrigine N2-glucuronidation and the lamotrigine-valproic acid interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] IN VITRO CHARACTERIZATION OF LAMOTRIGINE N2-GLUCURONIDATION AND THE LAMOTRIGINE-VALPROIC ACID INTERACTION | Semantic Scholar [semanticscholar.org]
- 9. UGT2B10 is the Major UDP-Glucuronosyltransferase 2B Isoform Involved in the Metabolism of Lamotrigine and is Implicated in the Drug-Drug Interaction with Valproic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of lamotrigine and lamotrigine 2-N-glucuronide in guinea pig blood and urine by reserved-phase ion-pairing liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of lamotrigine in human plasma by HPLC-PDA. Application to forensic samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzoylated Uronic Acid Building Blocks and Synthesis of N-Uronate Conjugates of Lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzoylated uronic acid building blocks and synthesis of N-uronate conjugates of lamotrigine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The relationship between UGT1A4 polymorphism and serum concentration of lamotrigine in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. genesight.com [genesight.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Inter-Laboratory Cross-Validation of Lamotrigine N2-glucuronide Assays
Introduction: The Critical Role of Lamotrigine N2-glucuronide Quantification
Lamotrigine (LTG) is a widely used antiepileptic drug whose clinical efficacy and safety are influenced by its pharmacokinetic variability.[1] The primary route of elimination is hepatic metabolism, with the formation of this compound (LTG-N2-GLU) being the predominant pathway.[2][3] This metabolic inactivation is catalyzed mainly by UDP-glucuronosyltransferases UGT1A4 and UGT2B7.[3][4] Consequently, accurately quantifying LTG-N2-GLU in biological matrices is paramount for comprehensive pharmacokinetic (PK) assessments, drug-drug interaction studies, and understanding interindividual variability in patient response.
When drug development programs expand to include multiple analytical sites, such as moving from a discovery lab to a central bioanalytical contract research organization (CRO), the successful transfer and cross-validation of the bioanalytical method is not merely a procedural step but a foundational requirement for data integrity.[5] This guide provides an in-depth framework for structuring and executing a robust cross-validation of LTG-N2-GLU assays between laboratories, ensuring data comparability and regulatory compliance. We will delve into the causality behind experimental choices, provide actionable protocols, and adhere to the principles of scientific integrity as outlined by global regulatory bodies like the FDA and EMA.[6][7]
Analytical Considerations & Methodologies
The quantification of glucuronide metabolites presents unique challenges. These molecules are more polar than the parent drug and can be susceptible to instability, such as back-conversion to the parent drug under certain pH or enzymatic conditions.[8] Therefore, the choice of analytical methodology is critical.
High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection are the most prevalent techniques for LTG and its metabolites.[9][10][11] While HPLC-UV methods are available, LC-MS/MS offers superior sensitivity and selectivity, which is often necessary for quantifying metabolites that may be present at lower concentrations than the parent drug.
| Parameter | LC-MS/MS | HPLC-UV / DAD |
| Selectivity | Very High (based on mass-to-charge ratio) | Moderate (based on chromatographic retention and UV absorbance) |
| Sensitivity (LLOQ) | High (typically sub-ng/mL to low ng/mL)[11] | Lower (typically in the µg/mL range)[12] |
| Linearity Range | Wide (e.g., 0.025 - 2 mg/L for LTG-N2-GLU)[11] | Narrower (e.g., 0.1 - 15.0 µg/mL for LTG-N2-GLU)[13] |
| Precision (%CV) | Typically < 15%[11] | Typically < 10% within its effective range[10] |
| Accuracy (% Bias) | Typically within ±15%[11] | Typically within ±15%[13] |
| Key Considerations | Higher instrument cost; requires expertise in mass spectrometry; less susceptible to matrix interference. | Lower instrument cost; more susceptible to interference from endogenous compounds.[14] |
| Table 1: Comparison of Common Analytical Methodologies for this compound. |
For the remainder of this guide, we will focus on LC-MS/MS as the gold-standard methodology due to its superior performance characteristics for bioanalytical studies supporting regulatory submissions.
The Cross-Validation Protocol: A Framework for Ensuring Comparability
Cross-validation serves to demonstrate that a given analytical method, when used by different laboratories, produces equivalent results.[7][15] The most common and robust approach is comparative testing , where the originating (transferring) and receiving laboratories analyze the same set of quality control (QC) and incurred samples.[5][16]
Foundational Steps: Protocol and Standards
The entire process must be governed by a pre-defined protocol agreed upon by both laboratories. This document should detail the analytical method, sample handling procedures, the specific samples to be analyzed, and the statistical methods and acceptance criteria for data comparison.
A critical, yet often overlooked, step is ensuring both laboratories use reference standards from an authentic and traceable source, ideally from the same lot, to eliminate this as a variable.[8] The same principle applies to the stable isotope-labeled internal standard (IS).
Experimental Workflow for Comparative Testing
The following workflow outlines the key experimental stages. The rationale behind each step is crucial for understanding the self-validating nature of the protocol.
Detailed Step-by-Step Methodology
Objective: To verify that the receiving laboratory can produce data for LTG-N2-GLU that is comparable to the originating laboratory.
Materials:
-
Blank, pooled biological matrix (e.g., human plasma with K2EDTA).
-
Reference standards for this compound and its stable isotope-labeled Internal Standard (IS).
-
Incurred samples from a clinical or nonclinical study, if available.
Procedure:
-
Preparation of Spiked QC Samples:
-
From a stock solution of the LTG-N2-GLU reference standard, prepare a set of at least three concentrations of spiked QCs in the pooled blank matrix. These should cover the analytical range: Low QC (within 3x LLOQ), Medium QC, and High QC (~75% of ULOQ).
-
Rationale: Spiked QCs provide a "clean" system to test the method's performance on samples of known concentration, assessing accuracy and precision between labs without the complexity of native metabolites or patient-specific matrix effects.[14]
-
Prepare at least six replicates of each QC level.
-
-
Selection of Incurred Samples (ISR):
-
Select a minimum of 20 incurred samples from a relevant study. These samples should ideally span the concentration range observed in the study.
-
Rationale: Incurred samples (study samples) are the ultimate test of an assay. They contain the analyte and any other metabolites in their native state and reflect real-world matrix variability. This step ensures that the method is robust for actual study samples.[7]
-
-
Sample Aliquoting and Distribution:
-
For each QC level and each incurred sample, create at least two identical aliquots.
-
One set of aliquots is retained by the originating lab, and the other set is shipped frozen on dry ice to the receiving lab. A temperature monitor should be included in the shipment.
-
Rationale: Analyzing identical aliquots is fundamental to a direct comparison. Proper shipping conditions ensure sample integrity is maintained, preventing degradation or back-conversion.
-
-
Analysis at Both Laboratories:
-
Upon receipt, the receiving lab should confirm the integrity of the samples.
-
Both labs analyze their respective sets of samples using the same validated analytical method SOP. This includes identical procedures for sample extraction, chromatography, and MS/MS detection.
-
The analyses should be performed within the established stability window for the analyte in the matrix.[17]
-
-
Data Processing and Compilation:
-
Each laboratory will generate concentration data for all QC and incurred samples.
-
The results from both labs are compiled into a single dataset for statistical comparison.
-
Data Analysis and Acceptance Criteria
The core of cross-validation lies in the objective comparison of the data sets. The acceptance criteria should be pre-specified in the protocol and are generally based on regulatory guidelines.[6][7][18]
| Sample Type | Number of Samples / Replicates | Acceptance Criterion |
| Spiked QCs | ≥ 6 replicates at 3 levels (Low, Mid, High) | The mean concentration from the receiving lab should be within ±15% of the mean concentration from the originating lab for each level. |
| Incurred Samples | ≥ 20 samples | At least 67% (two-thirds) of the samples must have a percent difference between the two labs of ≤20%. The percent difference is calculated as: `( |
| Table 2: Example Acceptance Criteria for Cross-Validation Based on Regulatory Guidance. |
The logic for determining the success of the validation and subsequent actions can be visualized as follows:
Sources
- 1. Case Report: Predicting the Range of Lamotrigine Concentration Using Pharmacokinetic Models Based on Monte Carlo Simulation: A Case Study of Antiepileptic Drug-Related Leukopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pharmacokinetics of lamotrigine and its metabolite N‐2‐glucuronide: Influence of polymorphism of UDP‐glucuronosyltransferases and drug transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro characterization of lamotrigine N2-glucuronidation and the lamotrigine-valproic acid interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Determination of lamotrigine in human plasma by HPLC-PDA. Application to forensic samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of plasma lamotrigine, this compound and lamotrigine N2-oxide by UHPLC-MS/MS in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lamotrigine Extraction and Quantification by UPLC-DAD in Plasma from Patients with Bipolar Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid HPLC analysis of the antiepileptic lamotrigine and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 15. bioanalysisforum.jp [bioanalysisforum.jp]
- 16. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fda.gov [fda.gov]
A Senior Application Scientist's Guide to the Validation of Lamotrigine N2-glucuronide as a Biomarker for Lamotrigine Metabolism
Introduction: The Clinical Challenge of Lamotrigine Dosing
Lamotrigine (LTG) is a widely prescribed antiepileptic drug, also utilized as a mood stabilizer in bipolar disorder.[1] Despite its efficacy, its clinical application is hampered by substantial inter-individual variability in its pharmacokinetics.[2][3] This variability complicates dosing and can lead to therapeutic failure or adverse effects, the most concerning of which is a rare but potentially life-threatening skin rash, such as Stevens-Johnson syndrome.[4][5] The risk of such reactions is associated with high initial doses and rapid dose titration.[5]
While therapeutic drug monitoring (TDM) is a logical approach to navigate this variability, its routine use for lamotrigine has not been firmly established, and clear concentration-response relationships remain elusive.[4][6] Clinicians often rely on clinical response, but this can be subjective and reactive. The core of the pharmacokinetic variability lies in its metabolism. Therefore, a biomarker that directly reflects the metabolic activity could offer a more precise tool for dose individualization than parent drug concentration alone. This guide provides an in-depth comparison and validation framework for using lamotrigine's major metabolite, Lamotrigine N2-glucuronide (LTG-N2-GLU), as a functional biomarker of lamotrigine metabolism.
The Biochemical Basis: Lamotrigine Glucuronidation
The primary route of lamotrigine elimination from the body is hepatic metabolism via glucuronic acid conjugation.[7][8] This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. Specifically, lamotrigine is predominantly metabolized to an inactive 2-N-glucuronide conjugate.[7][9] This single pathway accounts for the vast majority—up to 90%—of the drug recovered in urine, making its product, LTG-N2-GLU, an ideal candidate for a biomarker.[9][10]
The key enzyme responsible for this N2-glucuronidation is UGT1A4.[9][11][12] A secondary enzyme, UGT2B7, also contributes to this metabolic step.[13][14] The activity of these enzymes is influenced by several factors, including:
-
Genetic Polymorphisms: Variations in the genes encoding UGT1A4 and UGT2B7 can lead to significant differences in metabolic capacity between individuals.[10][15]
-
Drug-Drug Interactions: Co-administration of other drugs can either inhibit or induce these UGT enzymes. A classic example is valproic acid (VPA), a potent inhibitor of UGTs, which can double or triple the half-life of lamotrigine.[4][8] Conversely, enzyme-inducing drugs like carbamazepine and phenytoin accelerate lamotrigine clearance, reducing its half-life.[4][16]
These factors underscore the need for a biomarker that can provide a real-time, functional readout of this critical metabolic pathway.
Sources
- 1. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetics of Lamotrigine and Its N2-Glucuronide Metabolite in Chinese Patients With Epilepsy | Semantic Scholar [semanticscholar.org]
- 3. Population Pharmacokinetics of Lamotrigine and Its N2-Glucuronide Metabolite in Chinese Patients With Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. kmptformulary.nhs.uk [kmptformulary.nhs.uk]
- 6. researchgate.net [researchgate.net]
- 7. Lamotrigine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. PharmGKB Summary: Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UDP-glucuronosyltransferase 1A4-mediated N2-glucuronidation is the major metabolic pathway of lamotrigine in chimeric NOG-TKm30 mice with humanised-livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. In vitro characterization of lamotrigine N2-glucuronidation and the lamotrigine-valproic acid interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of lamotrigine and its metabolite N-2-glucuronide: Influence of polymorphism of UDP-glucuronosyltransferases and drug transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. drugs.com [drugs.com]
A Researcher's Guide to Lamotrigine N2-Glucuronidation: A Comparative Analysis of Recombinant UGT Enzyme Activity
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth comparison of the roles of various recombinant UDP-glucuronosyltransferase (UGT) enzymes in the formation of lamotrigine N2-glucuronide, the primary metabolic pathway for this widely used anti-epileptic drug. We will delve into the experimental evidence identifying the key UGT isoforms, present their relative contributions, and provide a detailed, field-proven protocol for conducting comparative in vitro assays.
Introduction: The Critical Role of Glucuronidation in Lamotrigine Metabolism
Lamotrigine (LTG), a phenyltriazine anticonvulsant, is extensively metabolized in humans, with approximately 90% of an administered dose being eliminated via the formation of a quaternary ammonium N2-glucuronide metabolite.[1] This metabolic step, catalyzed by the UGT superfamily of enzymes, is critical for detoxifying and facilitating the excretion of the drug.[2] Understanding which specific UGT isoforms are responsible for this biotransformation is paramount for several reasons:
-
Predicting Drug-Drug Interactions (DDIs): Co-administered drugs can inhibit or induce UGT enzymes, significantly altering lamotrigine plasma concentrations and leading to either toxicity or loss of efficacy.[3][4] The well-documented interaction with valproic acid, an inhibitor of certain UGTs, underscores this clinical reality.[5][6]
-
Explaining Inter-individual Variability: Genetic polymorphisms in UGT genes can lead to variations in enzyme activity, contributing to the wide range of lamotrigine clearance rates observed in patients.[7]
-
Guiding Drug Development: For new chemical entities, identifying the primary metabolic pathways early in development is a regulatory expectation and crucial for a comprehensive DDI risk assessment.[8]
While it was long held that UGT1A4 was the principal enzyme responsible for lamotrigine N2-glucuronidation, recent evidence has painted a more complex picture, highlighting significant contributions from other isoforms.[1][2] This guide will synthesize the current understanding and provide the tools to investigate this pathway.
The UGT Isoforms Involved: A Comparative Overview
Reaction phenotyping—the process of identifying which enzymes are responsible for a specific metabolic pathway—has been instrumental in elucidating lamotrigine metabolism. Studies utilizing a combination of human liver microsomes (HLMs), chemical inhibitors, and, most importantly, recombinant UGT enzymes have identified several key contributors.
The Major Players: UGT1A4 and UGT2B10
-
UGT1A4: For many years, UGT1A4 was considered the primary catalyst for lamotrigine N2-glucuronidation.[2][3][9] Studies using recombinant UGT1A4 confirm its significant activity, typically exhibiting standard Michaelis-Menten kinetics.[10][11] Its intrinsic clearance is substantially higher than that of other UGT1A family members like UGT1A3.[2][9]
-
UGT2B10: More recent and robust phenotyping strategies have identified UGT2B10 as another major contributor to lamotrigine metabolism.[1][12] By integrating data from recombinant enzyme kinetics with relative expression factors in the human liver, studies have quantitatively determined that the fraction metabolized (fm) by UGT2B10 is comparable to that of UGT1A4, with each accounting for approximately 40-60% of the clearance.[1][12] This finding is critical, as it implicates UGT2B10 in clinically relevant DDIs, such as the interaction with valproic acid.[1]
Other Contributing Isoforms
While UGT1A4 and UGT2B10 are the dominant forces, other isoforms have demonstrated the ability to form the N2-glucuronide, albeit with lower efficiency.
-
UGT1A1, UGT1A3, UGT1A9, UGT2B4, and UGT2B7: Human recombinant UGT mapping experiments have shown that these isoforms can also catalyze the reaction.[1][12] However, their overall contribution in vivo is considered to be less significant than UGT1A4 and UGT2B10 when their expression levels and intrinsic clearances are taken into account.[1]
-
The UGT2B7 Controversy: The role of UGT2B7 has been a subject of debate. Some studies suggested it was responsible for a low-affinity component of lamotrigine glucuronidation and was the primary target for inhibition by valproic acid.[10][11] However, other investigations reported no measurable activity from recombinant UGT2B7 or could not validate its role.[2][9] The more recent identification of UGT2B10 as a key player provides a compelling explanation for these earlier, seemingly conflicting observations.[1]
The metabolic pathway can be visualized as a multi-enzyme process.
Caption: this compound formation by UGT enzymes.
Comparative Kinetic Data
The following table summarizes key findings on the activity of different recombinant UGTs. It is important to note that kinetic parameters can vary between studies based on experimental conditions.
| UGT Isoform | Relative Contribution | Apparent Km (µM) | Intrinsic Clearance (CLint) | Key Notes |
| UGT1A4 | Major [1][2] | ~1558[10] | 0.28 µL/min/mg protein[9] | Considered the primary isoform for many years. Exhibits Michaelis-Menten kinetics.[10] |
| UGT2B10 | Major [1][12] | Not specified | High fm (0.32 - 0.57)[1] | Now recognized as a key contributor. Implicated in the DDI with valproic acid.[1] |
| UGT1A3 | Minor[9] | Not specified | 0.02 µL/min/mg protein[9] | Activity is more than ten-fold lower than UGT1A4.[2][9] |
| UGT2B7 | Conflicting/Minor[9][10] | Not specified | Low or no measurable activity[9][10] | Initially implicated in VPA interaction, but its role is now less certain.[1][2] |
| Other UGTs | Minor/Trace[1] | Not specified | Not specified | UGT1A1, 1A9, and 2B4 show some catalytic activity but are not major contributors.[1] |
Experimental Protocol: In Vitro Assay for Lamotrigine Glucuronidation
This section provides a robust, step-by-step protocol for comparing the formation of this compound using different commercially available recombinant UGT enzymes.[13][14][15][16][17]
Rationale for Key Reagents
-
Recombinant UGTs: Expressed in systems like baculovirus-infected insect cells (e.g., BACULOSOMES®), these provide a clean system to study a single isoform's activity without confounding metabolism from other enzymes.[18]
-
Alamethicin: This pore-forming peptide is crucial. UGTs are membrane-bound enzymes within the endoplasmic reticulum, and their active site faces the lumen. In microsomal preparations, this creates "latency," where the substrate and cofactor (UDPGA) have limited access to the active site. Alamethicin disrupts the membrane, exposing the active site and ensuring maximal, measurable activity.[2]
-
UDPGA (Uridine 5'-diphosphoglucuronic acid): This is the essential sugar donor (cofactor) for the glucuronidation reaction. The reaction will not proceed without it.
-
LC-MS/MS Analysis: Liquid chromatography coupled with tandem mass spectrometry is the gold standard for this analysis. It offers the high sensitivity and specificity required to accurately quantify the formation of the this compound metabolite, separating it from the parent drug and other matrix components.[2][19]
Step-by-Step Methodology
Caption: Experimental workflow for in vitro UGT assays.
1. Preparation of Reagents:
-
1M Tris-HCl Buffer (pH 7.4): Prepare and store at 4°C.
-
1M MgCl₂ Stock: Prepare in ultrapure water and store at 4°C.
-
5 mg/mL Alamethicin Stock: Dissolve in methanol and store at -20°C.
-
100 mM Lamotrigine Stock: Dissolve in a suitable solvent (e.g., DMSO or methanol). Create serial dilutions to achieve the desired final concentrations for kinetic analysis. Store at -20°C.
-
100 mM UDPGA Stock: Dissolve in ultrapure water, aliquot, and store at -80°C to prevent degradation.
-
Recombinant UGT Enzymes: Obtain from a commercial supplier. Store at -80°C as recommended. Keep on ice when in use.
-
Termination/Quenching Solution: Acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled lamotrigine).
2. Incubation Procedure:
-
Self-Validation/Controls: For each experiment, include:
-
Negative Control 1 (No Enzyme): Replace enzyme volume with buffer to check for non-enzymatic degradation.
-
Negative Control 2 (No UDPGA): Replace UDPGA volume with water to confirm cofactor dependency.
-
-
Reaction Mixture Preparation: In a microcentrifuge tube on ice, prepare the master mix. For a final volume of 200 µL, the components are:
-
Tris-HCl Buffer (pH 7.4): 50 mM final concentration
-
MgCl₂: 10 mM final concentration
-
Recombinant UGT Enzyme: 0.1 - 0.5 mg/mL final concentration (optimize based on activity)
-
Alamethicin: ~50 µg per mg of protein (pre-incubate with enzyme on ice for 15 minutes)
-
Lamotrigine: Variable concentrations (e.g., 10 µM to 5000 µM for kinetic studies)
-
-
Pre-incubation: Transfer the reaction tubes (containing everything except UDPGA) to a 37°C water bath for 3-5 minutes to allow the temperature to equilibrate.
-
Reaction Initiation: Start the reaction by adding the pre-warmed UDPGA solution (e.g., to a final concentration of 5 mM). Vortex gently to mix.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 30-60 minutes). This time should be within the linear range of metabolite formation, which must be determined in preliminary experiments.
-
Reaction Termination: Stop the reaction by adding 2 volumes (e.g., 400 µL) of the ice-cold acetonitrile/internal standard solution. This will precipitate the protein and halt enzymatic activity.
3. Sample Processing and Analysis:
-
Protein Precipitation: Vortex the terminated reaction tubes vigorously.
-
Centrifugation: Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or HPLC vial for analysis.
-
LC-MS/MS Analysis: Analyze the samples to quantify the amount of this compound formed. Develop a method capable of separating the metabolite from the parent drug.
Data Analysis and Interpretation
Once quantitative data are obtained, enzyme kinetic parameters can be determined. Plot the rate of metabolite formation (e.g., pmol/min/mg protein) against the substrate (lamotrigine) concentration. Use non-linear regression software (e.g., GraphPad Prism) to fit the data to appropriate kinetic models, such as the Michaelis-Menten equation, to determine the Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax).
The intrinsic clearance (CLint), a measure of the enzyme's catalytic efficiency, can then be calculated as Vmax / Km . Comparing the CLint values across the different recombinant UGT enzymes provides a direct, quantitative measure of their relative efficiency in metabolizing lamotrigine.
By following this comprehensive guide, researchers can effectively design, execute, and interpret experiments to explore the fascinating and clinically significant pathway of lamotrigine N2-glucuronidation.
References
-
Tang, L. W. T., et al. (2024). UGT2B10 is the Major UDP-Glucuronosyltransferase 2B Isoform Involved in the Metabolism of Lamotrigine and is Implicated in the Drug-Drug Interaction with Valproic Acid. The AAPS Journal. Available at: [Link]
-
ResearchGate. (n.d.). UGT2B10 is the Major UDP-Glucuronosyltransferase 2B Isoform Involved in the Metabolism of Lamotrigine and is Implicated in the Drug-Drug Interaction with Valproic Acid | Request PDF. Available at: [Link]
-
ResearchGate. (n.d.). Structures of lamotrigine and this compound. Available at: [Link]
-
Rowland, A., et al. (2006). In vitro characterization of lamotrigine N2-glucuronidation and the lamotrigine-valproic acid interaction. Drug Metabolism and Disposition, 34(6), 1055-62. Available at: [Link]
-
Argikar, U. A., & Remmel, R. P. (2009). Studies on induction of lamotrigine metabolism in transgenic UGT1 mice. Xenobiotica, 39(4), 323-32. Available at: [Link]
-
ResearchGate. (n.d.). In vitro characterization of lamotrigine N2-glucuronidation and the lamotrigine-valproic acid interaction. Available at: [Link]
-
Argikar, U. A., & Remmel, R. P. (2009). Variation in glucuronidation of lamotrigine in human liver microsomes. Epilepsy Research, 85(2-3), 196-202. Available at: [Link]
-
PharmGKB. (n.d.). Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics. Available at: [Link]
-
BioIVT. (n.d.). Human UDP-glucuronosyltransferase Enzymes. Available at: [Link]
-
Prospec Bio. (n.d.). UGT1A1 Enzyme Human Recombinant. Available at: [Link]
-
Semantic Scholar. (n.d.). In vitro characterization of lamotrigine N2-glucuronidation and the lamotrigine-valproic acid interaction. Available at: [Link]
-
Creative Diagnostics. (n.d.). Recombinant UGT Enzymes. Available at: [Link]
-
Anderson, G. D., & Yau, M. K. (1992). Sodium valproate acutely inhibits lamotrigine metabolism. British Journal of Clinical Pharmacology, 33(5), 511-3. Available at: [Link]
-
BioIVT. (n.d.). Non-CYP Recombinant Enzymes for Drug Discovery. Available at: [Link]
-
Milosheska, D., et al. (2017). Effect of antiepileptic drug comedication on lamotrigine concentrations. Archives of Industrial Hygiene and Toxicology, 68(1), 33-39. Available at: [Link]
-
Wikipedia. (n.d.). Lamotrigine. Available at: [Link]
-
ResearchGate. (n.d.). Pharmacokinetics of lamotrigine and its metabolite N-2-glucuronide: Influence of polymorphism of UDP-glucuronosyltransferases and drug transporters | Request PDF. Available at: [Link]
-
Gulcebi, M. I., et al. (2018). Pharmacokinetics of lamotrigine and its metabolite N-2-glucuronide: Influence of polymorphism of UDP-glucuronosyltransferases and drug transporters. British Journal of Clinical Pharmacology, 84(6), 1294-1305. Available at: [Link]
-
Charles River Laboratories. (n.d.). UGT Inhibition, Induction and Phenotyping Assays. Available at: [Link]
Sources
- 1. UGT2B10 is the Major UDP-Glucuronosyltransferase 2B Isoform Involved in the Metabolism of Lamotrigine and is Implicated in the Drug-Drug Interaction with Valproic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on induction of lamotrigine metabolism in transgenic UGT1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Effect of antiepileptic drug comedication on lamotrigine concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium valproate acutely inhibits lamotrigine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lamotrigine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. criver.com [criver.com]
- 9. Variation in glucuronidation of lamotrigine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro characterization of lamotrigine N2-glucuronidation and the lamotrigine-valproic acid interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] IN VITRO CHARACTERIZATION OF LAMOTRIGINE N2-GLUCURONIDATION AND THE LAMOTRIGINE-VALPROIC ACID INTERACTION | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. bioivt.com [bioivt.com]
- 14. mybiosource.com [mybiosource.com]
- 15. prospecbio.com [prospecbio.com]
- 16. Recombinant UGT Enzymes - Creative Diagnostics [qbd.creative-diagnostics.com]
- 17. bioivt.com [bioivt.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Pharmacokinetics of lamotrigine and its metabolite N‐2‐glucuronide: Influence of polymorphism of UDP‐glucuronosyltransferases and drug transporters - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Analytical Methods for the Quantification of Lamotrigine N2-glucuronide
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is a critical aspect of pharmacokinetic and toxicokinetic studies. Lamotrigine, an antiepileptic drug, is primarily metabolized via glucuronidation to form Lamotrigine N2-glucuronide. Monitoring the levels of this major metabolite is essential for understanding the drug's disposition and for assessing potential drug-drug interactions. This guide provides an in-depth, head-to-head comparison of the predominant analytical methods for the simultaneous quantification of Lamotrigine and its N2-glucuronide metabolite: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE).
The Critical Role of this compound Analysis
Lamotrigine is an established anti-seizure medication whose metabolism is heavily influenced by the UGT1A4 enzyme, leading to the formation of the N2-glucuronide conjugate.[1] This metabolic pathway accounts for a significant portion of the drug's elimination.[2] Therefore, the ability to accurately measure both the parent drug and its N2-glucuronide metabolite is paramount for a complete pharmacokinetic profile. This is particularly important when co-administering drugs that can induce or inhibit glucuronidation, potentially altering Lamotrigine's efficacy and safety profile. The choice of analytical methodology can significantly impact the sensitivity, specificity, and throughput of these crucial measurements.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC with UV detection is a widely accessible and robust technique for the quantification of small molecules. For the simultaneous analysis of Lamotrigine and its more polar N2-glucuronide metabolite, a common challenge is achieving adequate chromatographic retention of the glucuronide. Ion-pairing chromatography is a proven strategy to overcome this hurdle.
The "Why": Causality Behind the Method
The principle of ion-pairing chromatography involves adding a reagent to the mobile phase that possesses a charge opposite to that of the analyte of interest, along with a hydrophobic alkyl chain.[3] In the case of the anionic this compound, an ion-pairing agent like sodium dodecylsulfate (SDS) is introduced.[4] This agent forms a neutral ion-pair with the analyte, increasing its hydrophobicity and thus its retention on a reversed-phase C18 column. This allows for the simultaneous elution and quantification of both the parent drug and its metabolite within a single chromatographic run. The choice of a low pH mobile phase, typically around 2.2, ensures the consistent ionization state of the analytes and the ion-pairing agent.[4]
Experimental Protocol: Ion-Pairing HPLC-UV
The following protocol is a representative example of an ion-pairing HPLC-UV method for the simultaneous determination of Lamotrigine and this compound in biological matrices.[4]
1. Sample Preparation:
- To 1 mL of plasma, add an internal standard (e.g., a structurally related compound not present in the sample).
- Precipitate proteins by adding 2 mL of acetonitrile.
- Vortex for 1 minute and centrifuge at 3000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the mobile phase.
2. HPLC-UV Conditions:
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: A mixture of acetonitrile and 50 mM phosphoric acid (pH 2.2) containing 10 mM sodium dodecylsulfate (SDS) in a 33:67 (v/v) ratio.[4]
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 277 nm.[4]
- Injection Volume: 20 µL.
3. Validation:
- The method must be validated according to regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH).[2][5][6][7][8] Key validation parameters include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of Lamotrigine and its N2-glucuronide.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for bioanalysis due to its superior sensitivity and specificity. This technique is particularly advantageous for quantifying low-level metabolites in complex biological matrices.
The "Why": Causality Behind the Method
The power of LC-MS/MS lies in its ability to physically separate analytes using liquid chromatography and then selectively detect them based on their mass-to-charge ratio (m/z). The tandem mass spectrometry component adds another layer of specificity by fragmenting the parent ion into characteristic product ions. This multiple reaction monitoring (MRM) allows for highly selective and sensitive quantification, even in the presence of co-eluting matrix components. For Lamotrigine and its N2-glucuronide, this means that even if the two compounds are not perfectly separated chromatographically, they can be individually quantified with high confidence.
Experimental Protocol: LC-MS/MS
The following protocol is based on a validated method for the simultaneous determination of Lamotrigine and this compound in dried blood spots, which can be adapted for plasma.[9]
1. Sample Preparation:
- A small volume of the biological matrix (e.g., plasma, dried blood spot) is used.
- An internal standard (e.g., a stable isotope-labeled version of Lamotrigine) is added.
- Extraction is typically performed using a simple protein precipitation with an organic solvent like methanol.
2. LC-MS/MS Conditions:
- LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
- Column: A C18 reversed-phase column with a smaller particle size for faster analysis.
- Mobile Phase: A gradient elution is typically used, for example, with water containing 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
- MRM Transitions:
- Lamotrigine: e.g., m/z 256.0 → 144.9
- This compound: e.g., m/z 432.1 → 256.0
- Internal Standard: Dependent on the specific standard used.
3. Validation:
- As with HPLC-UV, rigorous validation according to FDA or ICH guidelines is essential.[2][5][6][7][8] This includes assessing matrix effects, a critical parameter in LC-MS/MS analysis.
Workflow Diagram: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of Lamotrigine and its N2-glucuronide.
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. While powerful for separating charged species, its application for the direct, simultaneous quantification of a parent drug and its glucuronide metabolite can be less straightforward.
The "Why": Causality Behind the Method
In CE, analytes migrate through a narrow capillary filled with an electrolyte solution under the influence of a high voltage. The separation is based on differences in the charge-to-size ratio of the analytes. While CE can effectively separate Lamotrigine from endogenous plasma components, the direct simultaneous analysis of its N2-glucuronide is not as commonly reported. A common approach involves an indirect measurement where a sample is analyzed before and after treatment with β-glucuronidase.[10] The increase in the parent drug concentration after enzymatic hydrolysis corresponds to the initial concentration of the glucuronide metabolite.
Experimental Protocol: Capillary Electrophoresis (Indirect Measurement)
The following protocol outlines a general approach for the analysis of Lamotrigine by CE, with an adaptation for the indirect quantification of the N2-glucuronide.[10]
1. Sample Preparation (for Lamotrigine):
- Deproteinize the sample with acetonitrile containing an internal standard.
- Acidify the supernatant with dilute acetic acid.
2. Indirect Quantification of N2-glucuronide:
- Take an aliquot of the serum/plasma and incubate it with β-glucuronidase for a specified time (e.g., 1 hour) to hydrolyze the N2-glucuronide back to Lamotrigine.[10]
- Perform the same sample preparation as for the direct Lamotrigine analysis on this enzyme-treated sample.
3. CE Conditions:
- Capillary: Fused-silica capillary.
- Buffer: An acidic buffer is typically used.
- Voltage: A high voltage is applied across the capillary.
- Detection: UV detection is commonly employed.
4. Calculation:
- The concentration of this compound is calculated by subtracting the Lamotrigine concentration in the untreated sample from the concentration in the enzyme-treated sample.
Workflow Diagram: Capillary Electrophoresis (Indirect Analysis)
Caption: Workflow for indirect analysis of this compound by CE.
Head-to-Head Performance Comparison
| Feature | HPLC-UV (Ion-Pairing) | LC-MS/MS | Capillary Electrophoresis (Indirect) |
| Specificity | Good, but susceptible to co-eluting interferences. | Excellent, due to MRM transitions. | Good for parent drug; indirect method is prone to errors if hydrolysis is incomplete. |
| Sensitivity | Moderate. LOQ typically in the low µg/mL range.[4] | Excellent. LOQ can reach low ng/mL levels. | Moderate for parent drug. |
| Throughput | Moderate. | High, especially with UHPLC systems. | Moderate to low due to the two-step analysis for the metabolite. |
| Matrix Effects | Less prone to signal suppression/enhancement. | Can be a significant issue requiring careful validation. | Generally less susceptible to matrix effects than LC-MS/MS. |
| Cost | Low initial investment and running costs. | High initial investment and maintenance costs. | Moderate initial investment. |
| Direct/Indirect | Direct, simultaneous quantification. | Direct, simultaneous quantification. | Indirect quantification of the metabolite. |
Conclusion and Recommendations
The choice of analytical method for the quantification of Lamotrigine and its N2-glucuronide metabolite depends on the specific requirements of the study.
-
LC-MS/MS is the superior choice for regulated bioanalysis in drug development, offering the highest sensitivity and specificity. Its ability to directly and simultaneously quantify both analytes with high confidence makes it ideal for pharmacokinetic and clinical studies where accuracy and low detection limits are paramount.
-
HPLC-UV with ion-pairing presents a cost-effective and reliable alternative when the ultra-high sensitivity of LC-MS/MS is not required. This method is well-suited for research settings and for the analysis of samples where concentrations are expected to be in the higher range. Its direct and simultaneous measurement capability is a significant advantage over indirect methods.
-
Capillary Electrophoresis is a powerful separation technique, but for the specific task of quantifying this compound, its reliance on an indirect measurement method makes it less ideal than HPLC-UV or LC-MS/MS. While it can provide valuable information, the potential for incomplete enzymatic hydrolysis introduces an additional source of variability.
Ultimately, the selection of an analytical method should be guided by a thorough understanding of the study's objectives, the required sensitivity, and the available resources. For all methods, adherence to rigorous validation protocols as outlined by regulatory bodies like the FDA and ICH is non-negotiable to ensure the generation of reliable and trustworthy data.[2][5][6][7][8]
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]
-
Quality Guidelines. International Council for Harmonisation. Available at: [Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]
-
Structures of lamotrigine and this compound. ResearchGate. Available at: [Link]
-
Analysis of lamotrigine and lamotrigine 2-N-glucuronide in guinea pig blood and urine by reserved-phase ion-pairing liquid chromatography. PubMed. Available at: [Link]
-
Serum lamotrigine analysis by capillary electrophoresis. PubMed. Available at: [Link]
-
Lamotrigine. PubChem. Available at: [Link]
-
lamotrigine. ClinPGx. Available at: [Link]
-
Simultaneous determination of plasma lamotrigine, this compound and lamotrigine N2-oxide by UHPLC-MS/MS in epileptic patients. ResearchGate. Available at: [Link]
-
Development of capillary zone electrophoresis-electrospray ionization-mass spectrometry for the determination of lamotrigine in human plasma. PubMed. Available at: [Link]
-
3,5-Diamino-6-(2,3-dichlorophenyl)-2-beta-D-glucopyranuronosyl-1,2,4-triazinium. PubChem. Available at: [Link]
-
Therapeutic drug monitoring of lamotrigine using capillary electrophoresis. Evaluation of assay performance and quality assurance over a 4-year period in the routine arena. PubMed. Available at: [Link]
-
Simultaneous determination of plasma lamotrigine, this compound and lamotrigine N2-oxide by UHPLC-MS/MS in epileptic patients. R Discovery. Available at: [Link]
-
A new simultaneous RP-HPLC method for development and validation of Lamotrigine tablets. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Drug Monitoring: Simultaneous Analysis of Lamotrigine, Oxcarbazepine, 10-Hydroxycarbazepine, and Zonisamide by HPLC–UV and a R. Oxford Academic. Available at: [Link]
-
Drug monitoring: simultaneous analysis of lamotrigine, oxcarbazepine, 10-hydroxycarbazepine, and zonisamide by HPLC-UV and a rapid GC method using a nitrogen-phosphorus detector for levetiracetam. PubMed Central. Available at: [Link]
-
Therapeutic drug monitoring of lamotrigine using capillary electrophoresis. Evaluation of assay performance and quality assurance over a 4-year period in the routine arena. ResearchGate. Available at: [Link]
-
Determination of lamotrigine in human plasma by HPLC-PDA. Application to forensic samples. PubMed Central. Available at: [Link]
-
Simple, rapid and highly sensitive HPLC method for measurement of Lamotrigine in human plasma and its clinical applications. Pak. J. Pharm. Sci.. Available at: [Link]
-
A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. Chromatography Online. Available at: [Link]
-
An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots. National Institutes of Health. Available at: [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 4. Analysis of lamotrigine and lamotrigine 2-N-glucuronide in guinea pig blood and urine by reserved-phase ion-pairing liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. database.ich.org [database.ich.org]
- 9. An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serum lamotrigine analysis by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Lamotrigine to Lamotrigine N2-Glucuronide Metabolic Ratio in Diverse Patient Populations
Introduction: The Critical Role of Lamotrigine Metabolism in Therapeutic Efficacy
Lamotrigine, an anticonvulsant and mood stabilizer, is a cornerstone in the management of epilepsy and bipolar disorder. Its therapeutic efficacy and safety profile are intricately linked to its metabolism. The primary metabolic pathway for lamotrigine is N2-glucuronidation, a phase II metabolic reaction catalyzed predominantly by UDP-glucuronosyltransferase 1A4 (UGT1A4), with contributions from other UGT isoforms such as UGT2B7.[1][2] This process converts lamotrigine into its major, inactive metabolite, lamotrigine N2-glucuronide, which is then excreted. The ratio of the parent drug to this metabolite (Lamotrigine/Lamotrigine N2-glucuronide) is a crucial indicator of a patient's metabolic capacity and can be significantly influenced by a multitude of factors. Understanding these variations is paramount for dose optimization, minimizing adverse drug reactions, and ensuring therapeutic success.
This guide provides a comprehensive comparison of the lamotrigine to this compound metabolic ratio across various patient populations, supported by experimental data. We will delve into the underlying mechanisms driving these differences and present detailed methodologies for the accurate quantification of lamotrigine and its N2-glucuronide metabolite.
The Lamotrigine Metabolic Pathway: A Visual Overview
The conversion of lamotrigine to its N2-glucuronide metabolite is a critical step in its elimination. The following diagram illustrates this key metabolic pathway.
Caption: Metabolic pathway of lamotrigine to its N2-glucuronide metabolite.
Comparative Analysis of the Metabolic Ratio Across Patient Populations
The lamotrigine to N2-glucuronide metabolic ratio exhibits significant inter-individual and inter-population variability. The following sections compare this ratio in different patient cohorts, highlighting the key influencing factors.
Impact of Co-Medications
Drug-drug interactions are a major determinant of the lamotrigine metabolic ratio. Co-administration of drugs that inhibit or induce UGT enzymes can dramatically alter lamotrigine clearance.
-
UGT Inhibitors (e.g., Valproic Acid): Valproic acid is a potent inhibitor of UGT enzymes, significantly increasing lamotrigine's half-life from approximately 26 to 70 hours.[3] This inhibition leads to a decreased formation of the N2-glucuronide metabolite and a higher plasma concentration of the parent drug, necessitating a substantial reduction in the lamotrigine dosage to avoid toxicity.[3][4][5] Studies have shown that the this compound to lamotrigine ratio is significantly reduced when co-administered with valproic acid.[1]
-
UGT Inducers (e.g., Carbamazepine, Phenytoin, Oral Contraceptives): Conversely, enzyme-inducing antiepileptic drugs like carbamazepine and phenytoin, as well as estrogen-containing oral contraceptives, can accelerate lamotrigine metabolism.[6] This induction of glucuronidation results in a higher production of the N2-glucuronide metabolite and a lower plasma concentration of lamotrigine, potentially leading to reduced efficacy if the dose is not adjusted.[1] The this compound to lamotrigine ratio is elevated in patients taking enzyme inducers.[1]
| Co-medication | Effect on Glucuronidation | Impact on Lamotrigine/N2-Glucuronide Ratio | Clinical Implication | Reference |
| Valproic Acid | Inhibition | Decreased (Higher Lamotrigine) | Increased risk of toxicity, dose reduction required. | [1][3] |
| Enzyme Inducers | Induction | Increased (Lower Lamotrigine) | Potential for reduced efficacy, dose increase may be needed. | [1][6] |
Influence of Genetic Polymorphisms
Genetic variations in the UGT enzymes can lead to altered enzyme activity and, consequently, variability in the lamotrigine metabolic ratio.
-
UGT1A4 Polymorphisms: Polymorphisms in the UGT1A4 gene, such as UGT1A42 and UGT1A43 (L48V), have been associated with altered lamotrigine metabolism.[7][8] The L48V polymorphism, for instance, can increase enzymatic activity, leading to faster clearance of lamotrigine and lower serum concentrations.[8]
-
UGT2B7 Polymorphisms: The UGT2B7 -161C>T polymorphism has been linked to higher lamotrigine concentration-to-dose ratios, suggesting that individuals with the homozygous variant may require a reduced dose.[9] Another study found that patients with the UGT2B7*2 polymorphism (TT genotype) had a lower glucuronide to lamotrigine ratio.[7]
| Genetic Variant | Effect on Enzyme Activity | Impact on Lamotrigine/N2-Glucuronide Ratio | Clinical Implication | Reference |
| UGT1A4*3 (L48V) | Increased | Increased (Lower Lamotrigine) | May require higher doses to achieve therapeutic concentrations. | [8] |
| UGT2B7 -161C>T (TT) | Decreased | Decreased (Higher Lamotrigine) | May require lower doses to avoid toxicity. | [7][9] |
Special Patient Populations
a) Pediatric vs. Adult Patients
Limited direct comparisons of the lamotrigine to N2-glucuronide metabolic ratio between children and adults are available. However, pharmacokinetic studies indicate that children generally have a higher clearance of lamotrigine compared to adults, which may suggest a higher metabolic ratio. This difference in clearance necessitates weight-normalized doses in children to achieve similar plasma concentrations to adults.
b) Pregnant Women
Pregnancy significantly alters lamotrigine pharmacokinetics. Lamotrigine clearance increases substantially during pregnancy, leading to a decline in plasma concentrations.[10][11] This is accompanied by a significant increase in the this compound to lamotrigine ratio, particularly in the third trimester.[10] One study reported that the ratio was 164% higher in the eighth month of gestation compared to baseline postpartum.[11][12] This enhanced metabolism is thought to be driven by hormonal changes, specifically the induction of UGT enzymes by estrogen.[12]
| Patient Population | Key Findings | Impact on Lamotrigine/N2-Glucuronide Ratio | Clinical Implication | Reference |
| Pregnant Women | Increased lamotrigine clearance. | Significantly increased. | Increased risk of seizure recurrence, may require dose adjustments during pregnancy. | [10][11][12] |
c) Patients with Renal Impairment
In patients with chronic renal failure, the renal clearance of both lamotrigine and its N2-glucuronide metabolite is reduced.[13][14] While the plasma concentrations of lamotrigine itself are not significantly affected, the concentrations of the N2-glucuronide metabolite are markedly increased.[13] This leads to a substantial decrease in the lamotrigine to N2-glucuronide ratio.
| Patient Population | Key Findings | Impact on Lamotrigine/N2-Glucuronide Ratio | Clinical Implication | Reference |
| Renal Impairment | Reduced renal clearance of metabolite. | Significantly decreased (higher metabolite levels). | Careful monitoring is advised, though lamotrigine dose adjustments may not always be necessary. | [13][14] |
d) Patients with Hepatic Impairment
As lamotrigine is primarily metabolized in the liver, hepatic impairment is expected to affect its clearance. In patients with moderate to severe cirrhosis, the plasma clearance of lamotrigine is reduced, and its half-life is prolonged.[15] This suggests a decrease in the formation of the N2-glucuronide metabolite and consequently, a higher lamotrigine to N2-glucuronide ratio. Dose reductions are generally recommended in this patient population.[15]
| Patient Population | Key Findings | Impact on Lamotrigine/N2-Glucuronide Ratio | Clinical Implication | Reference |
| Hepatic Impairment | Reduced hepatic clearance. | Increased (higher lamotrigine levels). | Dose reduction is recommended to avoid toxicity. | [15] |
Experimental Protocol: Quantification of Lamotrigine and this compound
Accurate quantification of lamotrigine and its N2-glucuronide metabolite is essential for therapeutic drug monitoring and pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.[1][16][17] A dried blood spot (DBS) sampling method offers a minimally invasive alternative to traditional venous blood draws.[16][17][18]
Workflow for LC-MS/MS Analysis from Dried Blood Spots
Caption: A typical experimental workflow for the quantification of lamotrigine and its N2-glucuronide metabolite from dried blood spots using LC-MS/MS.
Step-by-Step Methodology
-
Sample Collection: Collect whole blood via finger prick onto a validated DBS card and allow it to dry completely.[16]
-
Sample Preparation:
-
Punch a fixed-size disc (e.g., 3 mm) from the center of the dried blood spot.
-
Place the disc in a microcentrifuge tube.
-
Add an extraction solution (e.g., methanol/water) containing a stable isotope-labeled internal standard for both lamotrigine and this compound.
-
Vortex and sonicate to ensure complete extraction.
-
Centrifuge the sample to pellet any debris.
-
Transfer the supernatant to a clean vial for analysis.[1][16]
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Perform chromatographic separation using a suitable column (e.g., a C18 reversed-phase column) and a gradient elution with appropriate mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the specific precursor-to-product ion transitions for lamotrigine, this compound, and their respective internal standards.[1][19]
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Quantify the concentrations of lamotrigine and this compound in the samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
Calculate the lamotrigine to this compound metabolic ratio.
-
Conclusion and Future Directions
The lamotrigine to this compound metabolic ratio is a dynamic parameter that varies significantly across different patient populations due to a complex interplay of genetic factors, co-medications, and physiological states. This guide highlights the critical importance of considering these factors in clinical practice to optimize lamotrigine therapy. The use of robust analytical methods, such as LC-MS/MS, is essential for accurate monitoring of this metabolic ratio, which can aid in personalizing treatment regimens and improving patient outcomes.
Further research is warranted to establish more definitive quantitative data on the metabolic ratio in understudied populations, such as pediatric patients and those with varying degrees of hepatic impairment. Such studies will contribute to a more nuanced understanding of lamotrigine metabolism and facilitate the development of more precise dosing guidelines for all patients.
References
-
Gotal D, et al. An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots. Pharmaceuticals (Basel). 2024;17(4):449. [Link]
-
Ohman I, et al. Plasma concentrations of lamotrigine and its 2-N-glucuronide metabolite during pregnancy in women with epilepsy. Epilepsy Res. 2008;80(1):47-51. [Link]
-
Gotal D, et al. An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots. Scilit. 2024. [Link]
-
Reimers A, et al. Lamotrigine and its N2-glucuronide during pregnancy: The significance of renal clearance and estradiol. Epilepsy Res. 2011;94(3):223-30. [Link]
-
Gotal D, et al. An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots. ResearchGate. 2024. [Link]
-
Gotal D, et al. An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots. PubMed. 2024. [Link]
-
Vethe NT, et al. Dried Blood Spot Analysis for Simultaneous Quantification of Antiepileptic Drugs Using Liquid Chromatography–Tandem Mass Spectrometry. ResearchGate. 2021. [Link]
-
Reimers A, et al. Lamotrigine and its N2-glucuronide during pregnancy: the significance of renal clearance and estradiol. PubMed. 2011. [Link]
-
Yang H, et al. Simultaneous determination of plasma lamotrigine, this compound and lamotrigine N2-oxide by UHPLC-MS/MS in epileptic patients. J Pharm Biomed Anal. 2022;220:115017. [Link]
-
Chen H, et al. Meta-analysis of the Influence of UGT Genetic Polymorphisms on Lamotrigine Concentration. Basic Clin Pharmacol Toxicol. 2019;124(2):163-169. [Link]
-
Petrenaite V, et al. Effect of UGT1A4, UGT2B7, UGT2B15, UGT2B17 and ABC1B polymorphisms on lamotrigine metabolism in Danish patients. Epilepsy Res. 2022;182:106897. [Link]
-
Dr.Oracle. How does ultra rapid UGT1A4 metabolism affect dosing of Lamictal (lamotrigine)?. Dr.Oracle. 2025. [Link]
-
Christensen J, et al. Effects of pregnancy and contraception on lamotrigine disposition: New insights through analysis of lamotrigine metabolites. ResearchGate. 2008. [Link]
-
U.S. Food and Drug Administration. LAMICTAL XR (lamotrigine) extended-release tablets, for oral use. accessdata.fda.gov. [Link]
-
Chang JS, et al. Relationship Between UGT1A4 and UGT2B7 Polymorphisms and the Steady-State Plasma Concentrations of Lamotrigine in Patients With Treatment-Resistant Depressive Disorder Receiving Lamotrigine as Augmentation Therapy. ResearchGate. 2018. [Link]
-
Petrenaite V, et al. Effect of UGT1A4, UGT2B7, UGT2B15, UGT2B17 and ABC1B polymorphisms on lamotrigine metabolism in Danish patients. ResearchGate. 2022. [Link]
-
Milosheska D, et al. Pharmacokinetics of lamotrigine and its metabolite N-2-glucuronide: Influence of polymorphism of UDP-glucuronosyltransferases and drug transporters. ResearchGate. 2016. [Link]
-
Milosheska D, et al. Pharmacokinetics of lamotrigine and its metabolite N-2-glucuronide: Influence of polymorphism of UDP-glucuronosyltransferases and drug transporters. Br J Clin Pharmacol. 2016;82(2):399-411. [Link]
-
Wootton R, et al. Comparison of the pharmacokinetics of lamotrigine in patients with chronic renal failure and healthy volunteers. Br J Clin Pharmacol. 1997;44(3):239-44. [Link]
-
Zhang D, et al. Toward Precision Dosing of Lamotrigine During Pregnancy: Physiologically Based Pharmacokinetic Modeling and Simulation. Clin Pharmacokinet. 2023;62(1):129-140. [Link]
-
Psychiatrienet. Combining Lamotrigine Valproic acid. Psychiatrienet. [Link]
-
Psychiatrienet. Combining Valproic acid Lamotrigine. Psychiatrienet. [Link]
-
Rowland A, et al. In vitro characterization of lamotrigine N2-glucuronidation and the lamotrigine-valproic acid interaction. Drug Metab Dispos. 2006;34(6):1055-62. [Link]
-
Dr.Oracle. What are the considerations for using lamotrigine and valproate (valproic acid) together?. Dr.Oracle. 2025. [Link]
-
Dr.Oracle. What are the guidelines for using lamotrigine and Depakote (valproate) together?. Dr.Oracle. 2025. [Link]
-
Fillastre JP, et al. Pharmacokinetics of lamotrigine in patients with renal impairment: influence of haemodialysis. Drugs Exp Clin Res. 1993;19(1):25-31. [Link]
-
Perucca E. Enzyme induction and inhibition by new antiepileptic drugs: a review of human studies. Epilepsia. 2006;47(3):447-59. [Link]
-
Reddy S, et al. ESTIMATION OF LAMOTRIGINE IN HUMAN PLASMA BY LCMS/MS. European Journal of Pharmaceutical and Medical Research. 2016;3(11):327-335. [Link]
-
DailyMed. LAMOTRIGINE- lamotrigine tablet. DailyMed. [Link]
-
Milosheska D, et al. Pharmacokinetics of lamotrigine and its metabolite N-2-glucuronide: Influence of polymorphism of UDP-glucuronosyltransferases and drug transporters. ClinPGx. 2016. [Link]
-
Gotal D, et al. Structures of lamotrigine and this compound. ResearchGate. 2024. [Link]
-
Marcellin P, et al. Influence of Cirrhosis on Lamotrigine Pharmacokinetics. Br J Clin Pharmacol. 2001;51(5):411-6. [Link]
-
Milosheska D, et al. Pharmacokinetics of lamotrigine and its metabolite N-2-glucuronide: Influence of polymorphism of UDP-glucuronosyltransferases and drug transporters. PubMed. 2016. [Link]
-
Nakajima Y, et al. UDP-glucuronosyltransferase 1A4-mediated N2-glucuronidation is the major metabolic pathway of lamotrigine in chimeric NOG-TKm30 mice with humanised-livers. Xenobiotica. 2019;49(12):1420-1427. [Link]
-
Wang X, et al. Population Pharmacokinetics of Lamotrigine and Its N2-Glucuronide Metabolite in Chinese Patients With Epilepsy. Front Pharmacol. 2021;12:698980. [Link]
-
Argikar UA, et al. Variation in glucuronidation of lamotrigine in human liver microsomes. Xenobiotica. 2006;36(8):654-65. [Link]
Sources
- 1. Simultaneous determination of plasma lamotrigine, this compound and lamotrigine N2-oxide by UHPLC-MS/MS in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. Combining-Lamotrigine-Valproic acid - Psychiatrienet [wiki.psychiatrienet.nl]
- 5. Combining-Valproic acid-Lamotrigine - Psychiatrienet [wiki.psychiatrienet.nl]
- 6. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 7. Effect of UGT1A4, UGT2B7, UGT2B15, UGT2B17 and ABC1B polymorphisms on lamotrigine metabolism in Danish patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Meta-analysis of the Influence of UGT Genetic Polymorphisms on Lamotrigine Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plasma concentrations of lamotrigine and its 2-N-glucuronide metabolite during pregnancy in women with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lamotrigine and its N2-glucuronide during pregnancy: the significance of renal clearance and estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of the pharmacokinetics of lamotrigine in patients with chronic renal failure and healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of lamotrigine in patients with renal impairment: influence of haemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Influence of cirrhosis on lamotrigine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An LC-MS/MS Method for Quantification of Lamotrigine and Its Main Metabolite in Dried Blood Spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Influence of Co-administered Drugs on Lamotrigine N2-Glucuronide Formation
For researchers and professionals in drug development, understanding the metabolic fate of a therapeutic agent is paramount to ensuring its safety and efficacy. Lamotrigine (LTG), a widely used anti-epileptic drug, undergoes extensive metabolism, with the formation of the inactive Lamotrigine N2-glucuronide being the primary elimination pathway.[1][2][3] This process is highly susceptible to the influence of co-administered drugs, leading to significant alterations in LTG plasma concentrations and, consequently, its therapeutic and adverse effects. This guide provides an in-depth comparison of the effects of common co-administered drugs on LTG N2-glucuronidation, supported by experimental data and detailed protocols for in vitro assessment.
The Central Role of UGTs in Lamotrigine Metabolism
Lamotrigine is primarily metabolized in the liver via glucuronidation, a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[3][4] The major metabolite formed is the N2-glucuronide, which accounts for a significant portion of the excreted dose.[1][5] The key enzyme responsible for this reaction is UGT1A4.[1][3][6] While UGT1A4 is the principal catalyst, other UGT isoforms, including UGT2B7, have also been implicated in LTG N2-glucuronidation, albeit to a lesser extent.[1][7][8] The involvement of multiple UGTs introduces variability in LTG metabolism, which can be further compounded by drug-drug interactions.
dot
Caption: A typical experimental workflow for in vitro drug interaction studies.
Protocol 1: Inhibition of Lamotrigine N2-Glucuronidation in Human Liver Microsomes
Objective: To determine the inhibitory potential (IC50) of a test compound on the formation of this compound.
Materials:
-
Human Liver Microsomes (HLMs)
-
Lamotrigine
-
UDPGA (Uridine 5'-diphosphoglucuronic acid)
-
Test Compound (potential inhibitor)
-
Potassium Phosphate Buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Methodology:
-
Prepare Reagents:
-
Prepare a stock solution of lamotrigine in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test compound in the same solvent.
-
Prepare a stock solution of UDPGA in buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine HLMs, potassium phosphate buffer, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding lamotrigine.
-
After a brief pre-incubation, start the glucuronidation reaction by adding UDPGA.
-
Incubate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the formation of this compound. [9]
-
-
Data Analysis:
-
Calculate the rate of metabolite formation for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Protocol 2: UGT Enzyme Phenotyping using Recombinant Human UGTs
Objective: To identify the specific UGT isoforms responsible for lamotrigine N2-glucuronidation.
Materials:
-
Recombinant human UGT isoforms (e.g., UGT1A4, UGT2B7) expressed in a suitable system.
-
Lamotrigine
-
UDPGA
-
Appropriate buffer systems for each UGT isoform.
-
LC-MS/MS system
Methodology:
-
Prepare Reagents: As described in Protocol 1.
-
Incubation:
-
Separately incubate lamotrigine with each recombinant UGT isoform in the presence of UDPGA at 37°C.
-
It is crucial to include a positive control substrate for each UGT isoform to confirm enzymatic activity.
-
-
Reaction Quenching and Sample Preparation: As described in Protocol 1.
-
LC-MS/MS Analysis: Quantify the formation of this compound for each UGT isoform.
-
Data Analysis:
-
Compare the rate of metabolite formation across the different UGT isoforms.
-
The isoform(s) that demonstrate significant formation of the N2-glucuronide are identified as the primary contributors to lamotrigine metabolism.
-
Conclusion
The formation of this compound is a critical step in the elimination of this widely used anti-epileptic drug. This metabolic pathway is highly susceptible to modulation by co-administered drugs, with significant clinical implications. Valproic acid inhibits this pathway, leading to increased lamotrigine levels and potential toxicity, while drugs like carbamazepine and oral contraceptives induce it, risking therapeutic failure. A thorough understanding of these interactions, supported by robust in vitro experimental data, is essential for drug development professionals and clinicians to ensure the safe and effective use of lamotrigine in polypharmacy settings. The provided protocols offer a framework for the preclinical assessment of new chemical entities for their potential to interact with lamotrigine metabolism, ultimately contributing to safer medication management.
References
-
Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics - ClinPGx. [Link]
-
Pharmacokinetics of lamotrigine and its metabolite N‐2‐glucuronide: Influence of polymorphism of UDP‐glucuronosyltransferases and drug transporters - PubMed Central. [Link]
-
In vitro characterization of lamotrigine N2-glucuronidation and the lamotrigine-valproic acid interaction - PubMed. [Link]
-
Oral contraceptives induce lamotrigine metabolism: evidence from a double-blind, placebo-controlled trial - PubMed. [Link]
-
Combining-Lamotrigine-Valproic acid - Psychiatrienet. [Link]
-
Lamotrigine and Oral Contraceptives Interaction: What You Need to Know - Empathia AI. [Link]
-
lamotrigine - ClinPGx. [Link]
-
You Asked: Is There an Interaction Between Lamotrigine and Oral Contraceptives? [Link]
-
Oral Contraceptives Reduce Lamotrigine (Lamictal) Blood Levels. [Link]
-
Carbamazepine and Lamotrigine Interaction: Clinical Significance and Management - Empathia AI. [Link]
-
Clinical Considerations for Lamotrigine Use with Estrogen-Based Oral Contraceptives. [Link]
-
Sodium valproate acutely inhibits lamotrigine metabolism - PubMed. [Link]
-
Lamotrigine and Carbamazepine Interaction: Clinical Significance and Management - Empathia AI. [Link]
-
Pharmacology of Lamotrigine (Lamicdin, LAMICTAL); Mechanism of action, Pharmacokinetics, Use, Effect - YouTube. [Link]
-
(PDF) In vitro characterization of lamotrigine N2-glucuronidation and the lamotrigine-valproic acid interaction - ResearchGate. [Link]
-
UGT2B10 is the Major UDP-Glucuronosyltransferase 2B Isoform Involved in the Metabolism of Lamotrigine and is Implicated in the Drug-Drug Interaction with Valproic Acid - PubMed. [Link]
-
What are the potential interactions between Tegritol (carbamazepine) and Lamictal (lamotrigine)? - Dr.Oracle. [Link]
-
Combining-Lamotrigine-Carbamazepine - Psychiatrienet. [Link]
-
Lamictal and valproic acid Interactions - Drugs.com. [Link]
-
Sodium valproate acutely inhibits lamotrigine metabolism - PMC - NIH. [Link]
-
Carbamazepine and Lamictal Interactions - Drugs.com. [Link]
-
Adding valproate to lamotrigine: A study of their pharmacokinetic interaction - Neurology.org. [Link]
-
Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics - ClinPGx. [Link]
-
Lamotrigine drug interactions in combination therapy and the influence of therapeutic drug monitoring on clinical outcomes in paediatric patients - PubMed. [Link]
-
Effect of antiepileptic drug comedication on lamotrigine concentrations - PMC - NIH. [Link]
-
Lamotrigine Disease Interactions - Drugs.com. [Link]
-
(PDF) Drug interactions between lamotrigine and psychoactive drugs: evidence from a therapeutic drug monitoring service - ResearchGate. [Link]
-
IN VITRO CHARACTERIZATION OF LAMOTRIGINE N2-GLUCURONIDATION AND THE LAMOTRIGINE-VALPROIC ACID INTERACTION - OUCI. [Link]
-
Lamotrigine: Pharmacology, Clinical Utility, and New Safety Concerns - Psychiatry Online. [Link]
-
Pharmacokinetics of lamotrigine and its metabolite N-2-glucuronide: Influence of polymorphism of UDP-glucuronosyltransferases and drug transporters | Request PDF - ResearchGate. [Link]
-
The 5 Medications That Most Often Interact with Lamictal (Lamotrigine) - GoodRx. [Link]
-
Analysis of lamotrigine and lamotrigine 2-N-glucuronide in guinea pig blood and urine by reserved-phase ion-pairing liquid chromatography - PubMed. [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Pharmacokinetics of lamotrigine and its metabolite N‐2‐glucuronide: Influence of polymorphism of UDP‐glucuronosyltransferases and drug transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. m.youtube.com [m.youtube.com]
- 5. UGT2B10 is the Major UDP-Glucuronosyltransferase 2B Isoform Involved in the Metabolism of Lamotrigine and is Implicated in the Drug-Drug Interaction with Valproic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbamazepine and Lamotrigine Interaction: Clinical Significance and Management | empathia.ai [empathia.ai]
- 7. In vitro characterization of lamotrigine N2-glucuronidation and the lamotrigine-valproic acid interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of lamotrigine and lamotrigine 2-N-glucuronide in guinea pig blood and urine by reserved-phase ion-pairing liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Lamotrigine N2-glucuronide in a Laboratory Setting
This guide provides essential safety protocols and detailed procedural guidance for the proper disposal of Lamotrigine N2-glucuronide. As the primary metabolite of the widely used anticonvulsant drug Lamotrigine, its presence in research and development settings necessitates a robust understanding of its handling and waste management. This document is designed for researchers, scientists, and drug development professionals, aiming to instill best practices that ensure personnel safety and environmental protection, thereby building a foundation of trust through scientific integrity and operational excellence.
The Foundational Principle: Hazard-Based Precaution
This compound is formed in the body via glucuronidation, a metabolic process that typically increases the water solubility of a compound to facilitate its excretion.[1][2] While this is a detoxification pathway within an organism, it does not render the resulting chemical metabolite inert or non-hazardous for laboratory disposal purposes.
Hazard Profile of the Parent Compound: Lamotrigine
Understanding the risks associated with Lamotrigine is critical to justifying the stringent disposal protocols for its glucuronide metabolite. Lamotrigine is classified with significant health hazards that necessitate its management as regulated hazardous waste.
| Hazard Classification | GHS Hazard Code | Precautionary Statement | Source |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed. | [3][4][5][6] |
| Skin Sensitization | H317 | May cause an allergic skin reaction. | [3] |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child. | [3][4] |
| Target Organ Toxicity | H373 | May cause damage to organs through prolonged or repeated exposure. | [3] |
| Aquatic Hazard | H412 | Harmful to aquatic life with long lasting effects. | [4] |
The toxicity, reproductive hazards, and environmental risks associated with Lamotrigine mandate that this compound waste cannot be disposed of in standard trash or via sanitary sewer systems.
Regulatory Imperative: The EPA Sewer Disposal Ban
The U.S. Environmental Protection Agency (EPA) has explicitly prohibited the disposal of hazardous waste pharmaceuticals down the drain.[7][8] This regulation, effective since August 21, 2019, under the Resource Conservation and Recovery Act (RCRA), applies to all healthcare and laboratory facilities.[7][8][9] The sewer ban was instituted to prevent the contamination of water systems with active pharmaceutical ingredients (APIs) and their metabolites, which can have adverse effects on aquatic ecosystems and potentially impact human health. Given the hazard profile of the parent compound, this compound falls under the scope of materials that should not be sewered.
Standard Operating Procedure for Disposal
The following step-by-step protocol ensures the safe and compliant disposal of this compound from the point of generation to its final disposition.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
-
Rationale: To prevent accidental exposure via ingestion, inhalation, or skin contact.
-
Protocol:
Step 2: Segregate Waste at the Point of Generation
-
Rationale: To prevent dangerous chemical reactions and to ensure the waste stream is correctly managed by disposal services.
-
Protocol:
-
Immediately segregate all materials contaminated with this compound from non-hazardous waste.
-
Maintain separate waste streams for solid and liquid waste.[11]
-
Contaminated items include:
-
Surplus or non-recyclable solid this compound.
-
Aqueous solutions containing the metabolite.
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves, vials, absorbent pads).
-
Rinsate from cleaning contaminated glassware.
-
-
Step 3: Use Designated Hazardous Waste Containers
-
Rationale: To safely contain the waste, prevent leaks, and comply with regulatory standards for hazardous waste accumulation.
-
Protocol:
-
Container Compatibility: Use containers made of a material that will not react with the waste. Plastic is often preferred for its durability.[12][13] The container must have a secure, leak-proof screw-top cap.[11][13]
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. The label must clearly identify the contents, including:
-
The full chemical name: "this compound"
-
An accurate estimation of the concentration and composition of the mixture.[13]
-
The associated hazards (e.g., "Toxic," "Reproductive Hazard").
-
-
Keep Containers Closed: The waste container must remain sealed at all times, except when actively adding waste.[12][13] This minimizes the release of vapors and prevents spills.
-
Step 4: Store Waste in a Satellite Accumulation Area (SAA)
-
Rationale: To safely store hazardous waste at or near its point of generation in compliance with EPA and institutional regulations.
-
Protocol:
-
Designate an SAA within the laboratory where the waste is generated. This area must be under the control of laboratory personnel.[12][13]
-
Do not accumulate more than 55 gallons of hazardous waste in the SAA.[12]
-
Ensure secondary containment (such as a spill tray) is used to capture any potential leaks from the primary container.[11]
-
Step 5: Arrange for Professional Waste Disposal
-
Rationale: Final disposal of toxic pharmaceutical waste requires specialized treatment, typically high-temperature incineration, to ensure complete destruction and prevent environmental release.
-
Protocol:
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup of the full waste container.[12]
-
Do not attempt to dispose of this waste through any other means. The primary and recommended method is to engage a licensed professional waste disposal service.[10] This service will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper management of waste containing this compound.
Caption: Workflow for this compound waste management.
Spill & Emergency Procedures
In the event of an accidental release, immediate and proper containment is crucial.
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the immediate area.
-
Wear Full PPE: Before cleaning, don all required PPE, including respiratory protection if dust or aerosols are generated.
-
Contain Spill: Use a non-combustible absorbent material such as sand, earth, or vermiculite to cover and contain the spill.[10]
-
Collect Waste: Carefully collect the absorbed material and place it into a labeled hazardous waste container for disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.
References
-
Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates. National Institutes of Health (PMC). [Link]
-
EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet. U.S. Environmental Protection Agency. [Link]
-
EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. Association for the Health Care Environment (AHE). [Link]
-
EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. [Link]
-
EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule. Quarles & Brady LLP. [Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
-
Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. National Institutes of Health (PMC). [Link]
-
Driving Factors and Their Impact on Glucuronide Disposition. ResearchGate. [Link]
-
Glucuronidation of Drugs and Other Compounds. ResearchGate. [Link]
-
Glucuronide – Knowledge and References. Taylor & Francis. [Link]
-
Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S. Food & Drug Administration. [Link]
-
LAMICTAL Prescribing Information. GSK. [Link]
-
Prolonged Elimination of Lamotrigine After Suicidal Overdose: A Case Report. Cureus. [Link]
Sources
- 1. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. epa.gov [epa.gov]
- 8. EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals | AHE [ahe.org]
- 9. epa.gov [epa.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. acewaste.com.au [acewaste.com.au]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
A Comprehensive Guide to the Safe Handling of Lamotrigine N2-glucuronide
This document provides essential safety and logistical information for laboratory personnel handling Lamotrigine N2-glucuronide. As a primary metabolite of Lamotrigine, an anticonvulsant and mood-stabilizing drug, understanding its properties and requisite safety protocols is paramount for ensuring the well-being of researchers and maintaining a safe laboratory environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and excellence in your research endeavors.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
Lamotrigine is classified with the following hazards:
-
May cause an allergic skin reaction.[5]
-
May cause damage to organs through prolonged or repeated exposure.[3][5]
Therefore, this compound should be handled as a potent pharmaceutical compound with similar potential hazards. The primary routes of exposure in a laboratory setting are inhalation of aerosolized powder and dermal contact.
Table 1: Hazard Classification for Lamotrigine (as a surrogate for this compound)
| Hazard Statement | GHS Classification | Signal Word |
| H301: Toxic if swallowed | Acute Toxicity 3 (Oral) | Danger |
| H317: May cause an allergic skin reaction | Skin Sensitization 1 | Warning |
| H361: Suspected of damaging fertility or the unborn child | Reproductive Toxicity 2 | Warning |
| H373: May cause damage to organs through prolonged or repeated exposure | Specific Target Organ Toxicity, Repeated Exposure 2 | Warning |
Data extrapolated from Lamotrigine Safety Data Sheets.[3][5]
Personal Protective Equipment (PPE): Your Primary Barrier Against Exposure
The selection and proper use of PPE are critical for minimizing the risk of exposure to this compound.[2] A multi-layered approach to PPE is recommended.
Table 2: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Recommended Equipment | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | EN 166 (EU) or NIOSH (US) approved[2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) and an impervious lab coat with knit cuffs. | EU Directive 89/686/EEC and EN 374[2][5][7] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust formation is likely or if working outside of a ventilated enclosure.[2][4] | NIOSH/MSHA or EN 149[2][4] |
Rationale for PPE Selection:
-
Gloves: Nitrile gloves are recommended due to their broad resistance to a range of chemicals.[8] Given the potential for skin sensitization from Lamotrigine, double-gloving is a prudent measure, especially during weighing and transfer operations.
-
Lab Coat: A disposable, back-closing gown made of a low-linting material is preferable to prevent contamination of personal clothing and reduce the spread of the compound.
-
Respiratory Protection: Handling of any potent pharmaceutical powder outside of a primary engineering control (like a fume hood) poses a risk of inhalation. An N95 respirator is the minimum recommended protection. For tasks with a higher potential for aerosolization, a powered air-purifying respirator (PAPR) should be considered.[9]
Safe Handling and Operational Plan
A systematic workflow is essential to prevent contamination and accidental exposure. The following step-by-step guide outlines the core procedures for handling this compound.
3.1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize the risk of inhalation exposure.
-
Pre-use Checks: Before commencing work, ensure that the ventilation in the designated area is functioning correctly.
-
Gather Materials: Assemble all necessary equipment and reagents before introducing the this compound to the work area. This includes waste containers, spill kits, and any necessary solvents.
3.2. Weighing and Aliquoting:
-
Don PPE: Put on all required PPE as detailed in Table 2 before entering the designated handling area.
-
Static Control: Use an anti-static weigh boat and ensure the balance is properly grounded to prevent dispersal of the fine powder.
-
Careful Transfer: Use a micro-spatula to carefully transfer the powder. Avoid any actions that could create dust clouds.
-
Immediate Sealing: Once the desired amount is weighed, securely seal the stock container and the container with the aliquoted compound.
3.3. Post-Handling Procedures:
-
Decontamination: Decontaminate all surfaces that may have come into contact with the compound. A solution of mild detergent and water is generally effective, followed by a rinse with 70% ethanol.
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed first, followed by the lab coat (turning it inside out), and finally eye and respiratory protection.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Diagram 1: Safe Handling Workflow for this compound
Caption: Segregation and disposal pathway for this compound waste.
By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Remember that a proactive approach to safety is a cornerstone of scientific integrity and professional responsibility.
References
-
Non-hazardous Pharmaceutical Waste Disposal - TriHaz Solutions. (2023, March 20). Available at: [Link]
-
Safe disposal of non-household pharmaceutical waste - Wisconsin DNR. Available at: [Link]
-
Non-Hazardous Waste Pharmaceuticals - Veterinary Compliance Assistance. Available at: [Link]
-
Learning Non-Hazardous Pharma Waste: Guide for Healthcare Facilities - Easy RX Cycle. (2025, May 25). Available at: [Link]
-
Types of Pharmaceutical Waste and How to Dispose of Them - VLS Environmental Solutions. Available at: [Link]
-
Respiratory Protective Equipment in the Pharmaceutical Industry. Health and Safety Executive. Available at: [Link]
-
Lamotrigine | C9H7Cl2N5 | CID 3878 - PubChem. National Institutes of Health. Available at: [Link]
-
Respiratory Protection Guidance for Hazardous Drug Handling. 3M. Available at: [Link]
-
Pharmaceutical Respiratory & Hearing Protection | PPE from Moldex. Available at: [Link]
-
Management of lamotrigine overdose using hemodialysis | Request PDF - ResearchGate. Available at: [Link]
-
Pharmaceutical Manufacturing PPE | Worker Health & Safety | 3M US. Available at: [Link]
-
How to Protect Healthcare & Pharma Professionals from Respiratory Risks - CW Hayden. (2022, January 18). Available at: [Link]
-
Lamotrigine - European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]
-
Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. Available at: [Link]
-
Glucuronidation in therapeutic drug monitoring - PubMed. National Institutes of Health. Available at: [Link]
-
Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS - SciSpace. (2012, February 29). Available at: [Link]
-
Prolonged Elimination of Lamotrigine After Suicidal Overdose: A Case Report - PMC - NIH. (2025, February 10). Available at: [Link]
-
GLOVE SELECTION CHART - WSU Spokane. Available at: [Link]
-
If you are taking lamotrigine how long does it take to get out of your system? - Drugs.com. (2024, November 4). Available at: [Link]
-
Chemical Glove Selection Guide: Find the Perfect Protection. Available at: [Link]
-
OSHA Glove Selection Chart - Environmental Health and Safety. University of Nevada, Reno. Available at: [Link]
-
Epilepsy, bipolar drug recalled due to contamination | Managed Healthcare Executive. (2020, January 20). Available at: [Link]
Sources
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. sds.edqm.eu [sds.edqm.eu]
- 7. echemi.com [echemi.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. cwhaydenonline.com [cwhaydenonline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
